(-)-Vesamicol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14/h1-3,6-7,15-17,19H,4-5,8-13H2/t16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSBJODGIYRAMI-IAGOWNOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N2CCC(CC2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920872 | |
| Record name | 2-(4-Phenylpiperidin-1-yl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112709-59-8, 115362-28-2 | |
| Record name | (-)-Vesamicol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112709-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Vesamicol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112709598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vesamicol, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115362282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Phenylpiperidin-1-yl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VESAMICOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1A877466V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VESAMICOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D416V0FLM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Structure and Synthesis of (-)-Vesamicol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Vesamicol, the levorotatory enantiomer of 2-(4-phenyl-1-piperidyl)cyclohexan-1-ol, is a potent pharmacological tool extensively used in neuroscience research. It acts as a non-competitive, reversible inhibitor of the vesicular acetylcholine transporter (VAChT), thereby blocking the uptake of acetylcholine into synaptic vesicles. This action depletes the readily releasable pool of the neurotransmitter, leading to a reduction in cholinergic signaling. Beyond its primary target, this compound also exhibits affinity for sigma receptors, a factor critical to consider in the interpretation of experimental outcomes. This technical guide provides a comprehensive overview of the structure, mechanism of action, and synthesis of this compound, with a focus on quantitative data and detailed experimental protocols relevant to its study.
Structure and Stereochemistry
This compound is a chiral molecule with the chemical formula C₁₇H₂₅NO. Its structure consists of a cyclohexanol ring substituted at the 2-position with a 4-phenylpiperidine moiety. The biological activity of vesamicol is highly stereospecific, with the (-)-enantiomer being significantly more potent in its interaction with the VAChT than the (+)-enantiomer.
Chemical Structure of this compound:
Mechanism of Action
This compound exerts its primary effect by binding to the vesicular acetylcholine transporter (VAChT), a protein responsible for packaging newly synthesized acetylcholine from the cytoplasm into synaptic vesicles. This process is crucial for maintaining a ready supply of acetylcholine for neuronal communication. By inhibiting VAChT, this compound prevents the loading of acetylcholine into these vesicles, leading to a depletion of the neurotransmitter at the presynaptic terminal and a subsequent reduction in its release upon neuronal stimulation.[1]
Quantitative Pharmacological Data
The binding affinity of vesamicol enantiomers and the racemic mixture for the VAChT and sigma receptors is summarized below. The data highlights the stereoselectivity of vesamicol for the VAChT and its notable off-target binding to sigma receptors.
| Compound | Target Receptor | Ki (nM) | Species/Tissue Source | Reference(s) |
| This compound | VAChT | 4.4 - 26.6 | Rat Brain | [1][2] |
| Sigma-1 | 37.6 - 73.8 | Rat Brain | [1][2] | |
| Sigma-2 | 42.3 - 346 | Rat Brain / Rat Liver | [1][2] | |
| (+)-Vesamicol | VAChT | >1000 | Not specified (implied lower) | |
| Sigma-1 | - | - | ||
| Sigma-2 | - | - | ||
| (±)-Vesamicol | VAChT | 21.1 - 33.9 | Rat Brain | [1] |
| Sigma-1 | 20.8 - 22.1 | Rat Brain | [1] | |
| Sigma-2 | 86.7 - 139 | Rat Liver | [1] |
Synthesis of this compound
A detailed, publicly available, step-by-step protocol for the stereoselective synthesis of this compound is not readily found in the scientific literature. However, the synthesis of vesamicol and its analogs generally proceeds through two main strategies:
-
Chiral Resolution of a Racemic Mixture: This approach involves the synthesis of racemic (±)-vesamicol, followed by the separation of the enantiomers. This can be achieved through techniques such as fractional crystallization with a chiral resolving agent or through chiral chromatography.
-
Asymmetric Synthesis: This more elegant approach aims to directly synthesize the desired (-)-enantiomer. A likely strategy involves the enantioselective opening of a meso-epoxide, such as cyclohexene oxide, with 4-phenylpiperidine. This reaction can be catalyzed by a chiral catalyst, for instance, a chiral salen-cobalt(III) complex, which directs the reaction to favor the formation of one enantiomer over the other.
Due to the lack of a specific published protocol, a detailed experimental methodology for the synthesis of this compound cannot be provided here. Researchers aiming to synthesize this compound would need to refer to the broader literature on asymmetric epoxide opening and adapt existing methods.
Experimental Protocols: In Vitro Competitive Binding Assay
The following protocol outlines a general procedure for determining the binding affinity of a test compound, such as this compound, for the VAChT using a competitive binding assay with a radiolabeled ligand (e.g., --INVALID-LINK---vesamicol).
Materials:
-
Tissue source rich in VAChT (e.g., rat striatum)
-
Homogenization buffer (e.g., sucrose buffer)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Radioligand: --INVALID-LINK---vesamicol
-
Unlabeled competitor: this compound
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Methodology:
-
Membrane Preparation:
-
Dissect the tissue of interest (e.g., rat striatum) on ice.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of membrane protein.
-
Add increasing concentrations of unlabeled this compound.
-
Add a fixed, subsaturating concentration of --INVALID-LINK---vesamicol to all tubes.
-
For determination of non-specific binding, add a high concentration of unlabeled vesamicol to a set of tubes.
-
Incubate the tubes at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter under vacuum.
-
Wash the filters quickly with several volumes of ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity on each filter using a liquid scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the competitor.
-
Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound remains an indispensable tool for the study of cholinergic neurotransmission. Its potent and specific inhibition of the VAChT allows for the detailed investigation of the dynamics of acetylcholine storage and release. A thorough understanding of its structure, stereospecificity, and off-target interactions is paramount for the rigorous design and interpretation of experiments in neuropharmacology and drug development. While a detailed public protocol for its stereoselective synthesis is elusive, the principles of asymmetric synthesis and chiral resolution provide clear pathways for its preparation. The methodologies for its pharmacological characterization, such as competitive binding assays, are well-established and provide a robust framework for quantifying its interaction with its biological targets.
References
- 1. Enantioselective parallel synthesis using polymer-supported chiral Co(salen) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cobalt(iii)–salen decorated stereoregular optically active helical polyisocyanides enable highly effective cooperative asymmetric catalysis toward the kinetic resolution of epoxides - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
(-)-Vesamicol: A Comprehensive Technical Guide to its Discovery and Application as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-Vesamicol, initially designated AH5183, has been a pivotal research tool for dissecting the intricacies of cholinergic neurotransmission. This potent and specific inhibitor of the vesicular acetylcholine transporter (VAChT) has enabled profound insights into the storage and release of acetylcholine (ACh). This technical guide provides an in-depth exploration of the discovery, history, mechanism of action, and experimental application of this compound. It includes a compilation of quantitative binding data, detailed experimental protocols for its use in research, and visualizations of its interaction with the cholinergic signaling pathway and its application in experimental workflows. A critical aspect addressed is the compound's affinity for sigma (σ) receptors, a factor that necessitates careful consideration in experimental design and data interpretation.
Discovery and History
The journey of this compound as a research tool began with the synthesis of a series of amino-alcohol derivatives. Initially known by its code name AH5183, the compound 2-(4-phenylpiperidino)cyclohexanol was identified as a potent inhibitor of acetylcholine release[1][2][3][4][5][6][7]. Early studies in the 1980s, primarily using neuromuscular junction preparations, revealed that AH5183 reduced the quantal size of miniature endplate potentials, suggesting an effect on the packaging of acetylcholine into synaptic vesicles rather than a direct blockade of its release mechanism[3][7].
Subsequent research elucidated that the levorotatory isomer, this compound, was significantly more potent than its dextrorotatory counterpart, highlighting the stereospecificity of its interaction with its biological target[4]. These foundational studies established this compound as a selective, non-competitive, and reversible inhibitor of the vesicular acetylcholine transporter (VAChT)[8]. This discovery provided researchers with an invaluable pharmacological tool to investigate the role of VAChT in the cholinergic system and to explore the physiological consequences of impaired vesicular ACh loading.
Mechanism of Action
This compound exerts its effect by binding to an allosteric site on the vesicular acetylcholine transporter (VAChT), a protein responsible for pumping newly synthesized acetylcholine from the cytoplasm into synaptic vesicles. This process is driven by a proton gradient maintained by a vesicular H+-ATPase. By binding to VAChT, this compound non-competitively inhibits the transport of acetylcholine into these vesicles[8][9]. This leads to a depletion of the readily releasable pool of acetylcholine, and consequently, a reduction in the amount of neurotransmitter released upon nerve stimulation. It is crucial to note that this compound does not inhibit choline uptake or acetylcholine synthesis.
Quantitative Data: Binding Affinities
A significant consideration when using this compound is its affinity for sigma (σ) receptors, particularly the σ1 and σ2 subtypes. This off-target binding necessitates careful experimental design, including the use of appropriate controls and, where possible, more selective analogs. The following tables summarize the binding affinities (Ki, Kd, or IC50 values) of this compound and some of its key analogs for VAChT and sigma receptors.
| Compound | Target | Species | Preparation | Ki (nM) | Reference(s) |
| This compound | VAChT | Rat | Brain membranes | 4.4 | [10] |
| σ1 Receptor | Rat | Brain membranes | - | - | |
| σ2 Receptor | Rat | Brain membranes | - | - | |
| (-)-o-Methylvesamicol ((-)-OMV) | VAChT | Rat | Brain membranes | 6.7 | [10] |
| (+)-p-Methylvesamicol ((+)-PMV) | σ1 Receptor | Rat | Brain membranes | 3.0 | [10] |
| σ2 Receptor | Rat | Brain membranes | 40.7 | [10] | |
| VAChT | Rat | Brain membranes | 199 | [10] | |
| m-Iodovesamicol | Vesamicol Receptor | Rat | Cerebral cortex | IC50 = 133 | [11] |
| Vesamicol | Vesamicol Receptor | Rat | Cerebral cortex | IC50 = 109 | [11] |
| (-)-2-Methylspirobenzovesamicol | VAChT | - | - | 16 ± 4 | [12] |
| σ1 Receptor | - | - | 29-fold weaker than VAChT | [12] | |
| σ2 Receptor | - | - | > 1000 | [12] |
Note: The term "Vesamicol Receptor" as used in some earlier literature is now understood to be the Vesicular Acetylcholine Transporter (VAChT).
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
[³H]-Vesamicol Binding Assay (Displacement Assay)
This protocol is designed to determine the binding affinity of a test compound for the Vesicular Acetylcholine Transporter (VAChT) by measuring its ability to displace the radiolabeled ligand [³H]-Vesamicol.
Materials:
-
Membrane Preparation: Post-nuclear supernatant from PC12(A123.7) cells expressing human VAChT, or rat brain homogenates.
-
Radioligand: [³H]-Vesamicol (specific activity ~50-80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM KCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Stock solutions of unlabeled this compound (for non-specific binding) and test compounds of interest.
-
Filtration Apparatus: 96-well cell harvester with GF/B or GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4) and centrifuge at 1,000 x g for 10 minutes to remove nuclei and large debris. The resulting supernatant is the post-nuclear supernatant containing synaptic vesicles. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate (final volume of 250 µL):
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Vesamicol (final concentration ~1-2 nM), and 150 µL of membrane preparation (20-50 µg of protein).
-
Non-specific Binding: 50 µL of unlabeled this compound (final concentration 10 µM), 50 µL of [³H]-Vesamicol, and 150 µL of membrane preparation.
-
Displacement: 50 µL of test compound at various concentrations, 50 µL of [³H]-Vesamicol, and 150 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using the cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For displacement experiments, plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Vesicular Acetylcholine Uptake Assay
This assay measures the ability of a compound to inhibit the transport of radiolabeled acetylcholine into synaptic vesicles.
Materials:
-
Synaptic Vesicle Preparation: Isolated synaptic vesicles from rat brain or PC12 cells.
-
Radiolabeled Substrate: [³H]-Acetylcholine.
-
Uptake Buffer: 300 mM Glycine, 4 mM Mg-ATP, 10 mM HEPES-KOH, pH 7.4.
-
Inhibitor: this compound.
-
Filtration Apparatus and Scintillation Counting materials as described above.
Procedure:
-
Vesicle Preparation: Prepare a suspension of synaptic vesicles in the uptake buffer.
-
Assay Setup: In microcentrifuge tubes, pre-incubate the synaptic vesicle preparation (50-100 µg of protein) with either vehicle or varying concentrations of this compound (or other test compounds) for 10 minutes at 30°C.
-
Initiate Uptake: Start the uptake reaction by adding [³H]-Acetylcholine to a final concentration of 50-100 µM.
-
Incubation: Incubate for 5-10 minutes at 30°C.
-
Terminate Uptake: Stop the reaction by adding 1 mL of ice-cold uptake buffer and immediately filtering the mixture through glass fiber filters.
-
Washing and Quantification: Wash the filters rapidly with ice-cold buffer and measure the radioactivity as described in the binding assay protocol.
-
Data Analysis: Determine the amount of [³H]-Acetylcholine taken up by the vesicles in the presence and absence of the inhibitor. Calculate the percentage of inhibition and determine the IC50 value for the test compound.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the cholinergic synapse and the site of action of this compound.
Caption: Cholinergic synapse showing this compound inhibiting VAChT.
Experimental Workflow Diagram
The following diagram outlines the workflow for a typical radioligand displacement binding assay.
References
- 1. Acetylcholine synthesis by a sympathetic ganglion in the presence of 2-(4-phenylpiperidino)cyclohexanol (AH5183) and picrylsulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylcholine synthesis and release by a sympathetic ganglion in the presence of 2-(4-phenylpiperidino) cyclohexanol (AH5183) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of quantal size by vesamicol (AH5183), an inhibitor of vesicular acetylcholine storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In favour of the vesicular hypothesis: neurochemical evidence that vesamicol (AH5183) inhibits stimulation-evoked release of acetylcholine from neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of the acetylcholine transport blocker vesamicol on central cholinergic pressor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Effects of 2-(4-phenylpiperidino)cyclohexanol (AH5183) and barium ions on frog neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vesamicol - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and binding affinities of methylvesamicol analogs for the acetylcholine transporter and sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of radioiodinated analogs of 2-(4-phenylpiperidino)cyclohexanol (vesamicol) as vesamicol-like agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Pharmacological Profile of (-)-Vesamicol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Vesamicol is a potent and well-characterized experimental drug that acts as a high-affinity, non-competitive, and reversible inhibitor of the vesicular acetylcholine transporter (VAChT). By blocking the uptake of acetylcholine (ACh) into synaptic vesicles within presynaptic nerve terminals, this compound effectively reduces the quantal release of this critical neurotransmitter. This action makes it an invaluable tool for studying cholinergic neurotransmission. While its primary target is VAChT, this compound also exhibits significant affinity for sigma (σ) receptors, a factor that must be considered in experimental design and data interpretation. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, binding affinities, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound exerts its primary effect by binding to a site on the vesicular acetylcholine transporter (VAChT), which is distinct from the acetylcholine recognition site.[1] This binding allosterically inhibits the transporter's function. VAChT is responsible for packaging newly synthesized acetylcholine from the cytoplasm into synaptic vesicles, a process driven by a proton gradient.[2] By inhibiting VAChT, this compound prevents the loading of ACh into these vesicles.[2] Consequently, when a nerve impulse triggers vesicle fusion with the presynaptic membrane, the vesicles are empty or contain significantly less ACh, leading to a marked reduction in neurotransmitter release into the synaptic cleft.[3]
It is crucial to note that this compound does not directly interact with postsynaptic acetylcholine receptors.[1] Its action is exclusively presynaptic, targeting the machinery of neurotransmitter storage. Recent structural studies suggest that vesamicol may function both as a competitive inhibitor of substrate binding and as an allosteric inhibitor by stabilizing VAChT in its lumen-facing conformation, thereby arresting the transport cycle.
Quantitative Pharmacological Data
The binding affinity of this compound and its racemic mixture has been quantified across various targets. The data highlights its high affinity for VAChT and considerable affinity for σ₁ and σ₂ receptors, underscoring its character as a non-selective ligand.[4][5]
Table 1: Binding Affinity (Ki) of this compound and Racemic (±)-Vesamicol
| Compound | Target | Preparation | Ki (nM) | Reference |
| This compound | VAChT | Rat Brain Membranes | 4.4 | [4] |
| (±)-Vesamicol | VAChT | - | 2 | |
| (±)-Vesamicol | σ₁ Receptor | - | 26 | |
| (±)-Vesamicol | σ₂ Receptor | - | 34 |
Table 2: Functional Potency (IC₅₀ / EC₅₀) of Vesamicol
| Parameter | Effect | Preparation | Value (nM) | Isomer | Reference |
| IC₅₀ | Inhibition of ACh vesicle packaging | Rat Cortical Synaptosomes | 50 | (±)-Vesamicol | |
| EC₅₀ | Inhibition of striatal ACh release | Rat Striatum (in vivo) | 68 | L-isomer |
Key Signaling and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound within the cholinergic synapse and a typical workflow for a competitive binding assay used to determine its affinity for VAChT.
Caption: Mechanism of this compound at the cholinergic synapse.
Caption: General workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used in the pharmacological characterization of this compound.
Radioligand Competitive Binding Assay for VAChT
This protocol is adapted from methodologies described in studies investigating vesamicol binding to brain tissue.[5][6][7]
Objective: To determine the binding affinity (Ki) of this compound for the vesicular acetylcholine transporter (VAChT) using a competitive binding assay with a radiolabeled ligand (e.g., --INVALID-LINK---Vesamicol).
Materials:
-
Rat brain tissue (striatum is a region with high VAChT density)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Radioligand: --INVALID-LINK---Vesamicol (specific activity > 20 Ci/mmol)
-
Unlabeled Ligand: this compound
-
Non-specific binding control: High concentration of unlabeled vesamicol (e.g., 10 µM)
-
Glass fiber filters (e.g., Whatman GF/B), presoaked in 0.5% polyethylenimine
-
Scintillation fluid
-
Homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Dissect rat brain striatum on ice and homogenize in 20 volumes of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh Assay Buffer and repeat the centrifugation step.
-
Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay). Aliquot and store at -80°C until use.
-
-
Binding Assay:
-
Set up the assay in a 96-well plate with a final volume of 250 µL per well.
-
For each concentration of unlabeled this compound, prepare triplicate wells.
-
Add 50 µL of Assay Buffer (for total binding) or 50 µL of non-specific binding control to the appropriate wells.
-
Add 50 µL of various concentrations of unlabeled this compound to the competition wells.
-
Add 50 µL of --INVALID-LINK---Vesamicol (at a final concentration at or below its Kd, e.g., 1-5 nM) to all wells.
-
Add 150 µL of the prepared membrane suspension (50-100 µg protein) to each well to initiate the reaction.
-
Incubate the plate for 60-90 minutes at 37°C with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through the presoaked glass fiber filters using a cell harvester.
-
Wash the filters three to four times with 5 mL of ice-cold Wash Buffer.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the unlabeled this compound.
-
Determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Vesicular Acetylcholine Transport Assay
This protocol is based on methods for measuring ACh uptake into isolated synaptic vesicles.[8][9][10]
Objective: To measure the inhibitory effect of this compound on the ATP-dependent uptake of acetylcholine into synaptic vesicles.
Materials:
-
Isolated synaptic vesicles (e.g., from Torpedo electric organ or rat brain)
-
Assay Buffer: 300 mM Glycine, 5 mM HEPES, pH 7.4
-
[³H]Acetylcholine
-
ATP and an ATP-regenerating system (creatine phosphate and creatine kinase) or AMP for control
-
This compound stock solution
-
Stop Buffer: Ice-cold Assay Buffer
-
Glass fiber filters and filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Vesicle Preparation:
-
Isolate synaptic vesicles using established differential centrifugation and density gradient protocols.
-
Resuspend the final vesicle pellet in Assay Buffer and determine protein concentration. Keep on ice.
-
-
Transport Assay:
-
Prepare reaction tubes on ice. For each condition, set up triplicates.
-
To each tube, add the vesicle preparation (e.g., 50 µg protein).
-
Add varying concentrations of this compound or vehicle control.
-
Add [³H]Acetylcholine to a final concentration of 50-100 µM.
-
Initiate the transport reaction by adding ATP (e.g., 2 mM final concentration) and the ATP-regenerating system. For background control, add AMP instead of ATP.
-
Incubate the tubes in a shaking water bath at 30°C for 10-15 minutes.
-
-
Termination and Measurement:
-
Stop the reaction by adding 1 mL of ice-cold Stop Buffer, followed by immediate vacuum filtration through glass fiber filters.
-
Wash the filters rapidly with three portions of ice-cold Stop Buffer.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the ATP-dependent uptake by subtracting the radioactivity in the AMP-containing tubes from the ATP-containing tubes.
-
Plot the percentage of inhibition of ATP-dependent uptake against the log concentration of this compound.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
In Vivo Microdialysis for Acetylcholine Release
This protocol provides a general framework for measuring the effect of this compound on extracellular acetylcholine levels in the brain of a freely moving animal.[11][12][13][14]
Objective: To determine the effect of systemic or local administration of this compound on the extracellular concentration of acetylcholine in a specific brain region (e.g., striatum or hippocampus).
Materials:
-
Stereotaxic apparatus for surgery
-
Microdialysis probes (with a semi-permeable membrane)
-
Perfusion pump
-
Freely moving animal system (e.g., rotating cage)
-
Artificial cerebrospinal fluid (aCSF) containing an acetylcholinesterase inhibitor (e.g., neostigmine or physostigmine) to prevent ACh degradation.
-
This compound for injection (systemic) or inclusion in the perfusate (local).
-
Fraction collector
-
Analytical system for ACh quantification (e.g., HPLC with electrochemical detection or LC-MS/MS).[14]
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal (e.g., rat) and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeted to the brain region of interest according to stereotaxic coordinates.
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Connect the probe to the perfusion pump and place the animal in the freely moving system.
-
Perfuse the probe with aCSF containing an acetylcholinesterase inhibitor at a low, constant flow rate (e.g., 0.5-2.0 µL/min).
-
Allow the system to stabilize for a baseline period (e.g., 2-3 hours), collecting dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.
-
-
Drug Administration:
-
Administer this compound either systemically (e.g., intraperitoneal injection) or locally by switching the perfusion fluid to one containing a known concentration of this compound.
-
Continue to collect dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Quantify the concentration of acetylcholine in each dialysate sample using a highly sensitive analytical method like HPLC-ECD or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the mean baseline ACh concentration from the pre-drug samples.
-
Express the ACh concentration in each post-drug sample as a percentage of the mean baseline.
-
Plot the percentage change in ACh release over time to visualize the effect of this compound.
-
Conclusion
This compound is a cornerstone pharmacological tool for the investigation of the cholinergic system. Its well-defined mechanism of action as a potent inhibitor of the vesicular acetylcholine transporter allows for the targeted disruption of cholinergic neurotransmission at the presynaptic level. However, its significant affinity for sigma receptors necessitates careful experimental design, including the use of appropriate controls, to ensure that observed effects are attributable to its action on VAChT. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers employing this compound to explore the intricacies of acetylcholine signaling in both health and disease.
References
- 1. Regulation of the vesamicol receptor in cholinergic synaptic vesicles by acetylcholine and an endogenous factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholinergic synaptic vesicle heterogeneity: evidence for regulation of acetylcholine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of the acetylcholine transport blocker vesamicol on central cholinergic pressor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and binding affinities of methylvesamicol analogs for the acetylcholine transporter and sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vesamicol and some of its derivatives: questionable ligands for selectively labelling acetylcholine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of tumor-targeting aza-vesamicol derivatives with high affinity for sigma receptors for cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. The Vesicular Acetylcholine Transporter Is Required for Neuromuscular Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cell4pharma.com [cell4pharma.com]
- 10. genomembrane.com [genomembrane.com]
- 11. Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of acetylcholine from extracellular fluid in brain by in vivo microdialysis and LC-ESI-MS/MS with the stable isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the (-)-Vesamicol Binding Site on the Vesicular Acetylcholine Transporter
Authored for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the (-)-Vesamicol binding site on the vesicular acetylcholine transporter (VAChT). It consolidates findings from mutagenesis studies, radioligand binding assays, and recent structural biology advancements to offer a detailed understanding of this critical allosteric site.
Introduction to VAChT and this compound
The vesicular acetylcholine transporter (VAChT), encoded by the SLC18A3 gene, is an integral membrane protein responsible for packaging acetylcholine (ACh) into synaptic vesicles.[1][2] This process is vital for cholinergic neurotransmission. VAChT functions as a proton/ACh antiporter, utilizing the electrochemical gradient generated by a vesicular H+-ATPase.[1]
This compound is a potent, non-competitive allosteric inhibitor of VAChT.[3][4][5] By binding to a site distinct from the ACh translocation pathway, it locks the transporter in a conformation that is unable to transport ACh, thereby inhibiting vesicle loading.[6] Due to its high affinity and specificity, this compound and its derivatives are invaluable tools for studying cholinergic systems and are being developed as radioligands for in vivo imaging techniques like Positron Emission Tomography (PET) to assess cholinergic deficits in neurodegenerative diseases.[7][8][9]
Quantitative Binding Data
The binding affinity of this compound and its analogs to VAChT has been quantified in numerous studies. These values are critical for structure-activity relationship (SAR) analyses and the development of novel imaging agents.
| Compound | Binding Affinity (Ki, Kd, or IC50) | Species/System | Reference |
| This compound | Kd: ~12 nM (at neutral pH) | Human VAChT in PC12 cells | [10] |
| IC50: ~40 nM (racemate) | Rat Brain | [9] | |
| (+)-Vesamicol | Low affinity | - | - |
| Benzovesamicol (racemate) | IC50: ~50 nM | Rat Brain | [9] |
| 4-Aminobenzovesamicol (ABV) | Kd: ~2 nM | Cholinergic Synaptic Vesicles | |
| (-)-OIDV | Ki: 22.1 nM | Rat Brain | [9] |
| Various Benzylether Derivatives | Ki: 7.8 nM - 161.6 nM | Rat Brain | [7] |
| (-)-2-methylspirobenzovesamicol | Ki: 16 ± 4 nM | Rat Brain |
Note: Affinity values can vary based on experimental conditions such as pH, tissue preparation, and specific radioligand used.
The this compound Binding Site: Key Residues and Structural Insights
The precise location of the this compound binding site has been elucidated through a combination of site-directed mutagenesis and, more recently, cryo-electron microscopy (cryo-EM).
3.1. Site-Directed Mutagenesis Studies
Mutagenesis studies have been instrumental in identifying amino acid residues that influence vesamicol binding. These studies typically involve altering specific residues in VAChT, expressing the mutant transporter in a cell line (e.g., PC12 cells), and then measuring the affinity for [³H]vesamicol.[1][2][4]
Key findings include:
-
A Spatial Cluster: A group of residues near the vesicular lumen has been identified where mutations can impact vesamicol and/or ACh affinity. This cluster includes W331 , A334 , and F335 in transmembrane helix (TM) VIII, and C391 in TM X.[1][2]
-
A334F Mutation: The mutation of Alanine 334 to Phenylalanine (A334F) resulted in a significant 4-fold decrease in the equilibrium binding affinity for vesamicol.[1][2]
-
W331 Mutations: In contrast, several mutations of Tryptophan 331 (e.g., W331A, W331L) caused a 5- to 9-fold decrease in ACh affinity but had no effect on vesamicol affinity, demonstrating that the ACh and vesamicol binding sites are distinct.[1][4]
-
D398 Residue: Mutational analysis has also suggested that the vesamicol binding site is located near residue D398 in TM 10, which faces the transport channel.[3][11]
3.2. Cryo-Electron Microscopy Structures
Recent cryo-EM structures of human VAChT have provided a high-resolution view of the transporter in its apo, ACh-bound, and vesamicol-bound states.[6][12] These structures confirm that vesamicol binds within the central cavity of the transporter, accessible from the vesicle lumen.[6][12]
The primary mechanism of inhibition revealed by these structures is that vesamicol binding physically obstructs the conformational change required for transport. It locks VAChT in a lumen-facing state, preventing its transition to the cytoplasm-facing conformation necessary to bind and translocate cytoplasmic ACh.[6]
Experimental Protocols
4.1. Site-Directed Mutagenesis and Binding Affinity Determination
This workflow is used to assess the contribution of individual amino acid residues to ligand binding.
Methodology:
-
Mutagenesis: The cDNA for human or rat VAChT, typically in an expression vector (e.g., pcDNA), is used as a template. Site-directed mutagenesis is performed using PCR to introduce specific point mutations.
-
Transfection and Expression: The mutated VAChT cDNA is transfected into a suitable cell line, such as PC12A123.7 cells, which lack endogenous VAChT. Stable cell lines expressing the mutant transporter are then selected.[1][2]
-
Membrane Preparation: Cells are grown and harvested. A post-nuclear supernatant containing synaptic-like microvesicles expressing the mutant VAChT is prepared by homogenization and centrifugation.[1][13]
-
Radioligand Binding Assay:
-
Saturation Binding: To determine the dissociation constant (Kd) and maximum binding capacity (Bmax), membrane preparations are incubated with increasing concentrations of a radiolabeled ligand, typically [³H]vesamicol.[1][4]
-
Competition Binding: To determine the inhibition constant (Ki) of unlabeled vesamicol analogs, membranes are incubated with a fixed concentration of [³H]vesamicol and varying concentrations of the competing unlabeled drug.[8]
-
-
Separation and Detection: The reaction is terminated by rapid filtration through glass-microfiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then quantified using liquid scintillation spectrometry.[1] Non-specific binding is determined in the presence of a high concentration of unlabeled vesamicol.[1]
4.2. Photoaffinity Labeling
This technique is used to covalently attach a ligand to its binding site, allowing for the identification of the binding protein or its subunits.
Methodology:
-
Probe Synthesis: A photoactivatable analog of vesamicol is synthesized. This typically involves incorporating a photoreactive group, like an arylazide, into a high-affinity vesamicol derivative (e.g., azidoABV).[14] The probe is often radiolabeled (e.g., with tritium) for detection.
-
Incubation: Synaptic vesicles or membrane preparations are incubated with the radiolabeled photoaffinity probe in the dark to allow for equilibrium binding. Control samples include incubations with an excess of unlabeled vesamicol to determine specific binding.[14][15]
-
Photolysis: The samples are exposed to UV light of a specific wavelength. This activates the arylazide group, which then forms a highly reactive nitrene intermediate that covalently cross-links to nearby amino acid residues within the binding pocket.
-
Analysis: The proteins are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The covalently labeled protein(s) are then visualized by autofluorography or phosphorimaging, revealing a radiolabeled band corresponding to the molecular weight of VAChT or associated proteins.[14][15]
Allosteric Inhibition Mechanism
This compound does not compete directly with acetylcholine for binding. Instead, it binds to a separate allosteric site. The binding of vesamicol stabilizes a specific conformation of the transporter, preventing the structural changes necessary for the transport cycle to proceed. This non-competitive inhibition is a key feature of its interaction with VAChT.
Conclusion
The this compound binding site on VAChT is a well-characterized allosteric pocket located within the transmembrane domain, accessible from the vesicle lumen. Research combining site-directed mutagenesis and high-resolution structural biology has identified key residues such as A334 and D398 and has revealed the inhibitory mechanism: vesamicol locks the transporter in a lumen-facing conformation, preventing ACh translocation. A thorough understanding of this binding site, facilitated by the experimental protocols detailed herein, is crucial for the continued development of selective radioligands for imaging cholinergic dysfunction in neurological disorders.
References
- 1. Search for the acetylcholine and vesamicol binding sites in vesicular acetylcholine transporter: the region around the lumenal end of the transport channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Search for the acetylcholine and vesamicol binding sites in vesicular acetylcholine transporter: the region around the lumenal end of the transport channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acetylcholine binding site in the vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. english.cas.cn [english.cas.cn]
- 7. Structural changes of benzylether derivatives of vesamicol and their influence on the binding selectivity to the vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational modeling of PET imaging agents for vesicular acetylcholine transporter (VAChT) protein binding affinity: application of 2D-QSAR modeling and molecular docking techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo and In Vitro Characteristics of Radiolabeled Vesamicol Analogs as the Vesicular Acetylcholine Transporter Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Binding mechanism and antagonism of the vesicular acetylcholine transporter VAChT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Equilibrium Binding and Transport by Vesicular Acetylcholine Transporter | Springer Nature Experiments [experiments.springernature.com]
- 14. Photoaffinity labeling of the vesamicol receptor of cholinergic synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Photoaffinity labeling of the acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cholinergic Physiological Antagonist Properties of (-)-Vesamicol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Vesamicol is a potent and stereoselective physiological antagonist of cholinergic neurotransmission. Unlike classical antagonists that act on postsynaptic receptors, this compound exerts its effects presynaptically by inhibiting the vesicular acetylcholine transporter (VAChT). This non-competitive and reversible blockade prevents the loading of acetylcholine (ACh) into synaptic vesicles, leading to a depletion of the readily releasable pool of neurotransmitter and a subsequent reduction in ACh release upon neuronal stimulation. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, including its mechanism of action, binding characteristics, and functional effects. Detailed experimental protocols for studying its activity are presented, alongside quantitative data and visual representations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound's primary mechanism of action is the non-competitive and reversible inhibition of the vesicular acetylcholine transporter (VAChT)[1]. VAChT is an integral membrane protein responsible for the ATP-dependent transport of newly synthesized ACh from the cytoplasm into synaptic vesicles, a crucial step for subsequent neurotransmitter release[1][2]. By binding to an allosteric site on VAChT, this compound blocks this transport process[3][4]. This leads to the accumulation of ACh in the cytoplasm and a failure to replenish synaptic vesicles with the neurotransmitter. Consequently, upon arrival of an action potential at the nerve terminal, the fusing vesicles contain a reduced amount of ACh, resulting in a diminished postsynaptic response[1][5]. The antagonistic effect of this compound is highly stereoselective, with the (-)-isomer being significantly more potent than the (+)-isomer[6][7][8].
dot
References
- 1. Vesamicol and some of its derivatives: questionable ligands for selectively labelling acetylcholine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational modeling of PET imaging agents for vesicular acetylcholine transporter (VAChT) protein binding affinity: application of 2D-QSAR modeling and molecular docking techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple protonation states of vesicular acetylcholine transporter detected by binding of [3H]vesamicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding mechanism and antagonism of the vesicular acetylcholine transporter VAChT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vesicular Localization and Activity-Dependent Trafficking of Presynaptic Choline Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of vesamicol on trains of endplate currents and on focally recorded nerve terminal currents at mammalian neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A further study of the neuromuscular effects of vesamicol (AH5183) and of its enantiomer specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In favour of the vesicular hypothesis: neurochemical evidence that vesamicol (AH5183) inhibits stimulation-evoked release of acetylcholine from neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Vesamicol's Role in Inhibiting Acetylcholine Uptake into Synaptic Vesicles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of (-)-Vesamicol as a potent and specific inhibitor of the vesicular acetylcholine transporter (VAChT). It includes a compilation of quantitative data, detailed experimental protocols for studying VAChT function, and visualizations of the key pathways and experimental workflows.
Introduction
This compound, a phenylpiperidine derivative, is a crucial pharmacological tool for studying cholinergic neurotransmission. Its primary mechanism of action is the non-competitive and reversible blockade of the vesicular acetylcholine transporter (VAChT), an integral membrane protein responsible for packaging acetylcholine (ACh) into synaptic vesicles.[1] This process is vital for the subsequent release of ACh into the synaptic cleft upon neuronal stimulation. By inhibiting VAChT, this compound effectively reduces the quantal size of ACh release, making it an invaluable agent for investigating the dynamics of cholinergic signaling and a lead compound in the development of diagnostic imaging agents for neurodegenerative diseases.[2][3][4]
Mechanism of Action
The transport of acetylcholine into synaptic vesicles is an active process driven by a proton gradient established by a vesicular H+-ATPase.[1][5] VAChT utilizes this electrochemical gradient to exchange protons from the vesicle lumen for cytosolic acetylcholine. This compound binds to an allosteric site on VAChT, distinct from the acetylcholine binding site, inducing a conformational change that inhibits the transport of acetylcholine without affecting the proton gradient itself.[6][7][8] Recent cryo-electron microscopy studies have provided structural insights into the binding pockets of both acetylcholine and vesamicol, suggesting that while the sites are distinct, they partially overlap, leading to competitive inhibition of substrate binding and stabilization of the transporter in a lumen-facing conformation.[2][9]
Mechanism of this compound action on VAChT.
Quantitative Data
The following tables summarize the binding affinities and inhibitory concentrations of this compound and its analogs for VAChT from various sources and under different experimental conditions.
Table 1: Binding Affinity (Kd) and Maximum Binding Capacity (Bmax) of this compound for VAChT
| Species/Tissue | Radioligand | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| Human (PC12 cells expressing hVAChT) | --INVALID-LINK---Vesamicol | 6.5 | 22.89 | [10] |
| Rat Brain (Synaptic Vesicle Fraction) | [125I]-DRC140 | 0.3 | 1.751 | [11] |
| Rat Brain (Crude Vesicle Fraction) | [125I]-DRC140 | - | 0.821 | [11] |
| Rat Brain (P2 Fraction) | [125I]-DRC140 | - | 0.187 | [11] |
Table 2: Inhibition Constant (Ki) of this compound and Analogs for VAChT
| Compound | Species/Tissue | Radioligand Displaced | Ki (nM) | Reference |
| This compound | Human (PC12 cells expressing hVAChT) | [3H]VAT | 33.3 | |
| Benzylether derivative 1 | Rat Brain | --INVALID-LINK---Vesamicol | 7.8 ± 3.5 | |
| Benzylether derivative 2 | Rat Brain | --INVALID-LINK---Vesamicol | 161.6 ± 17.3 | [12] |
| (-)-7 (Vesamicol analog) | Human (PC12 cells expressing hVAChT) | (-)-[3H]vesamicol | 0.31 ± 0.03 | [13] |
Table 3: Half-maximal Inhibitory Concentration (IC50) of this compound for Acetylcholine Uptake
| Species/Tissue | Experimental Condition | IC50 (nM) | Reference |
| Rat Cortical Synaptosomes | ACh vesicle packaging | 50 | [14] |
| Rat Brain Synaptic Vesicles | ACh active transport | 170 | [5] |
| Human VAChT | ACh inhibition of [3H]-vesamicol binding | 26,000,000 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with VAChT.
Preparation of Synaptic Vesicles
Objective: To isolate a fraction enriched in synaptic vesicles from brain tissue or electric organ for use in binding and transport assays.
Materials:
-
Tissue source (e.g., rat cerebral cortex or Torpedo electric organ)
-
Homogenization buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Density gradient solutions (e.g., sucrose, Percoll, or Ficoll gradients)
-
Dounce homogenizer
-
Centrifuges (low-speed and ultracentrifuge) and rotors
-
Protease inhibitors
Procedure (General Steps):
-
Homogenization: Dissect and homogenize the tissue in ice-cold homogenization buffer using a loose-fitting Dounce homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at a medium speed (e.g., 12,000 x g for 20 minutes) to pellet the crude synaptosomal fraction (P2).
-
Resuspend the P2 pellet in homogenization buffer.
-
-
Synaptosome Lysis: Lyse the synaptosomes by hypo-osmotic shock (e.g., resuspending in a low-osmolarity buffer).
-
Further Centrifugation:
-
Centrifuge the lysate at a medium speed (e.g., 25,000 x g for 20 minutes) to pellet larger membranes.
-
Collect the supernatant containing synaptic vesicles and centrifuge at high speed (e.g., 100,000 x g for 1-2 hours) to pellet the synaptic vesicles.
-
-
Density Gradient Centrifugation (Optional for higher purity): Resuspend the crude synaptic vesicle pellet and layer it onto a continuous or discontinuous density gradient (e.g., sucrose or Percoll). Centrifuge at high speed until equilibrium is reached. Collect the fraction corresponding to the density of synaptic vesicles.[15][16][17][18]
-
Protein Quantification: Determine the protein concentration of the final synaptic vesicle preparation using a standard protein assay (e.g., BCA or Bradford assay).
Radioligand Binding Assay
Objective: To determine the affinity (Kd) and density (Bmax) of this compound binding sites on VAChT, or to determine the inhibition constant (Ki) of a test compound.
Materials:
-
Synaptic vesicle preparation
-
Radioligand (e.g., --INVALID-LINK---Vesamicol)
-
Unlabeled this compound or other competing ligands
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding)
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Incubation: In a microcentrifuge tube or 96-well plate, combine the synaptic vesicle preparation, a fixed concentration of radioligand, and varying concentrations of the unlabeled competing ligand (for competition assays) or varying concentrations of the radioligand (for saturation assays).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through the glass fiber filters under vacuum. This separates the vesicle-bound radioligand from the free radioligand in the solution.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Saturation Assay: Plot the specific binding (total binding minus non-specific binding, determined in the presence of a high concentration of unlabeled ligand) against the radioligand concentration. Fit the data to a one-site binding model to determine Kd and Bmax.
-
Competition Assay: Plot the percentage of specific binding against the log concentration of the competing ligand. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19][20][21][22]
-
Workflow for a radioligand binding assay.
Vesicular Acetylcholine Transport Assay
Objective: To measure the rate of acetylcholine uptake into synaptic vesicles and to determine the inhibitory potency (IC50) of this compound.
Materials:
-
Synaptic vesicle preparation
-
Radiolabeled acetylcholine (e.g., [3H]ACh)
-
This compound or other test compounds
-
Transport buffer (e.g., 300 mM glycine, 5 mM HEPES, pH 7.4)
-
ATP and an ATP-regenerating system (creatine kinase and phosphocreatine)
-
Protonophore (e.g., FCCP) or V-ATPase inhibitor (e.g., bafilomycin A1) to determine ATP-dependent uptake
-
Stop buffer (ice-cold transport buffer)
-
Filtration apparatus and filters
Procedure:
-
Pre-incubation: Pre-incubate the synaptic vesicles with or without the test inhibitor (e.g., this compound) at the desired temperature (e.g., 37°C).
-
Initiation of Transport: Initiate the uptake reaction by adding radiolabeled acetylcholine and ATP to the vesicle suspension.
-
Time Course: Incubate the reaction mixture for various time points.
-
Termination of Transport: Stop the reaction at each time point by adding ice-cold stop buffer and immediately filtering the mixture through glass fiber filters.
-
Washing and Quantification: Wash the filters with ice-cold buffer and measure the radioactivity as described in the radioligand binding assay protocol.
-
Data Analysis:
-
Determine the ATP-dependent uptake by subtracting the uptake measured in the absence of ATP or in the presence of a protonophore/V-ATPase inhibitor.
-
For inhibition studies, plot the percentage of acetylcholine uptake against the log concentration of the inhibitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5][23]
-
Workflow for a vesicular acetylcholine uptake assay.
Conclusion
This compound remains an indispensable tool in cholinergic research. Its well-characterized, potent, and specific inhibition of the vesicular acetylcholine transporter allows for the detailed investigation of acetylcholine storage and release mechanisms. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the role of VAChT in health and disease and to develop novel therapeutics and diagnostic agents targeting the cholinergic system. The continued application of these techniques, coupled with emerging structural biology insights, will undoubtedly advance our understanding of cholinergic neurotransmission and its dysregulation in various neurological and psychiatric disorders.
References
- 1. Vesamicol - Wikipedia [en.wikipedia.org]
- 2. Structural insights into VAChT neurotransmitter recognition and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PET radioligands for the vesicular acetylcholine transporter (VAChT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylcholine active transport by rat brain synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Search for the acetylcholine and vesamicol binding sites in vesicular acetylcholine transporter: the region around the lumenal end of the transport channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New transport assay demonstrates vesicular acetylcholine transporter has many alternative substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylcholine binding site in the vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding mechanism and antagonism of the vesicular acetylcholine transporter VAChT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro characterization of [3H]VAT in cells, animal and human brain tissues for vesicular acetylcholine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperazine analog of vesamicol: in vitro and in vivo characterization for vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural changes of benzylether derivatives of vesamicol and their influence on the binding selectivity to the vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, resolution, and in vitro evaluation of three vesicular acetylcholine transporter ligands and evaluation of the lead fluorine-18 radioligand in a nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vesamicol, an inhibitor of acetylcholine vesicle packaging, increases synaptophysin phosphorylation in rat cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Individual synaptic vesicles from the electroplaque of Torpedo californica, a classic cholinergic synapse, also contain transporters for glutamate and ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The preparation and characterization of synaptic vesicles of high purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Purification of active synaptic vesicles from the electric organ of Torpedo californica and comparison to reserve vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. The Vesicular Acetylcholine Transporter Is Required for Neuromuscular Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Probing the Cholinergic System In Vivo: Application Notes and Protocols for (-)-Vesamicol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (-)-Vesamicol, a potent and specific inhibitor of the vesicular acetylcholine transporter (VAChT), for in vivo investigations of the cholinergic system. This document outlines the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, and provides detailed protocols for its application in common experimental paradigms.
Introduction to this compound
This compound is an experimental drug that acts as a non-competitive, reversible antagonist of the vesicular acetylcholine transporter (VAChT).[1] By blocking the uptake of newly synthesized acetylcholine (ACh) from the presynaptic cytoplasm into synaptic vesicles, this compound effectively reduces the amount of ACh released upon neuronal stimulation.[1][2] This targeted action makes it an invaluable tool for studying the functional roles of cholinergic neurotransmission in various physiological and pathological processes. The stereoisomer, this compound, is the more active form.[3] While it is a powerful research tool, it's important to note that vesamicol and its derivatives can also exhibit affinity for sigma binding sites, which should be considered in experimental design and data interpretation.[4]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of VAChT, a crucial protein for cholinergic neurotransmission.[1][2] This process is driven by a proton gradient across the vesicle membrane. By blocking VAChT, this compound leads to a depletion of the readily releasable pool of ACh in synaptic vesicles.[1] Consequently, while the synthesis and overall cytoplasmic levels of ACh may not be immediately affected (and can even increase), the quantal release of ACh is significantly diminished.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies using this compound.
| Parameter | Value | Species | Brain Region | Administration | Reference |
| EC50 for ACh Release Inhibition | 68 nM | Rat | Striatum | Direct Perfusion | [3] |
| Reduction in Endogenous ACh Release | 55% | Rat | Striatum | Intraperitoneal (5 mg/kg) | [3] |
| Increase in ACh Content | ~100% (doubled) | Rat | Striatum & Hippocampus | Intraperitoneal (5 mg/kg) | [3] |
| Time to Reversible Effect | ~2 hours | Rat | Striatum & Hippocampus | Intraperitoneal (5 mg/kg) | [3] |
Table 1: Pharmacodynamic Properties of Vesamicol in Rat Brain
| Study Type | Dose | Species | Route of Administration | Key Finding | Reference |
| Cardiovascular Regulation | 20 µg | Rat (SHR) | Intracerebroventricular | Significantly reduced hypertensive and bradycardic response to physostigmine. | [5] |
| REM Sleep Suppression | 80-100 µg | Rat | Intracerebroventricular | Dose-dependent reduction in REM sleep. | [6] |
| PET Imaging (as 18F-FEOBV) | Up to 1.3 µg | Human | Intravenous | High brain uptake and selective binding to VAChT. | [7][8] |
Table 2: In Vivo Dosing and Effects of Vesamicol and its Analogs
Experimental Protocols
The following are detailed protocols for common in vivo applications of this compound.
In Vivo Microdialysis for Measuring Acetylcholine Release
This protocol is designed to measure the effect of this compound on extracellular acetylcholine levels in a specific brain region of an anesthetized or freely moving rodent.
Materials:
-
This compound
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF) containing an acetylcholinesterase inhibitor (e.g., neostigmine or physostigmine)
-
Fraction collector
-
HPLC system with electrochemical detection for ACh analysis
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in the stereotaxic apparatus. Perform a craniotomy over the target brain region (e.g., striatum, hippocampus).
-
Probe Implantation: Slowly lower the microdialysis probe to the desired coordinates.
-
Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., 15-30 minutes) to establish a stable baseline of ACh levels.
-
Vesamicol Administration: Administer this compound via the desired route (e.g., intraperitoneal injection, or directly through the dialysis probe for local administration).
-
Post-treatment Collection: Continue to collect dialysate samples to monitor the effect of this compound on ACh release over time.
-
Sample Analysis: Analyze the collected dialysate samples for ACh concentration using HPLC-ECD.
-
Data Analysis: Express ACh levels as a percentage of the pre-treatment baseline.
Assessment of this compound on REM Sleep
This protocol outlines the procedure to evaluate the impact of this compound on sleep architecture, particularly REM sleep, in rodents.
Materials:
-
This compound
-
EEG/EMG recording system
-
Implantable electrodes and headmount
-
Intracerebroventricular (ICV) cannula (if applicable)
-
Sleep scoring software
-
Surgical tools
Procedure:
-
Surgical Implantation: Surgically implant EEG and EMG electrodes for sleep recording. If administering centrally, implant an ICV cannula. Allow for a recovery period of at least one week.
-
Habituation: Habituate the animals to the recording chamber and cables for several days.
-
Baseline Recording: Record baseline sleep-wake activity for a defined period (e.g., 24 hours).
-
Vesamicol Administration: Administer this compound via the chosen route (e.g., ICV injection).[6]
-
Post-treatment Recording: Record sleep-wake activity for a defined period post-injection (e.g., 8-24 hours).[6]
-
Sleep Scoring: Score the recorded data into wakefulness, NREM sleep, and REM sleep epochs.
-
Data Analysis: Analyze changes in sleep parameters such as total REM sleep time, REM sleep latency, and number of REM sleep episodes.
Applications in Drug Development and Neuroscience Research
This compound serves as a critical tool for:
-
Target Validation: Investigating the therapeutic potential of modulating VAChT in various disorders.
-
Disease Modeling: Elucidating the role of cholinergic deficits in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[8][9][10]
-
Compound Screening: As a reference compound in assays designed to identify novel VAChT inhibitors or modulators.
-
Fundamental Neuroscience: Dissecting the role of cholinergic signaling in cognitive functions, arousal, and motor control.
By providing a means to selectively inhibit presynaptic acetylcholine release, this compound offers a powerful approach to advance our understanding of the cholinergic system and develop novel therapeutic strategies.
References
- 1. Vesamicol - Wikipedia [en.wikipedia.org]
- 2. The pharmacology of vesamicol: an inhibitor of the vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of in vivo neostriatal acetylcholine release by vesamicol: evidence for a functional role of vesamicol receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vesamicol and some of its derivatives: questionable ligands for selectively labelling acetylcholine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of the acetylcholine transport blocker vesamicol on central cholinergic pressor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vesamicol, an acetylcholine uptake blocker in presynaptic vesicles, suppresses rapid eye movement (REM) sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo imaging of human cholinergic nerve terminals with (-)-5-(18)F-fluoroethoxybenzovesamicol: biodistribution, dosimetry, and tracer kinetic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Vesamicol receptor mapping of brain cholinergic neurons with radioiodine-labeled positional isomers of benzovesamicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo and In Vitro Characteristics of Radiolabeled Vesamicol Analogs as the Vesicular Acetylcholine Transporter Imaging Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (-)-Vesamicol in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Vesamicol is a potent experimental drug that acts as a highly specific, non-competitive, and reversible inhibitor of the vesicular acetylcholine transporter (VAChT).[1][2] Its primary mechanism involves blocking the uptake of newly synthesized acetylcholine (ACh) from the cytoplasm into synaptic vesicles within the presynaptic nerve terminal.[1][3] This action leads to a depletion of vesicular ACh stores, resulting in a reduced quantum size and a subsequent decrease in ACh release upon neuronal stimulation, without directly interacting with postsynaptic acetylcholine receptors.[1][4] The levorotatory isomer, this compound, is substantially more potent than its (+)-counterpart.[5][6]
Due to its specific action on the cholinergic system, this compound serves as an invaluable tool for investigating presynaptic mechanisms, synaptic vesicle recycling, and cholinergic transmission.[2] Recent studies have also explored its potential therapeutic applications, including the induction of apoptosis in certain cancer cell lines like human bronchioalveolar carcinoma.[1][7]
Mechanism of Action
This compound selectively binds to VAChT on the synaptic vesicle membrane. This binding event inhibits the transporter's function, preventing the proton-gradient-driven influx of acetylcholine into the vesicle. Consequently, vesicles that fuse with the presynaptic membrane during an action potential release a significantly reduced amount of neurotransmitter into the synaptic cleft.
Caption: Mechanism of this compound action at the presynaptic terminal.
Quantitative Data
The following table summarizes key quantitative parameters for this compound activity from various in vitro studies. These values are crucial for designing experiments and interpreting results.
| Parameter | Value | Target/System | Reference |
| Ki | ~2 nM | Vesicular Acetylcholine Transporter (VAChT) | [8][9] |
| Ki | 26 nM | σ1 Receptor | [8] |
| Ki | 34 nM | σ2 Receptor | [8] |
| IC50 | 14.7 ± 1.5 nM | L-Vesamicol inhibition of vesicular [3H]ACh uptake | [9] |
| IC50 | ~50 nM | Inhibition of ACh vesicle packaging | [10] |
| EC50 | 68 nM | Inhibition of endogenous striatal ACh release | [11] |
| ED50 | 1 nM | Increase in Synaptophysin phosphorylation | [10] |
Application Notes
-
Reagent Preparation : this compound hydrochloride is soluble in DMSO and ethanol.[9] For cell culture experiments, prepare a concentrated stock solution (e.g., 10-50 mM in DMSO). Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8][9] Before use, dilute the stock solution to the desired final concentration in the cell culture medium. Note that the final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Stereoselectivity : The (-)-isomer of vesamicol is significantly more potent in inhibiting VAChT than the (+)-isomer.[5][6] Ensure that the correct isomer is used for experiments requiring high specificity.
-
Off-Target Considerations : While highly potent for VAChT, this compound also binds to σ1 and σ2 receptors with nanomolar affinity.[8] When interpreting data, especially at higher concentrations, consider potential off-target effects. Control experiments using sigma receptor ligands may be necessary to dissect the specific contribution of VAChT inhibition.
-
Cell Line Selection : PC12 cells, particularly those stably expressing human VAChT (hVAChT), are a common model system for studying vesamicol's effects on transport and binding.[12][13] Cholinergic neuronal cell lines or primary neurons are also suitable. For cancer studies, human bronchioalveolar carcinoma (BAC) cell lines have been used.[7]
Experimental Protocols
Protocol 1: Competitive VAChT Binding Assay
This protocol describes a method to determine the binding affinity of this compound by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]vesamicol) for binding to VAChT in cell lysates.
Caption: Experimental workflow for a competitive VAChT binding assay.
Methodology:
-
Cell Preparation : Culture PC12A123.7 cells stably expressing hVAChT in DMEM/F-12 medium supplemented with 10% horse serum and 5% fetal bovine serum at 37°C in 10% CO2.[12][13]
-
Lysate Preparation : Harvest cells and homogenize in an appropriate buffer (e.g., hypotonic buffer). Prepare a postnuclear supernatant by centrifugation, which will be enriched with synaptic-like microvesicles containing VAChT.[12] Determine the total protein concentration of the supernatant.
-
Binding Reaction :
-
In a microcentrifuge tube, combine 20-50 µg of postnuclear supernatant protein.
-
Add a fixed, low concentration of radiolabeled [3H]vesamicol (e.g., 2-5 nM).
-
Add varying concentrations of unlabeled this compound (e.g., 10^-12 M to 10^-5 M) to generate a competition curve.
-
For determining non-specific binding, use a high concentration of unlabeled (±)-vesamicol (e.g., 80 µM) in a separate set of tubes.[12]
-
Bring the final volume to 200 µL with an uptake binding buffer (UBB: 110 mM potassium tartrate, 20 mM HEPES, pH 7.4).[12]
-
-
Incubation : Incubate the reaction mixtures for 10-20 minutes at 37°C.[12]
-
Filtration and Washing : Terminate the reaction by rapid filtration through glass-microfiber filters (GF/F) pre-soaked in 0.25% poly(ethylenimine).[12] Quickly wash the filters with ice-cold UBB to remove unbound radioligand.
-
Detection : Place the filters in scintillation vials with a suitable scintillation cocktail. Quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis : Subtract non-specific binding from all measurements. Plot the percentage of specific binding against the log concentration of unlabeled this compound. Use non-linear regression to fit the data to a one-site competition model and determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Vesicular Acetylcholine (ACh) Uptake Inhibition Assay
This protocol measures the ability of this compound to inhibit the ATP-dependent uptake of radiolabeled acetylcholine into vesicles.
Methodology:
-
Vesicle Preparation : Use a postnuclear supernatant from VAChT-expressing cells as prepared in Protocol 1.
-
Uptake Reaction :
-
In a microcentrifuge tube, combine 250 µg of postnuclear supernatant protein in a buffer containing 100 µM paraoxon (to inhibit acetylcholinesterase).[12]
-
Add varying concentrations of this compound.
-
Initiate the transport reaction by adding a reaction mix containing UBB, 12 mM MgATP, 10 mM MgCl2, and a fixed concentration of [3H]ACh.[12]
-
Control reactions should be performed in the absence of ATP or at 4°C to determine non-specific/passive uptake.[14]
-
-
Incubation : Incubate for 5-10 minutes at 37°C.[12] The optimal time should be determined empirically to be within the linear range of uptake.
-
Termination and Detection : Terminate the reaction by quench-dilution with ice-cold buffer followed by rapid filtration, as described in Protocol 1.[12]
-
Data Analysis : Calculate the specific, ATP-dependent uptake by subtracting the values from control reactions (no ATP or 4°C). Plot the percent inhibition of ACh uptake versus the log concentration of this compound to determine the IC50.
Protocol 3: Vesamicol-Induced Apoptosis and Signaling in Cancer Cells
This protocol outlines a method to assess the pro-apoptotic effects of this compound on cancer cells, such as human bronchioalveolar carcinoma (BAC) cells, by analyzing the Akt signaling pathway.[7]
Caption: Signaling pathway of this compound-induced apoptosis in BAC cells.
Methodology:
-
Cell Culture and Treatment :
-
Culture human BAC cells in an appropriate medium.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0-50 µM) for a specified time period (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction : After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting :
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Apoptosis Assay (Optional Confirmation) : Confirm apoptosis using methods such as Annexin V/PI staining followed by flow cytometry, or by Western blotting for cleaved caspase-3 or cleaved PARP.
-
Data Analysis : Quantify band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal. Compare the levels of p-Akt in vesamicol-treated cells to the vehicle control to determine if vesamicol inhibits Akt phosphorylation in a dose-dependent manner.[7]
References
- 1. Vesamicol - Wikipedia [en.wikipedia.org]
- 2. The pharmacology of vesamicol: an inhibitor of the vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. youtube.com [youtube.com]
- 5. Effect of vesamicol on the release of ATP from cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Inhibition of cholinergic signaling causes apoptosis in human bronchioalveolar carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. (±)-Vesamicol hydrochloride | CAS:120447-62-3 | Inhibits ACh transport | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Vesamicol, an inhibitor of acetylcholine vesicle packaging, increases synaptophysin phosphorylation in rat cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suppression of in vivo neostriatal acetylcholine release by vesamicol: evidence for a functional role of vesamicol receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Search for the acetylcholine and vesamicol binding sites in vesicular acetylcholine transporter: the region around the lumenal end of the transport channel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiple Protonation States of Vesicular Acetylcholine Transporter Detected by Binding of [3H]Vesamicol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of Radiolabeled (-)-Vesamicol in Binding Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of radiolabeled (-)-Vesamicol in binding assays. This compound is a crucial pharmacological tool for studying the vesicular acetylcholine transporter (VAChT), a key component of cholinergic neurotransmission. Understanding the binding characteristics of ligands to VAChT is essential for the development of therapeutics targeting cholinergic systems, which are implicated in various neurological disorders such as Alzheimer's disease.[1][2][3]
Introduction to this compound and the Vesicular Acetylcholine Transporter (VAChT)
This compound is a non-competitive, reversible inhibitor of the vesicular acetylcholine transporter (VAChT).[4][5] VAChT is responsible for the uptake of newly synthesized acetylcholine (ACh) from the cytoplasm into synaptic vesicles, a process driven by a proton gradient.[4][6] By blocking this transport, vesamicol leads to the depletion of ACh from synaptic vesicles, subsequently reducing its release into the synaptic cleft upon neuronal stimulation.[4][5]
Radiolabeled versions of this compound, such as --INVALID-LINK---vesamicol, are invaluable tools for in vitro binding assays to characterize the affinity and density of VAChT in various tissues and cell preparations. These assays are fundamental in screening new chemical entities for their potential interaction with VAChT.
Mechanism of Action of Vesamicol
Vesamicol exerts its inhibitory effect by binding to a site on the VAChT protein that is distinct from the acetylcholine binding site, classifying it as a non-competitive inhibitor.[5] Recent structural studies have revealed that vesamicol binding obstructs the conformational change of VAChT from a lumen-facing to a cytoplasm-facing state, thereby inhibiting acetylcholine transport.[6]
Diagram of the Cholinergic Synaptic Terminal and Vesamicol's Site of Action
Caption: Mechanism of cholinergic neurotransmission and the inhibitory action of this compound on VAChT.
Challenges in Using this compound: Off-Target Binding
A significant consideration when using this compound and its derivatives is their affinity for sigma (σ) receptors, particularly σ₁ and σ₂ receptors.[7][8] This cross-reactivity can complicate the interpretation of binding data, as a portion of the observed binding may not be specific to VAChT.[7] The contribution of sigma site labeling to --INVALID-LINK---vesamicol binding can be substantial, ranging from 25% in the striatum to 60% in the medulla in rat brain studies.[7] Therefore, it is often necessary to perform binding assays in the presence of a saturating concentration of a selective sigma receptor ligand to block these sites and ensure the specific measurement of VAChT binding.
Quantitative Data: Binding Affinities of Vesamicol and its Analogs
The following table summarizes the binding affinities (Ki or IC50 values) of this compound and several of its radiolabeled analogs for VAChT and sigma receptors. This data is crucial for selecting the appropriate radioligand and for designing competitive binding experiments.
| Compound | Radioligand | Target | Ki (nM) | Tissue/Cell Source | Reference |
| (±)-Vesamicol | VAChT | 2 | Not Specified | [8] | |
| σ₁ Receptor | 26 | Not Specified | [8] | ||
| σ₂ Receptor | 34 | Not Specified | [8] | ||
| This compound | VAChT | 26.6 | Rat Brain | [2] | |
| σ₁ Receptor | 37.6 | Guinea Pig Brain | [2] | ||
| σ₂ Receptor | 42.3 | N18TG2 cell fused with septal neurons rat (σ₂) | [2] | ||
| This compound | VAChT | 13.0 | Rat Brain | [2] | |
| σ₁ Receptor | 74.9 | Rat Brain | [2] | ||
| σ₂ Receptor | 421 | Rat Liver | [2] | ||
| This compound | VAChT | 1.0 | Torpedo californica | [2] | |
| σ₁ Receptor | 25.8 | Guinea Pig Brain | [2] | ||
| σ₂ Receptor | 34.5 | Rat Liver | [2] | ||
| (-)-2-methylspirobenzovesamicol | [³H]vesamicol | VAChT | 16 ± 4 | PC-12 cells with rat VAChT | [9] |
| σ₁ Receptor | >464 | HEK-293 cells with human σ₁ receptor | [9] | ||
| σ₂ Receptor | >1000 | Not Specified | [9] | ||
| (+)-FBT | VAChT | 0.22 | Torpedo californica | [2] | |
| σ₁ Receptor | 21.6 | Guinea Pig Brain | [2] | ||
| σ₂ Receptor | 35.9 | Rat Liver | [2] | ||
| (-)-oIV | VAChT | 15.0 | Rat Brain | [2] | |
| σ₁ Receptor | 62.2 | Rat Brain | [2] | ||
| σ₂ Receptor | 554 | Rat Liver | [2] | ||
| OBDV | VAChT | 13.8 | Rat Brain | [2] | |
| σ₁ Receptor | 150.7 | Rat Brain | [2] | ||
| σ₂ Receptor | 137.5 | Rat Liver | [2] |
Note: Binding affinities can vary depending on the experimental conditions, tissue source, and radioligand used.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for VAChT using ³H-Vesamicol
This protocol describes a filtration-based radioligand binding assay to determine the affinity of test compounds for VAChT using --INVALID-LINK---vesamicol.
Materials:
-
Radioligand: --INVALID-LINK---Vesamicol (e.g., L-[piperidinyl-3,4-³H]AH5183)
-
Membrane Preparation: Homogenates from tissues (e.g., rat striatum) or cells expressing VAChT (e.g., PC-12 cells transfected with the rat VAChT gene).[9]
-
Binding Buffer: 50 mM TRIS, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.[9]
-
Wash Buffer: Ice-cold binding buffer.
-
Non-specific Binding Control: 10 µM unlabeled this compound.[9]
-
Sigma Receptor Blocker (Optional but Recommended): 1 µM 1,3-di(2-tolyl)guanidine (DTG) or another selective sigma ligand.[7]
-
96-well microplates
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[10]
-
Filtration apparatus (e.g., 96-well cell harvester)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Experimental Workflow Diagram
Caption: Workflow for a typical radioligand binding assay using --INVALID-LINK---Vesamicol.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in an appropriate buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer to a final protein concentration of 50-120 µg per well for tissue or 3-20 µg per well for cells.[10]
-
Assay Setup:
-
The total assay volume is 250 µL per well in a 96-well plate.[10]
-
Total Binding: Add 150 µL of membrane preparation, 50 µL of binding buffer, and 50 µL of --INVALID-LINK---vesamicol (at a concentration near its Kd, e.g., 2 nM).[9]
-
Non-specific Binding: Add 150 µL of membrane preparation, 50 µL of 10 µM unlabeled this compound, and 50 µL of --INVALID-LINK---vesamicol.[9]
-
Competitive Binding: Add 150 µL of membrane preparation, 50 µL of the test compound at various concentrations, and 50 µL of --INVALID-LINK---vesamicol.
-
(Optional) To block sigma receptor binding, include a selective sigma ligand in all wells.[7]
-
-
Incubation: Incubate the plates at 22-30°C for 60-90 minutes with gentle agitation to reach equilibrium.[9][10]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% PEI. This separates the bound radioligand from the free radioligand.[10]
-
Washing: Wash the filters multiple times (e.g., four times) with ice-cold wash buffer to remove any non-specifically bound radioligand.[10]
-
Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[10]
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
For competitive binding experiments, plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Protocol 2: Saturation Binding Assay to Determine Kd and Bmax
This protocol is used to determine the density of VAChT (Bmax) and the affinity of --INVALID-LINK---vesamicol (Kd).
Procedure:
-
Follow the general procedure for the radioligand binding assay described above.
-
In the assay setup, use increasing concentrations of --INVALID-LINK---vesamicol (e.g., 0.2 - 20 nM).[10]
-
For each concentration of the radioligand, determine both total and non-specific binding (in the presence of 10 µM unlabeled vesamicol).
-
Calculate specific binding for each concentration.
-
Plot the specific binding (y-axis) against the concentration of --INVALID-LINK---vesamicol (x-axis).
-
Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd (concentration of radioligand that binds to half of the receptors at equilibrium) and Bmax (maximum number of binding sites).
Synthesis of Radiolabeled this compound Analogs
The development of novel VAChT imaging agents often involves the synthesis of new vesamicol analogs with improved selectivity and properties suitable for techniques like PET and SPECT.[2][3][9][11] The synthesis of radiolabeled compounds is a specialized process that involves introducing a radioisotope (e.g., ¹¹C, ¹⁸F, ¹²³I) into the molecule.[9][11][12] This typically involves multi-step chemical reactions performed in a radiochemistry facility.[12] For example, [¹¹C]methyl-2-methylspirobenzovesamicol has been synthesized using a [¹¹C]MeLi cross-coupling protocol.[9]
Logical Relationship of Radioligand Development
Caption: Logical workflow for the development of novel radiolabeled vesamicol analogs for VAChT imaging.
Conclusion
Radiolabeled this compound and its analogs are indispensable tools for the study of the vesicular acetylcholine transporter. The provided protocols for radioligand binding assays offer a framework for researchers to quantify the interaction of novel compounds with VAChT. Careful consideration of off-target binding to sigma receptors is critical for the accurate interpretation of results. The continuous development of more selective radioligands holds promise for advancing our understanding of the cholinergic system and for the development of diagnostic and therapeutic agents for related neurological disorders.
References
- 1. Structural insights into VAChT neurotransmitter recognition and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo and In Vitro Characteristics of Radiolabeled Vesamicol Analogs as the Vesicular Acetylcholine Transporter Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vesamicol - Wikipedia [en.wikipedia.org]
- 5. portlandpress.com [portlandpress.com]
- 6. english.cas.cn [english.cas.cn]
- 7. Vesamicol and some of its derivatives: questionable ligands for selectively labelling acetylcholine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis and in vitro evaluation of spirobenzovesamicols as potential 11C-PET tracer alternatives to [18F]FEOBV for vesicular acetylcholine transporter (VAChT) imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Synthesis and evaluation of radiolabeled piperazine derivatives of vesamicol as SPECT agents for cholinergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. moravek.com [moravek.com]
Application Notes and Protocols for (-)-Vesamicol Autoradiography in Cholinergic Neuron Mapping
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (-)-Vesamicol autoradiography for the precise mapping and quantification of cholinergic neurons. This technique is a cornerstone in neuroscience research, offering critical insights into the distribution and density of the vesicular acetylcholine transporter (VAChT), a key marker for cholinergic nerve terminals. Its application is pivotal in studying neurodegenerative diseases like Alzheimer's and Parkinson's, where cholinergic deficits are a key pathological feature.[1][2]
Introduction
This compound is a high-affinity ligand that specifically binds to the vesicular acetylcholine transporter (VAChT).[3][4] VAChT is responsible for packaging newly synthesized acetylcholine (ACh) into synaptic vesicles for subsequent release.[1][4][5] By using radiolabeled this compound or its analogs, researchers can visualize and quantify the distribution of VAChT, and by extension, the density of cholinergic nerve terminals in the brain and peripheral tissues.[6][7][8] Autoradiography, a technique that uses a radiolabeled substance to create an image on a photographic film or emulsion, allows for the high-resolution anatomical mapping of these binding sites.[9][10][11]
Principle of the Method
The technique is based on the specific binding of a radiolabeled vesamicol analog (e.g., --INVALID-LINK---Vesamicol, (-)-5-[¹²⁵I]IBVM) to VAChT in tissue sections.[6][7] Brain slices are incubated with the radioligand, which binds to VAChT. After washing away unbound ligand, the tissue sections are apposed to a radiation-sensitive film or detector. The resulting autoradiogram reveals the anatomical distribution and density of the radioligand binding sites, which correlates with the density of cholinergic innervation.[7][8] The signal intensity on the autoradiogram can be quantified using image analysis software and compared to standards of known radioactivity to determine the density of binding sites (Bmax) in specific brain regions.
Signaling Pathway and Mechanism of Action
This compound acts as a non-competitive, reversible inhibitor of VAChT.[4][5] It blocks the transporter's ability to uptake acetylcholine into synaptic vesicles, a process driven by a proton gradient.[5] This ultimately leads to a depletion of acetylcholine in the vesicles and a subsequent reduction in its release into the synaptic cleft upon neuronal stimulation.[4][5]
Caption: Mechanism of this compound action on cholinergic neurotransmission.
Experimental Protocols
I. In Vitro Receptor Autoradiography Protocol using ³H-Vesamicol
This protocol is adapted from methodologies described in several key publications.[7][8]
A. Materials and Reagents:
-
--INVALID-LINK---Vesamicol (specific activity ~50-80 Ci/mmol)
-
Unlabeled this compound
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Polyethylenimine (PEI)
-
Gelatin-subbed microscope slides
-
Cryostat
-
Incubation chambers
-
Scintillation vials and cocktail
-
Phosphor imaging plates or autoradiography film
B. Tissue Preparation:
-
Perfuse the animal (e.g., rat or mouse) transcardially with ice-cold saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Rapidly dissect the brain and freeze it in isopentane cooled with dry ice.
-
Store the brain at -80°C until sectioning.
-
Using a cryostat, cut 20 µm thick coronal or sagittal sections of the brain.
-
Thaw-mount the sections onto gelatin-subbed microscope slides.
-
Store the slides at -80°C until the day of the experiment.
C. Binding Assay:
-
On the day of the experiment, allow the slides to warm to room temperature.
-
Pre-incubate the slides in 50 mM Tris-HCl buffer (pH 7.4) for 20 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
Incubate the slides with --INVALID-LINK---Vesamicol (e.g., 1-5 nM) in 50 mM Tris-HCl buffer for 60-90 minutes at room temperature.
-
To determine non-specific binding, incubate an adjacent set of sections in the same concentration of --INVALID-LINK---Vesamicol plus a high concentration of unlabeled this compound (e.g., 10 µM).
-
Following incubation, wash the slides twice for 5 minutes each in ice-cold 50 mM Tris-HCl buffer to remove unbound radioligand.
-
Perform a final quick rinse (20-30 seconds) in ice-cold distilled water to remove buffer salts.
-
Dry the slides rapidly under a stream of cool, dry air.
D. Autoradiographic Imaging:
-
Place the dried slides in an X-ray cassette and appose them to a phosphor imaging plate or autoradiography film.
-
Include calibrated radioactive standards to allow for quantification of the binding density.
-
Expose the film/plate for an appropriate duration (typically 2-8 weeks for ³H) at 4°C.
-
Develop the film or scan the imaging plate using a phosphor imager.
E. Data Analysis:
-
Quantify the optical density of the autoradiograms in specific brain regions using a computerized image analysis system.
-
Generate a standard curve from the radioactive standards.
-
Convert the optical density values to fmol/mg tissue or fmol/mg protein using the standard curve.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding for each region of interest.
II. Ex Vivo Autoradiography Protocol
This method involves systemic administration of the radioligand to a live animal, followed by brain extraction and autoradiography. This provides a snapshot of in vivo receptor occupancy.
A. Materials and Reagents:
-
Radiolabeled vesamicol analog suitable for in vivo use (e.g., (-)-5-[¹²⁵I]IBVM)[6]
-
Anesthetic
-
Dissection tools
-
Cryostat and slide preparation materials as in the in vitro protocol.
B. Experimental Procedure:
-
Administer the radiolabeled vesamicol analog to the animal via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
At a predetermined time point post-injection (e.g., 4 hours for (-)-5-[¹²³I]IBVM), anesthetize the animal.[6]
-
Perfuse and extract the brain as described in the in vitro protocol.
-
Section the brain using a cryostat.
-
Directly appose the dried sections to a phosphor imaging plate or autoradiography film without any further incubation or washing steps.
-
Expose, image, and analyze the autoradiograms as described for the in vitro protocol.
Experimental Workflow Diagram
Caption: General workflow for in vitro this compound autoradiography.
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound binding in the rat brain, compiled from published studies. These values can vary depending on the specific radioligand, experimental conditions, and animal strain used.
Table 1: Regional Distribution of --INVALID-LINK---Vesamicol Binding in Rat Brain
| Brain Region | Binding Density (fmol/mg protein) | Reference |
| Interpeduncular Nucleus | High | [7] |
| Cranial Nerve Nuclei (V, VII) | High | [7] |
| Caudate-Putamen (Striatum) | 334 - 516 | [8] |
| Nucleus Accumbens | 334 - 516 | [8] |
| Olfactory Tubercle | 713 - 751 | [8] |
| Diagonal Band (Vertical Limb) | 713 - 751 | [8] |
| Cerebral Cortex | 334 - 516 (superficial layers) | [8] |
| Hippocampus | Moderate | [7] |
| Basolateral Amygdala | Moderate | [7] |
| Cerebellum | Low | [7] |
Table 2: Binding Affinities of Vesamicol Analogs
| Compound | IC₅₀ (nM) | Target | Tissue | Reference |
| (-)-5-IBVM | 2.5 | Vesamicol Receptor | Rat Cortical Homogenates | [6] |
| (-)-6-IBVM | 4.8 | Vesamicol Receptor | Rat Cortical Homogenates | [6] |
| (-)-7-IBVM | 3.5 | Vesamicol Receptor | Rat Cortical Homogenates | [6] |
| DPPN | 14 | [³H]Vesamicol site | Rat Brain | [7] |
| Haloperidol | 43 | [³H]Vesamicol site | Rat Brain | [7] |
| Ketanserin | 500 | [³H]Vesamicol site | Rat Brain | [7] |
Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of binding of a radioligand.
Applications in Research and Drug Development
-
Mapping Cholinergic Pathways: Provides high-resolution anatomical data on the distribution of cholinergic neurons.[7][8]
-
Neurodegenerative Disease Research: Allows for the quantification of cholinergic neuron loss in animal models of diseases like Alzheimer's, Parkinson's, and Down's syndrome.[2]
-
Drug Discovery: Can be used to screen for compounds that interact with VAChT and to assess their in vivo target engagement.
-
Validation of In Vivo Imaging: Autoradiography data is crucial for validating and correlating signals obtained from in vivo imaging techniques like Positron Emission Tomography (PET) using vesamicol-based radiotracers.[11][12]
Conclusion
This compound autoradiography is a powerful and specific technique for the detailed anatomical mapping and quantification of cholinergic nerve terminals. The protocols and data presented here provide a solid foundation for researchers to apply this methodology in their studies of the cholinergic system in both health and disease. Careful adherence to the experimental procedures and rigorous data analysis are essential for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro evaluation of PET radiotracers for imaging synaptic density, the acetylcholine transporter, AMPA-tarp-γ8 and muscarinic M4 receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. english.cas.cn [english.cas.cn]
- 4. portlandpress.com [portlandpress.com]
- 5. Vesamicol - Wikipedia [en.wikipedia.org]
- 6. Vesamicol receptor mapping of brain cholinergic neurons with radioiodine-labeled positional isomers of benzovesamicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H]vesamicol binding in brain: autoradiographic distribution, pharmacology, and effects of cholinergic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative autoradiography of brain binding sites for the vesicular acetylcholine transport blocker 2-(4-phenylpiperidino)cyclohexanol (AH5183) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. metaphactory [semopenalex.org]
- 10. Neurotransmitter receptor mapping by autoradiography and other methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Autoradiography of neurotransmitter receptors in whole human brain hemisphere sections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo imaging of human cholinergic nerve terminals with (-)-5-(18)F-fluoroethoxybenzovesamicol: biodistribution, dosimetry, and tracer kinetic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (-)-Vesamicol in Microdialysis Procedures
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Vesamicol is a potent and specific inhibitor of the vesicular acetylcholine transporter (VAChT).[1] Its primary mechanism of action involves a non-competitive and reversible block of VAChT, which is responsible for the uptake of newly synthesized acetylcholine (ACh) from the presynaptic cytoplasm into synaptic vesicles.[1] This inhibition leads to a depletion of the releasable pool of ACh, resulting in a decrease in cholinergic neurotransmission. Due to its targeted effect on vesicular storage, this compound serves as a critical tool in neuroscience research to investigate the dynamics of cholinergic systems, including ACh release, storage, and turnover.
Microdialysis is a widely used in vivo sampling technique that allows for the continuous monitoring of neurotransmitter levels in the extracellular fluid of specific brain regions in awake and freely moving animals.[1] When combined with a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), microdialysis provides a powerful platform to study the pharmacological effects of compounds like this compound on neurotransmitter release in real-time.
These application notes provide a detailed protocol for the use of this compound in in vivo microdialysis procedures to study its effects on acetylcholine release.
Mechanism of Action Signaling Pathway
The following diagram illustrates the mechanism by which this compound inhibits acetylcholine release.
Caption: Mechanism of this compound Action.
Data Presentation
The following table summarizes the quantitative effects of this compound on acetylcholine release as reported in the literature.
| Method of Administration | Species | Brain Region | This compound Concentration/Dose | Effect on Acetylcholine Release | Reference |
| Intraperitoneal Injection | Rat | Striatum | 5 mg/kg (DL-Vesamicol) | ~55% reduction | [2] |
| Intrastriatal Perfusion (Reverse Dialysis) | Rat | Striatum | EC₅₀ = 68 nM | 50% reduction | [2] |
| In vitro preparation | Rat | Neuromuscular Junction | 25 nM - 10 µM | Concentration-dependent reduction in MEPC amplitude | [3] |
Experimental Protocols
This section details the methodology for investigating the effects of this compound on acetylcholine release using in vivo microdialysis and reverse dialysis.
Materials and Reagents
-
This compound hydrochloride: (Source to be specified by the researcher)
-
Artificial Cerebrospinal Fluid (aCSF):
-
147 mM NaCl
-
2.7 mM KCl
-
1.2 mM CaCl₂
-
1.2 mM MgCl₂
-
pH adjusted to 7.4
-
The solution should be freshly prepared and filtered through a 0.2 µm filter before use.
-
-
Microdialysis Probes: (e.g., CMA, BASi, or equivalent) with a molecular weight cutoff suitable for small molecules (e.g., 10-20 kDa).
-
Microinfusion pump: Capable of low flow rates (µL/min).
-
Fraction collector: Refrigerated to prevent degradation of acetylcholine.
-
Stereotaxic apparatus
-
Anesthetics: (e.g., isoflurane, ketamine/xylazine)
-
Analytical System: LC-MS/MS system for the quantification of acetylcholine.
Experimental Workflow Diagram
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholine release in the rat hippocampus as measured by the microdialysis method correlates with motor activity and exhibits a diurnal variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholine recycling and release at rat motor nerve terminals studied using this compound and troxpyrrolium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Studies with (-)-Vesamicol at the Neuromuscular Junction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (-)-Vesamicol in electrophysiological studies at the neuromuscular junction (NMJ). This document outlines the mechanism of action of this compound, presents its key quantitative effects on synaptic transmission, and offers detailed protocols for its application in standard experimental preparations.
Application Notes
This compound is a potent and highly selective inhibitor of the vesicular acetylcholine transporter (VAChT).[1] Its primary mechanism of action is the non-competitive and reversible blockade of acetylcholine (ACh) uptake into synaptic vesicles within the presynaptic nerve terminal.[1][2] This inhibition is stereoselective, with the (-)-enantiomer being significantly more potent than the (+)-enantiomer.[3] By preventing the refilling of synaptic vesicles with newly synthesized ACh, this compound leads to a progressive depletion of the readily releasable pool of neurotransmitter upon sustained nerve stimulation. This makes it an invaluable tool for investigating various aspects of presynaptic function, including:
-
Vesicular Acetylcholine Storage and Recycling: this compound directly targets the process of ACh packaging, allowing for the study of vesicle filling dynamics and the impact of impaired vesicular loading on synaptic transmission.
-
Synaptic Depression and Fatigue: The use-dependent nature of this compound's effect, where the rundown of endplate potential (EPP) amplitudes is enhanced during high-frequency stimulation, provides a model for studying the mechanisms underlying synaptic depression.[3][4]
-
Quantal Analysis: By reducing the amount of ACh in each vesicle, this compound can induce a decrease in the amplitude of miniature endplate potentials (MEPPs), offering insights into the quantal nature of neurotransmitter release.
-
Screening for VAChT Modulators: As a well-characterized inhibitor, this compound serves as a reference compound in assays designed to identify new molecules that modulate VAChT activity for therapeutic purposes.
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound on VAChT and neuromuscular transmission.
| Parameter | Value | Species/Preparation | Reference |
| IC50 for VAChT Inhibition | ~50 nM | Rat Cortical Synaptosomes | [5][6] |
| Stereoselectivity | This compound is ~20 times more potent than (+)-Vesamicol | Rat Neuromuscular Transmission | [3] |
| Electrophysiological Parameter | Effect of this compound | Concentration Range | Experimental Condition | Species/Preparation | Reference |
| MEPP Amplitude | Reduction | Not specified | Following rapid stimulation | Frog Nerve-Muscle | [3] |
| EPP Amplitude Rundown | Enhanced | 0.1 - 1 µM | High-frequency stimulation (50 Hz) | Rat Hemidiaphragm | [3][4] |
| Nerve Terminal Currents | Concentration- and stimulation-dependent decrease | 10 - 100 µM | - | Mouse Triangularis Sterni | [3] |
| Stimulation-Evoked [3H]-ACh Release | Reduction | Not specified | Pre-incubation before [3H]-choline loading | Mouse Hemidiaphragm |
Experimental Protocols
The following are detailed protocols for conducting electrophysiological studies with this compound at the vertebrate neuromuscular junction.
Protocol 1: Intracellular Recording of MEPPs and EPPs in the Rat Phrenic Nerve-Hemidiaphragm Preparation
This protocol is designed to assess the effect of this compound on spontaneous and evoked neurotransmitter release.
1. Materials and Solutions:
-
Animals: Wistar rats (male, 200-250 g)
-
Dissection Tools: Fine scissors, forceps, dissecting microscope
-
Recording Equipment: Intracellular recording amplifier, microelectrode puller, micromanipulator, oscilloscope, data acquisition system
-
Electrodes: Glass microelectrodes (10-20 MΩ resistance when filled with 3 M KCl), suction electrode for nerve stimulation
-
Krebs-Ringer Solution (in mM): NaCl 133, KCl 4.9, CaCl2 1.8, NaHCO3 11.9, NaH2PO4 0.7, Glucose 11. The solution should be continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.[7]
-
This compound Stock Solution: 10 mM in DMSO. Store at -20°C. Dilute to the final desired concentration in Krebs-Ringer solution on the day of the experiment.
2. Preparation of the Phrenic Nerve-Hemidiaphragm:
-
Humanely euthanize the rat according to institutional guidelines.
-
Rapidly dissect the phrenic nerve-hemidiaphragm preparation as described by Bülbring (1946).
-
Mount the preparation in a 20 ml organ bath containing Krebs-Ringer solution maintained at 37°C and continuously aerated.
-
Attach the phrenic nerve to a suction electrode for stimulation.
-
Allow the preparation to equilibrate for at least 30 minutes before starting any recordings.
3. Electrophysiological Recording:
-
Carefully impale a muscle fiber near the endplate region with a glass microelectrode. A stable resting membrane potential of -60 to -80 mV should be achieved.
-
Baseline MEPP Recording: Record spontaneous MEPPs for 5-10 minutes to establish a baseline frequency and amplitude.
-
Baseline EPP Recording: Stimulate the phrenic nerve with single suprathreshold pulses (e.g., 0.1-0.2 ms duration) at a low frequency (e.g., 0.5 Hz) to record baseline EPPs.
-
Application of this compound: Replace the bathing solution with Krebs-Ringer solution containing the desired concentration of this compound (e.g., 1 µM).
-
Post-Vesamicol Recording:
-
After a 30-minute incubation period, repeat the MEPP and low-frequency EPP recordings.
-
To observe the use-dependent effect, apply a high-frequency stimulation train (e.g., 50 Hz for 10-30 seconds). Record the rundown of EPP amplitudes during the train.
-
4. Data Analysis:
-
Analyze MEPP and EPP recordings using appropriate software (e.g., Clampfit).
-
Measure the amplitude and frequency of MEPPs before and after this compound application.
-
Measure the amplitude of the EPPs during low-frequency stimulation and the rundown of EPP amplitude during the high-frequency train.
-
Calculate the quantal content (m = EPP amplitude / MEPP amplitude) to assess changes in the number of vesicles released.
Protocol 2: Focal Extracellular Recording from the Mouse Triangularis Sterni Nerve-Muscle Preparation
This protocol allows for the direct measurement of presynaptic nerve terminal currents.
1. Materials and Solutions:
-
Animals: Adult mice
-
Equipment: Similar to Protocol 1, with the addition of a focal extracellular recording electrode.
-
Solutions: Krebs-Ringer solution as described in Protocol 1.
2. Preparation of the Triangularis Sterni Muscle:
-
Humanely euthanize the mouse.
-
Dissect the triangularis sterni nerve-muscle preparation.
-
Mount the preparation in a recording chamber superfused with oxygenated Krebs-Ringer solution.
3. Electrophysiological Recording:
-
Position a focal extracellular electrode over a motor nerve terminal.
-
Stimulate the nerve and record the presynaptic nerve terminal currents.
-
Establish a stable baseline recording.
-
Apply this compound at the desired concentration (e.g., 10-100 µM) to the superfusion solution.
-
Record the changes in the nerve terminal current waveform, particularly the amplitude and latency of the components reflecting Na+ and K+ currents.
4. Data Analysis:
-
Measure the amplitude and duration of the different components of the nerve terminal current before and after the application of this compound.
-
Analyze the effects of different stimulation frequencies on the vesamicol-induced changes.
Visualizations
Caption: Mechanism of action of this compound at the neuromuscular junction.
Caption: Experimental workflow for studying this compound at the NMJ.
Caption: Logical relationships of this compound's effects on synaptic transmission.
References
- 1. Krebs-Ringer Solution [procellsystem.com]
- 2. OBSERVATIONS ON THE ISOLATED PHRENIC NERVE DIAPHRAGM PREPARATION OF THE RAT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. The effects of vesamicol on trains of endplate currents and on focally recorded nerve terminal currents at mammalian neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uhlenlab.org [uhlenlab.org]
- 7. researchgate.net [researchgate.net]
Investigating Synaptic Vesicle Recycling with (-)-Vesamicol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Vesamicol is a potent and specific inhibitor of the vesicular acetylcholine transporter (VAChT), a key protein responsible for the uptake of acetylcholine (ACh) into synaptic vesicles.[1][2] By blocking this crucial step in the cholinergic neurotransmission cycle, this compound serves as an invaluable tool for investigating the dynamics of synaptic vesicle recycling, neurotransmitter release, and the overall function of cholinergic synapses.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in neuroscience research.
Mechanism of Action: this compound acts as a non-competitive and reversible antagonist of VAChT.[2] It binds to a site on the transporter distinct from the acetylcholine binding site, allosterically inhibiting the transport of newly synthesized ACh from the cytoplasm into synaptic vesicles.[3][4] This process is driven by a proton gradient established by a vesicular H+-ATPase.[2] Consequently, synaptic vesicles are unable to fill with ACh, leading to a depletion of the readily releasable pool of neurotransmitter upon neuronal stimulation and a subsequent reduction in cholinergic signaling.[2][5]
Key Applications
-
Studying Synaptic Vesicle Recycling: By selectively inhibiting the refilling of recycling synaptic vesicles, this compound allows researchers to distinguish between different pools of vesicles, such as the readily releasable pool, the recycling pool, and the reserve pool.[6]
-
Investigating Neurotransmitter Release Mechanisms: The use of this compound helps in elucidating the quantal nature of neurotransmitter release and the factors that modulate it.
-
Characterizing Cholinergic Function: As a specific inhibitor of a key cholinergic protein, this compound is instrumental in studies aimed at understanding the role of cholinergic neurotransmission in various physiological and pathological processes.
-
High-Throughput Screening and Drug Discovery: Labeled analogs of vesamicol are utilized in binding assays for the discovery of new compounds targeting VAChT.[7][8]
Quantitative Data
The following table summarizes key quantitative parameters of this compound and its interaction with VAChT.
| Parameter | Value | Species/System | Reference |
| IC50 (ACh Uptake Inhibition) | 14.7 ± 1.5 nM | Human VAChT expressed in PC-12 cells | [9] |
| 50 nM | Rat cortical synaptosomes | [10] | |
| Kd (--INVALID-LINK---Vesamicol Binding) | 4.1 ± 0.5 nM | Human VAChT expressed in PC-12 cells | [9] |
| 194 ± 59 nM | Wild-type human VAChT | [11] | |
| ED50 (Synaptophysin Phosphorylation) | 1 nM | Rat cortical synaptosomes | [10] |
| VAChT Occupancy (in vivo) | ~0.0057 mg/kg for 50% occupancy | Rat striatum | [12] |
Note on Off-Target Effects: It is important to note that vesamicol and many of its derivatives also exhibit affinity for sigma (σ) receptors, which can range from moderate to high.[1][8][13] This should be taken into consideration when designing experiments and interpreting results. For instance, the contribution of sigma site labeling to --INVALID-LINK---vesamicol binding can be substantial, ranging from 25% in the striatum to 60% in the medulla in rat brain.[13]
Signaling Pathways and Experimental Workflows
Synaptic Vesicle Recycling Pathway
Caption: The synaptic vesicle cycle and the inhibitory action of this compound on the vesicular acetylcholine transporter (VAChT).
Experimental Workflow: Investigating Vesicle Pool Depletion
Caption: A typical experimental workflow for studying the effect of this compound on synaptic vesicle pool depletion.
Experimental Protocols
Protocol 1: Synaptic Vesicle Purification from Rat Brain
This protocol is adapted from methods used for preparing cholinergic-enriched synaptosomes.
Materials:
-
Rat brain cortex
-
Homogenization buffer (e.g., 0.32 M sucrose, 1 mM EDTA, 5 mM HEPES, pH 7.4)
-
Percoll solution (e.g., isotonic Percoll in homogenization buffer)
-
High-speed refrigerated centrifuge
-
Dounce homogenizer
Procedure:
-
Dissect the rat brain cortex on ice and weigh the tissue.
-
Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a Dounce homogenizer (10-12 gentle strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Carefully collect the supernatant (S1) and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).
-
Resuspend the P2 pellet in homogenization buffer.
-
Layer the resuspended P2 fraction onto a discontinuous Percoll gradient (e.g., 3%, 10%, and 23% Percoll layers).
-
Centrifuge the gradient at 33,500 x g for 20 minutes at 4°C.
-
Cholinergic-enriched synaptosomes will be located at the interface of the 10% and 23% Percoll layers.[10]
-
Carefully collect the synaptosomal fraction, wash with homogenization buffer, and pellet by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
The final pellet contains purified synaptic vesicles and can be used for subsequent assays.
Protocol 2: 3H-Vesamicol Binding Assay
This protocol is for determining the binding affinity of compounds to VAChT.
Materials:
-
Purified synaptic vesicles (from Protocol 1) or cells expressing VAChT
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 5 mM NaCl, 1 mM MgCl2, pH 7.4)
-
--INVALID-LINK---Vesamicol (radioligand)
-
Unlabeled this compound (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare reaction tubes containing purified synaptic vesicles (e.g., 50-100 µg of protein) in binding buffer.
-
For total binding, add a known concentration of --INVALID-LINK---Vesamicol (e.g., in the low nM range).
-
For non-specific binding, add a high concentration of unlabeled this compound (e.g., 10 µM) in addition to the --INVALID-LINK---Vesamicol.
-
For competition binding experiments, add varying concentrations of the test compound along with the --INVALID-LINK---Vesamicol.
-
Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each tube through glass fiber filters under vacuum to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of the competitor to determine the Ki value.
Protocol 3: Acetylcholine (ACh) Uptake Assay
This protocol measures the inhibition of ACh uptake into synaptic vesicles.
Materials:
-
Purified synaptic vesicles (from Protocol 1)
-
Uptake buffer (e.g., 300 mM glycine, 5 mM HEPES, pH 7.4)
-
ATP-Mg solution
-
[3H]Acetylcholine
-
This compound or test compounds
-
Ice-cold stop buffer (e.g., uptake buffer without ATP)
Procedure:
-
Pre-incubate purified synaptic vesicles in uptake buffer with or without this compound (or test compounds) at 30°C for 10 minutes.
-
Initiate the uptake reaction by adding ATP-Mg solution and [3H]Acetylcholine.
-
Incubate at 30°C for a specified time (e.g., 10 minutes).
-
Terminate the reaction by adding ice-cold stop buffer and placing the tubes on ice.
-
Rapidly filter the samples through glass fiber filters and wash with ice-cold stop buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value by plotting the percentage of inhibition of ACh uptake against the log concentration of the inhibitor.
Protocol 4: Electrophysiological Recording of Miniature Endplate Currents (MEPCs)
This protocol is for studying the effect of this compound on quantal neurotransmitter release.
Materials:
-
Nerve-muscle preparation (e.g., rat hemidiaphragm or snake neuromuscular junction)[6][14]
-
Physiological saline solution (e.g., Ringer's solution)
-
This compound
-
Microelectrodes for intracellular or focal extracellular recording
-
Amplifier and data acquisition system
Procedure:
-
Mount the nerve-muscle preparation in a recording chamber continuously perfused with physiological saline.
-
Record spontaneous MEPCs from the muscle fiber using an intracellular or focal extracellular microelectrode.
-
After obtaining a stable baseline recording, add this compound (e.g., 2-5 µM) to the perfusing solution.[14]
-
Continue recording MEPCs in the presence of this compound.
-
To study the effect on recycling vesicles, apply a period of high-frequency nerve stimulation (e.g., 10 Hz for 5 minutes).[6]
-
Record MEPCs during and after the stimulation period.
-
Analyze the amplitude and frequency of MEPCs before, during, and after this compound application and nerve stimulation. A selective reduction in the amplitude of a population of MEPCs is expected, representing the depletion of recycling vesicles.[6][14]
Conclusion
This compound is a cornerstone pharmacological tool for the detailed investigation of synaptic vesicle recycling and cholinergic neurotransmission. Its specific mechanism of action allows for the elegant dissection of presynaptic mechanisms. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of synaptic function in both health and disease. When using vesamicol, it is crucial to be aware of its potential off-target effects on sigma receptors and to include appropriate controls in experimental designs.
References
- 1. The pharmacology of vesamicol: an inhibitor of the vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vesamicol - Wikipedia [en.wikipedia.org]
- 3. Search for the acetylcholine and vesamicol binding sites in vesicular acetylcholine transporter: the region around the lumenal end of the transport channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Vesamicol, an acetylcholine uptake blocker in presynaptic vesicles, suppresses rapid eye movement (REM) sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylcholine recycling and release at rat motor nerve terminals studied using this compound and troxpyrrolium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural changes of benzylether derivatives of vesamicol and their influence on the binding selectivity to the vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (±)-Vesamicol hydrochloride | CAS:120447-62-3 | Inhibits ACh transport | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Vesamicol, an inhibitor of acetylcholine vesicle packaging, increases synaptophysin phosphorylation in rat cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Vesamicol and some of its derivatives: questionable ligands for selectively labelling acetylcholine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of L-vesamicol, an inhibitor of vesicular acetylcholine uptake, on two populations of miniature endplate currents at the snake neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: (-)-Vesamicol as a Tool for Studying Acetylcholine Quantal Release
Introduction
(-)-Vesamicol, chemically known as 2-(4-phenylpiperidino)cyclohexanol, is a potent and specific experimental drug that serves as an invaluable tool for investigating the mechanisms of cholinergic neurotransmission.[1][2] It acts as a non-competitive and reversible inhibitor of the vesicular acetylcholine transporter (VAChT).[1] VAChT is the protein responsible for packaging newly synthesized acetylcholine (ACh) from the cytoplasm into synaptic vesicles, a process driven by a proton gradient.[1] By blocking this transport, this compound leads to a depletion of ACh within the releasable pool of synaptic vesicles. This results in a reduction in the amount of neurotransmitter released per vesicle, a phenomenon known as a decrease in quantal size.[1][3] Consequently, this compound allows researchers to probe the dynamics of vesicle filling, recycling, and the fundamental principles of quantal release at cholinergic synapses.[2][4]
The levorotatory isomer, this compound, is significantly more potent than its dextrorotatory counterpart, (+)-Vesamicol, in inhibiting ACh release.[5] Its specific action on the presynaptic terminal, without directly affecting postsynaptic acetylcholine receptors, makes it a clean pharmacological tool to isolate and study the presynaptic machinery governing neurotransmitter release.[1][3]
Mechanism of Action
This compound exerts its effect by binding to a site on the VAChT distinct from the acetylcholine recognition site, thereby allosterically inhibiting the transporter's function.[6][7] This blockade prevents the loading of ACh into synaptic vesicles.[8] During periods of high neuronal activity, vesicles that undergo exocytosis are recycled and are supposed to be refilled with ACh. In the presence of this compound, these recycled vesicles are not efficiently reloaded.[4][9] As a result, subsequent fusion events release either empty or partially filled vesicles, leading to a progressive decline in the postsynaptic response, often referred to as "rundown," and a measurable decrease in the amplitude of spontaneous miniature endplate potentials (mEPPs).[3][10]
Figure 1. Mechanism of this compound action at the presynaptic terminal.
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound activity from various experimental systems.
Table 1: Binding Affinity and Inhibitory Concentrations
| Parameter | Ligand/Compound | Preparation | Value | Reference(s) |
| Kd | --INVALID-LINK---Vesamicol | Human VAChT | 4.1 ± 0.5 nM | [11] |
| IC50 | This compound | ACh Uptake (Human VAChT) | 14.7 ± 1.5 nM | [11] |
| IC50 | (±)-Vesamicol | ACh Vesicle Packaging (Rat Cortex) | 50 nM | [12] |
| IC50 | 5-Iodobenzovesamicol | Vesamicol Receptor (Rat Cortex) | 2.5 nM | [13] |
| EC50 | This compound | Inhibition of Striatal ACh Release | 68 nM | [14] |
| ED50 | (±)-Vesamicol | Synaptophysin Phosphorylation | 1 nM | [12] |
Table 2: Stereoselectivity and Off-Target Binding
| Comparison/Target | Compound | Observation | Finding | Reference(s) |
| Stereoselectivity | This compound vs (+)-Vesamicol | [3H]-ACh Release | (-)-isomer is ~20x more potent | [5] |
| Off-Target Binding | Vesamicol Derivatives | Sigma-1 (σ1) Receptors | High affinity, limiting selectivity | [15][16] |
| Off-Target Binding | Vesamicol Derivatives | Sigma-2 (σ2) Receptors | High affinity, limiting selectivity | [16] |
Experimental Protocols
Protocol 1: Preparation of Synaptic Vesicles from Rodent Brain
This protocol describes the isolation of a crude synaptic vesicle fraction from mammalian brain tissue, a necessary first step for in vitro binding and uptake assays.[17][18][19]
Materials:
-
Rodent brain tissue (e.g., whole brain, cortex)
-
Ice-cold Homogenization Buffer (e.g., 0.32 M Sucrose, 10 mM HEPES, pH 7.4)[19]
-
Ice-cold Deionized Water
-
Glass-Teflon homogenizer
-
Refrigerated centrifuge and rotors capable of >40,000 x g
Procedure:
-
Homogenization: Rapidly dissect brain tissue in ice-cold homogenization buffer. Mince the tissue and homogenize using a glass-Teflon homogenizer (e.g., 8-10 strokes at ~900 rpm).[17][19]
-
Initial Centrifugation (Low Speed): Centrifuge the homogenate at a low speed (e.g., ~1,500 x g for 10 minutes at 4°C) to pellet nuclei and large debris (P1 fraction).[18]
-
Synaptosome Preparation: Collect the supernatant (S1) and centrifuge at a higher speed (e.g., ~20,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomal fraction (P2).[18]
-
Hypo-osmotic Lysis: Resuspend the P2 pellet in a small volume of homogenization buffer. Lyse the synaptosomes by adding 9 volumes of ice-cold deionized water and homogenizing (e.g., 3 strokes at ~2000 rpm). This releases the synaptic vesicles.[17]
-
Clearing Lysate: Centrifuge the lysate (e.g., ~33,000 x g for 20 minutes at 4°C) to pellet larger membrane fragments (LP1). The supernatant (LS1) contains the synaptic vesicles.
-
Vesicle Pelleting (High Speed): Collect the LS1 supernatant and centrifuge at high speed (e.g., >100,000 x g for 2 hours at 4°C) to pellet the crude synaptic vesicles (LP2).[19]
-
Storage: Resuspend the pellet in a suitable buffer. For uptake assays, it is recommended to use the vesicles immediately or store them at 2-8°C for a few days, as freezing can compromise their function.[18]
Figure 2. Experimental workflow for the preparation of synaptic vesicles.
Protocol 2: [3H]-Vesamicol Binding Assay
This assay quantifies the binding of radiolabeled vesamicol to VAChT, allowing for the determination of binding affinity (Kd) and receptor density (Bmax). It can also be used in competitive binding studies to determine the affinity of unlabeled compounds.[20]
Materials:
-
Synaptic vesicle preparation (or other tissue homogenates)
-
[3H]-Vesamicol
-
Unlabeled (±)-Vesamicol
-
Binding Buffer (e.g., 110 mM potassium tartrate, 20 mM HEPES, pH 7.4)[20]
-
Polyethylenimine (PEI)-coated glass fiber filters (e.g., Whatman GF/F)
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the synaptic vesicle preparation (e.g., 20 µg protein) with binding buffer.
-
Add Ligand: Add varying concentrations of [3H]-Vesamicol for saturation binding, or a single concentration for competitive binding along with varying concentrations of a competitor drug.
-
Determine Non-Specific Binding: In a parallel set of tubes, add a high concentration of unlabeled (±)-Vesamicol (e.g., 80 µM) to saturate the specific binding sites.[20]
-
Incubation: Incubate all tubes for a defined period (e.g., 10 minutes at 37°C) to reach equilibrium.[20]
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through the PEI-coated glass fiber filters under vacuum. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).
-
Washing: Quickly wash the filters with several volumes of ice-cold buffer to remove any remaining unbound radioligand.[20]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Analysis: Calculate specific binding by subtracting the non-specific binding (counts from tubes with excess unlabeled vesamicol) from the total binding. Analyze the data using appropriate software (e.g., Prism) to determine Kd and Bmax.
Protocol 3: Vesicular Acetylcholine Uptake Assay
This functional assay measures the ability of VAChT to transport ACh into vesicles and the inhibition of this process by this compound.
Materials:
-
Synaptic vesicle preparation
-
[3H]-Acetylcholine
-
This compound or other test compounds
-
Uptake Buffer (e.g., Krebs-HEPES with 10 µM paraoxon to inhibit acetylcholinesterase)[21]
-
ATP/MgCl2 solution (transport is ATP-dependent)
-
Filtration apparatus and filters
Procedure:
-
Reaction Setup: Pre-incubate synaptic vesicles in uptake buffer in the presence of either vehicle or varying concentrations of this compound.
-
Initiate Transport: Start the uptake reaction by adding [3H]-ACh and an ATP-regenerating system (e.g., 12 mM MgATP, 10 mM MgCl2).[20]
-
Incubation: Incubate for a short period (e.g., 5-10 minutes at 37°C).[20] The uptake should be in the linear range.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove external [3H]-ACh.
-
Quantification: Measure the radioactivity trapped inside the vesicles on the filters using a scintillation counter.
-
Analysis: Compare the amount of [3H]-ACh uptake in the presence of this compound to the control (vehicle) condition. Plot the data to determine the IC50 value for the inhibition of ACh transport.
Protocol 4: Electrophysiological Recording of Quantal Release
This protocol allows for the direct measurement of the physiological consequences of VAChT inhibition on synaptic transmission. The neuromuscular junction (NMJ) is a classic model system for this purpose.[22]
Materials:
-
Animal model (e.g., frog cutaneous pectoris, mouse or rat phrenic nerve-hemidiaphragm)[3][22]
-
Ringer's solution (composition specific to the preparation)
-
This compound
-
Microelectrode recording setup (amplifier, micromanipulators, oscilloscope/digitizer)
-
Glass microelectrodes for intracellular recording
-
Suction electrode for nerve stimulation
Procedure:
-
Preparation Dissection: Dissect the nerve-muscle preparation and pin it in a recording chamber perfused with Ringer's solution.
-
Drug Application: Perfuse the preparation with a known concentration of this compound. Note that the effects of vesamicol are activity-dependent and may require a period of nerve stimulation to become apparent.[22]
-
Intracellular Recording: Impale a muscle fiber near the endplate region with a sharp microelectrode to record postsynaptic potentials.
-
Record Spontaneous Events (mEPPs): In the absence of nerve stimulation, record spontaneous miniature endplate potentials (mEPPs). Analyze their amplitude and frequency. A reduction in mEPP amplitude is indicative of a decrease in quantal size.[3]
-
Record Evoked Events (EPPs): Apply electrical stimuli to the motor nerve using a suction electrode to evoke endplate potentials (EPPs).
-
High-Frequency Stimulation: Apply trains of high-frequency stimulation (e.g., 10-50 Hz). In the presence of vesamicol, this will accelerate the rundown of EPP amplitude as the readily releasable pool of partially filled vesicles is depleted.[4][10]
-
Analysis: Measure the average mEPP amplitude (quantal size) before and after drug application and stimulation. Calculate the quantal content (mean EPP amplitude / mean mEPP amplitude). Analyze the rate of EPP rundown during stimulation trains.
Figure 3. Logical flow from this compound application to electrophysiological outcomes.
References
- 1. Vesamicol - Wikipedia [en.wikipedia.org]
- 2. The pharmacology of vesamicol: an inhibitor of the vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of quantal size by vesamicol (AH5183), an inhibitor of vesicular acetylcholine storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholine recycling and release at rat motor nerve terminals studied using this compound and troxpyrrolium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In favour of the vesicular hypothesis: neurochemical evidence that vesamicol (AH5183) inhibits stimulation-evoked release of acetylcholine from neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding mechanism and antagonism of the vesicular acetylcholine transporter VAChT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Search for the acetylcholine and vesamicol binding sites in vesicular acetylcholine transporter: the region around the lumenal end of the transport channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Quantal release of acetylcholine in mice with reduced levels of the vesicular acetylcholine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of vesamicol on trains of endplate currents and on focally recorded nerve terminal currents at mammalian neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (±)-Vesamicol hydrochloride | CAS:120447-62-3 | Inhibits ACh transport | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. Vesamicol, an inhibitor of acetylcholine vesicle packaging, increases synaptophysin phosphorylation in rat cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vesamicol receptor mapping of brain cholinergic neurons with radioiodine-labeled positional isomers of benzovesamicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suppression of in vivo neostriatal acetylcholine release by vesamicol: evidence for a functional role of vesamicol receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vesamicol and some of its derivatives: questionable ligands for selectively labelling acetylcholine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural changes of benzylether derivatives of vesamicol and their influence on the binding selectivity to the vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preparation of Synaptic Vesicles from Mammalian Brain [biocyclopedia.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 20. Search for the acetylcholine and vesamicol binding sites in vesicular acetylcholine transporter: the region around the lumenal end of the transport channel - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Vesicular Acetylcholine Transporter Is Required for Neuromuscular Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of an inhibitor of the synaptic vesicle acetylcholine transport system on quantal neurotransmitter release: an electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing (-)-Vesamicol Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (-)-Vesamicol in in vitro experiments. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful application of this potent vesicular acetylcholine transporter (VAChT) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-competitive and reversible inhibitor of the vesicular acetylcholine transporter (VAChT).[1] It acts presynaptically by blocking the uptake of newly synthesized acetylcholine (ACh) from the cytoplasm into synaptic vesicles.[1][2] This leads to a depletion of acetylcholine in the vesicles, and consequently, a reduction in its release upon neuronal stimulation.
Q2: What is a typical effective concentration range for this compound in in vitro assays?
A2: The optimal concentration of this compound is highly dependent on the specific experimental system. However, for most in vitro applications, concentrations in the low nanomolar to low micromolar range are effective. For instance, the Ki of (±)-Vesamicol for VAChT is approximately 2 nM, and the IC50 for inhibiting acetylcholine uptake in human VAChT-expressing cells is around 14.7 nM.[3] In rat cortical synaptosomes, an IC50 of 50 nM has been reported.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type or preparation.
Q3: I am not observing the expected inhibitory effect. What are the possible reasons?
A3: Several factors could contribute to a lack of effect. See the troubleshooting guide below for a systematic approach to resolving this issue. Common reasons include suboptimal concentration, insufficient incubation time, or issues with the experimental setup. The effect of vesamicol is use-dependent, meaning its blocking effect is more pronounced with higher frequencies of nerve stimulation.[5][6]
Q4: Are there known off-target effects of this compound?
A4: Yes. At higher concentrations, (±)-Vesamicol can interact with sigma (σ1 and σ2) receptors with Ki values of 26 nM and 34 nM, respectively.[7] It has also been shown to have some sodium channel and alpha-adrenoceptor blocking activity at micromolar concentrations.[5] To ensure specific inhibition of VAChT, it is crucial to use the lowest effective concentration of this compound as determined by a dose-response study.
Data Presentation
Table 1: In Vitro Efficacy of Vesamicol
| Parameter | Value | Species/System | Reference |
| Ki for VAChT | ~2 nM | Not specified | [7] |
| IC50 for ACh Uptake | 14.7 ± 1.5 nM | Human VAChT-expressing PC-12 cells | [3] |
| IC50 for ACh Packaging | 50 nM | Rat cortical synaptosomes | [4] |
| ED50 for Synaptophysin Phosphorylation | 1 nM | Rat cortical synaptosomes | [4] |
Table 2: Off-Target Affinity of (±)-Vesamicol
| Target | Ki | Reference |
| σ1 Receptor | 26 nM | [7] |
| σ2 Receptor | 34 nM | [7] |
Experimental Protocols
Protocol 1: [³H]-(-)-Vesamicol Binding Assay
This protocol is adapted from studies characterizing vesamicol binding to VAChT expressed in PC12A123.7 cells.[1][8]
Materials:
-
Postnuclear supernatant from cells expressing VAChT
-
Homogenization Buffer (HB): 0.32 M sucrose, 10 mM HEPES, 1 mM dithiothreitol, pH 7.4 with KOH, supplemented with protease inhibitors.
-
Uptake Binding Buffer (UBB): 110 mM potassium tartrate, 20 mM HEPES, pH 7.4 with KOH, 1 mM dithiothreitol.
-
[³H]-(-)-Vesamicol
-
(±)-Vesamicol (for non-specific binding)
-
Glass-microfiber filters (GF/F) coated with 0.25% (w/v) poly(ethylenimine)
Procedure:
-
Prepare postnuclear supernatant from your experimental cells and store at -80°C.
-
For total binding, mix 20 µg of postnuclear supernatant with HB to a final volume of 50 µL.
-
Add 100 µL of UBB.
-
Add 50 µL of UBB containing four times the final concentration of [³H]-(-)-Vesamicol.
-
For non-specific binding, prepare parallel samples in the presence of 80 µM of (±)-Vesamicol.
-
Incubate for 10 minutes at 37°C.
-
Terminate the incubation by rapid filtration through the pre-coated glass-microfiber filters.
-
Quickly wash the filters four times with 1 mL of UBB containing 5 µM of (±)-Vesamicol.
-
Determine the radioactivity on the filters by liquid scintillation spectrometry.
Protocol 2: Acetylcholine Uptake Assay
This protocol is a general guideline based on methods described for cells and synaptosomes.[1][9]
Materials:
-
Cell or synaptosome preparation
-
Krebs-HEPES medium (124 mM NaCl, 4 mM KCl, 1.2 mM MgSO₄, 1 mM CaCl₂, 10 mM glucose, 25 mM HEPES, pH 7.4)
-
Paraoxon (acetylcholinesterase inhibitor)
-
[³H]-choline chloride or [³H]-ACh
-
This compound
-
5% trichloroacetic acid (TCA)
Procedure:
-
Wash cells or synaptosomes twice with Krebs-HEPES medium containing 10 µM paraoxon.
-
Pre-incubate the preparation with the desired concentration of this compound (or vehicle control) for 10-15 minutes at 37°C.
-
Initiate uptake by adding [³H]-choline chloride (e.g., 1 µM) or [³H]-ACh and incubate for 10 minutes at 37°C.
-
Wash the cells three times with 1.0 mL of cold Krebs-HEPES with 10 µM paraoxon to terminate the uptake.
-
Lyse the cells with 500 µL of 5% TCA.
-
Centrifuge the lysates for 10 minutes at 10,000 x g at 4°C.
-
Measure the radioactivity in the supernatant by liquid scintillation spectrometry.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vitro this compound assays.
Caption: Troubleshooting guide for this compound experiments.
References
- 1. Search for the acetylcholine and vesamicol binding sites in vesicular acetylcholine transporter: the region around the lumenal end of the transport channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vesicular Localization and Activity-Dependent Trafficking of Presynaptic Choline Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (±)-Vesamicol hydrochloride | CAS:120447-62-3 | Inhibits ACh transport | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Vesamicol, an inhibitor of acetylcholine vesicle packaging, increases synaptophysin phosphorylation in rat cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of vesamicol on trains of endplate currents and on focally recorded nerve terminal currents at mammalian neuromuscular junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A further study of the neuromuscular effects of vesamicol (AH5183) and of its enantiomer specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Multiple Protonation States of Vesicular Acetylcholine Transporter Detected by Binding of [3H]Vesamicol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Vesicular Acetylcholine Transporter Is Required for Neuromuscular Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
identifying and mitigating (-)-Vesamicol off-target effects on sigma receptors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate the off-target effects of (-)-Vesamicol on sigma-1 and sigma-2 receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-target interactions?
A1: The primary target of this compound is the vesicular acetylcholine transporter (VAChT), which it inhibits, thereby blocking the uptake of acetylcholine into synaptic vesicles.[1][2] However, this compound also exhibits high affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are considered significant off-target binding sites.[3][4]
Q2: Why is it crucial to consider sigma receptor binding when using this compound?
A2: this compound displays nanomolar affinity for both VAChT and sigma receptors, resulting in poor selectivity.[3] This lack of selectivity means that at concentrations used to study VAChT, this compound can also significantly engage sigma receptors, potentially leading to confounding experimental results. The contribution of sigma site labeling to --INVALID-LINK---vesamicol binding can be substantial, ranging from 25% in the striatum to 60% in the medulla in rat brain studies.[4]
Q3: What are the potential functional consequences of this compound's interaction with sigma receptors?
A3: Sigma receptors are involved in a variety of cellular functions, and their activation can modulate cholinergic function, dopamine release, and NMDA receptor electrophysiology.[5] Therefore, off-target effects of this compound at these receptors can produce physiological responses independent of VAChT inhibition, complicating the interpretation of experimental data.
Q4: Are there any analogs of this compound with better selectivity for VAChT?
A4: Yes, medicinal chemistry efforts have led to the development of this compound analogs with improved selectivity. For instance, structural modifications, such as the introduction of a benzofused substituent, have resulted in compounds with a significantly increased affinity for VAChT and a decreased affinity for sigma receptors.[3] Researchers should consider using these more selective analogs when specificity for VAChT is critical.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides step-by-step solutions to differentiate on-target from off-target effects.
Issue 1: Ambiguous or unexpected experimental results.
-
Potential Cause: Off-target effects mediated by sigma-1 and/or sigma-2 receptors.
-
Troubleshooting Steps:
-
Confirm Off-Target Binding: Conduct competitive binding assays using selective radioligands for sigma-1 ([³H]-(+)-pentazocine) and sigma-2 ([³H]-DTG in the presence of a sigma-1 masking agent) receptors to determine the affinity of your this compound batch for these sites in your experimental system.[6][7]
-
Pharmacological Blockade: Pre-treat your samples with selective antagonists for sigma-1 (e.g., NE-100) and/or sigma-2 (e.g., SM-21) receptors before applying this compound. If the unexpected effect is attenuated or abolished, it is likely mediated by sigma receptors.
-
Use a More Selective Analog: If available, switch to a vesamicol analog with a higher selectivity for VAChT over sigma receptors.[3][8]
-
Issue 2: Difficulty in interpreting radioligand binding data with ³H-Vesamicol.
-
Potential Cause: Co-labeling of VAChT and sigma receptors.
-
Troubleshooting Steps:
-
Selective Occlusion of Sigma Sites: To specifically measure --INVALID-LINK---Vesamicol binding to VAChT, perform the binding assay in the presence of a high concentration of a non-radiolabeled sigma ligand, such as 1,3-di(2-tolyl)guanidine (DTG), to occlude the sigma binding sites.[4][5]
-
Determine Regional Variation: Be aware that the relative contribution of sigma site binding can vary significantly between different brain regions.[4] Characterize this in your specific tissue of interest.
-
Issue 3: Inconsistent results in sigma-2 receptor binding assays using [³H]-DTG and a masking agent.
-
Potential Cause: The masking agent for the sigma-1 receptor (e.g., (+)-pentazocine) may not be fully effective or may interfere with [³H]-DTG binding to the sigma-2 receptor.[9][10]
-
Troubleshooting Steps:
-
Validate Masking Efficiency: Ensure the concentration of the masking agent is sufficient to fully block sigma-1 receptors without significantly competing with [³H]-DTG at the sigma-2 receptor. This may require optimization for your specific tissue or cell line.
-
Consider Alternative Radioligands: If available, use a more selective radioligand for the sigma-2 receptor that does not require a masking agent.[11]
-
Use a Sigma-1 Deficient System: When possible, utilize a cell line that does not express sigma-1 receptors (e.g., MCF7) to study sigma-2 binding without the need for a masking agent.[9]
-
Quantitative Data Summary
Table 1: Binding Affinities (Ki) of this compound and Related Compounds at VAChT and Sigma Receptors
| Compound | VAChT (Ki, nM) | Sigma-1 (Ki, nM) | Sigma-2 (Ki, nM) | Selectivity (VAChT vs. Sigma-1) | Selectivity (VAChT vs. Sigma-2) | Reference |
| This compound | 4.4 | 25.8 | 34.5 | ~6x | ~8x | [8][12] |
| (-)-o-methylvesamicol | 6.7 | - | - | - | - | [12] |
| (+)-p-Methylvesamicol | 199 | 3.0 | 40.7 | 0.015x | 4.9x | [12] |
| (+)-FBT | 0.22 | 21.6 | 35.9 | ~98x | ~163x | [8] |
Note: Binding affinities can vary depending on the tissue preparation and experimental conditions.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Sigma-1 Receptors
This protocol is adapted from established methods to determine the binding affinity of a test compound (e.g., this compound) for the sigma-1 receptor.[7]
Materials:
-
[³H]-(+)-pentazocine (selective sigma-1 radioligand)
-
Unlabeled (+)-pentazocine (for non-specific binding)
-
Test compound (e.g., this compound) at various concentrations
-
Membrane preparation from tissue or cells expressing sigma-1 receptors
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the following to each well:
-
50 µL of binding buffer
-
50 µL of [³H]-(+)-pentazocine at a final concentration near its Kd.
-
50 µL of the test compound at various concentrations.
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a saturating concentration of unlabeled (+)-pentazocine.
-
-
Add 50 µL of the membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and perform non-linear regression analysis to determine the IC₅₀ of the test compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Competitive Radioligand Binding Assay for Sigma-2 Receptors
This protocol is for determining the binding affinity of a test compound for the sigma-2 receptor, often requiring a masking agent for the sigma-1 receptor.[9][13]
Materials:
-
[³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) (non-selective sigma radioligand)
-
Unlabeled DTG (for non-specific binding)
-
A selective sigma-1 receptor ligand to act as a masking agent (e.g., (+)-pentazocine).
-
Test compound (e.g., this compound) at various concentrations
-
Membrane preparation from tissue or cells expressing both sigma-1 and sigma-2 receptors
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the following to each well:
-
50 µL of binding buffer containing the sigma-1 masking agent at a concentration sufficient to block >95% of sigma-1 sites (e.g., 1 µM (+)-pentazocine).
-
50 µL of [³H]-DTG at a final concentration near its Kd for the sigma-2 receptor.
-
50 µL of the test compound at various concentrations.
-
For total binding, add 50 µL of binding buffer with the masking agent instead of the test compound.
-
For non-specific binding, add 50 µL of a saturating concentration of unlabeled DTG in the presence of the masking agent.
-
-
Add 50 µL of the membrane preparation to each well.
-
Incubate at 37°C for a predetermined time (e.g., 90 minutes).[13]
-
Terminate the reaction by rapid filtration and wash as described in Protocol 1.
-
Quantify radioactivity and calculate the Ki value as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for this compound off-target effects.
Caption: On-target vs. off-target pathways of this compound.
Caption: Logic for differentiating on-target and off-target effects.
References
- 1. Vesamicol, an acetylcholine uptake blocker in presynaptic vesicles, suppresses rapid eye movement (REM) sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Vesamicol analogues as sigma ligands. Molecular determinants of selectivity at the vesamicol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vesamicol and some of its derivatives: questionable ligands for selectively labelling acetylcholine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sigma Receptors [sigmaaldrich.com]
- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo and In Vitro Characteristics of Radiolabeled Vesamicol Analogs as the Vesicular Acetylcholine Transporter Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 11. med.upenn.edu [med.upenn.edu]
- 12. Synthesis and binding affinities of methylvesamicol analogs for the acetylcholine transporter and sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of tumor-targeting aza-vesamicol derivatives with high affinity for sigma receptors for cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
proper storage and handling of (-)-Vesamicol hydrochloride solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of (-)-Vesamicol hydrochloride solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound hydrochloride?
A1: this compound hydrochloride is a potent and selective inhibitor of the vesicular acetylcholine transporter (VAChT). It acts presynaptically by blocking the uptake of acetylcholine (ACh) into synaptic vesicles, thereby reducing the amount of ACh available for release into the synaptic cleft. This leads to a decrease in cholinergic neurotransmission.
Q2: What are the common solvents for dissolving this compound hydrochloride?
A2: this compound hydrochloride is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] For aqueous solutions, it is advisable to first prepare a concentrated stock solution in DMSO and then dilute it with the desired aqueous buffer.
Q3: What are the recommended storage conditions for this compound hydrochloride as a solid and in solution?
A3: As a solid, this compound hydrochloride should be stored desiccated at -20°C. Stock solutions are typically stable for up to one month when stored at -20°C and for up to six months at -80°C.[2][3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q4: Are there any known off-target effects of this compound hydrochloride?
A4: Yes, in addition to its high affinity for VAChT, vesamicol has been shown to bind to sigma (σ) receptors, specifically σ1 and σ2 subtypes. This is an important consideration when interpreting experimental results, as sigma receptor modulation can have various cellular effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound hydrochloride in the final aqueous solution may be too high, exceeding its aqueous solubility. The buffer composition or pH may also be contributing to precipitation. | Try further diluting the stock solution. Consider using a small percentage of a co-solvent like Tween-80 or PEG300 in your final aqueous solution to improve solubility.[2] Ensure the pH of your buffer is compatible with the compound's stability. |
| Inconsistent or unexpected experimental results. | This could be due to degradation of the this compound hydrochloride solution, off-target effects, or issues with the experimental setup. | Prepare fresh solutions from solid stock, especially if the working solution is old. Consider the potential for sigma receptor binding in your experimental system and include appropriate controls. Verify all other experimental parameters. |
| Difficulty in achieving complete dissolution of the solid compound. | The compound may require gentle warming or sonication to fully dissolve. | To aid dissolution, you can gently warm the solution to 37°C or use an ultrasonic bath.[3] |
| Visual signs of solution degradation. | While specific visual cues for this compound hydrochloride are not well-documented, general signs of chemical degradation in solutions include discoloration (e.g., yellowing) or the appearance of particulate matter. | If any visual changes are observed, it is best to discard the solution and prepare a fresh batch from solid stock. |
Data Presentation: Recommended Storage and Stability of this compound Hydrochloride Solutions
| Form | Solvent | Storage Temperature | Recommended Usable Period |
| Solid | - | -20°C (Desiccated) | Refer to manufacturer's expiry date |
| Stock Solution | DMSO | -20°C | Up to 1 month[2][3] |
| -80°C | Up to 6 months[2][3] | ||
| Working Dilution | Aqueous Buffer | 4°C | Prepare fresh for each experiment |
Experimental Protocols
Protocol: Inhibition of Acetylcholine Release from Rat Cortical Synaptosomes
This protocol outlines a method to measure the effect of this compound hydrochloride on the release of acetylcholine from isolated nerve terminals (synaptosomes).
1. Preparation of Synaptosomes: a. Isolate synaptosomes from rat cerebral cortex using a standard Percoll gradient centrifugation method. b. Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer) at a protein concentration of approximately 1 mg/mL.
2. Pre-incubation with this compound hydrochloride: a. Aliquot the synaptosomal suspension into microcentrifuge tubes. b. Add varying concentrations of this compound hydrochloride (e.g., 1 nM to 10 µM) to the respective tubes. Include a vehicle control (e.g., DMSO). c. Incubate the synaptosomes with the inhibitor for 15-30 minutes at 37°C to allow for uptake and binding to VAChT.
3. Depolarization and Acetylcholine Release: a. Stimulate acetylcholine release by depolarizing the synaptosomes. This is typically achieved by adding a high concentration of potassium chloride (e.g., 30-50 mM KCl) to the incubation buffer. b. Incubate for a short period (e.g., 2-5 minutes) at 37°C.
4. Sample Collection and Analysis: a. Terminate the release by rapidly cooling the samples on ice and centrifuging to pellet the synaptosomes. b. Collect the supernatant, which contains the released acetylcholine. c. Measure the acetylcholine concentration in the supernatant using a commercially available acetylcholine assay kit (e.g., colorimetric or fluorometric).
5. Data Interpretation: a. Compare the amount of acetylcholine released in the presence of different concentrations of this compound hydrochloride to the vehicle control. b. A dose-dependent decrease in acetylcholine release is expected, demonstrating the inhibitory effect of this compound hydrochloride on vesicular acetylcholine transport.[4][5]
Mandatory Visualizations
Caption: Mechanism of action of this compound hydrochloride.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. (±)-Vesamicol hydrochloride (CAS 120447-62-3): R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Effect of vesamicol on the release of ATP from cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylcholine recycling and release at rat motor nerve terminals studied using this compound and troxpyrrolium - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting non-specific binding in (-)-Vesamicol radioligand assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (-)-Vesamicol radioligand assays to study the vesicular acetylcholine transporter (VAChT).
Troubleshooting Non-Specific Binding
High non-specific binding (NSB) can obscure specific binding signals and lead to inaccurate quantification of VAChT. The following Q&A guide addresses common issues and provides potential solutions.
Question 1: What are the common causes of high non-specific binding in my this compound assay?
High non-specific binding can arise from several factors:
-
Radioligand Properties: The physicochemical properties of the radiolabeled this compound, such as its hydrophobicity, can cause it to stick to non-receptor components like lipids in the cell membrane, filter papers, and assay tubes.[1][2]
-
Binding to Non-Target Sites: this compound and its analogs have been shown to bind to sigma (σ) receptors with significant affinity, which can contribute to non-specific binding, particularly in tissues with high sigma receptor density.[3][4]
-
Inadequate Washing: Insufficient or inefficient washing steps may not effectively remove all unbound radioligand, leading to artificially high background signal.[1]
-
Filter Binding: The type of filter used in filtration assays can significantly contribute to NSB. Some radioligands have a high affinity for certain filter materials.[1]
-
Radioligand Concentration: Non-specific binding is generally proportional to the concentration of the radioligand.[1][5][6] Using a concentration that is too high will increase the non-specific component of the total binding.
Question 2: My non-specific binding is over 50% of the total binding. How can I reduce it?
Ideally, non-specific binding should be less than 50% of the total binding.[5] Here are several strategies to lower high NSB:
-
Optimize Radioligand Concentration: For competition assays, use a radioligand concentration at or below its dissociation constant (Kd).[5] For saturation experiments, use a range of concentrations from approximately 0.1x Kd to 10x Kd.[5]
-
Select an Appropriate Displacer: To define NSB, use a high concentration (typically 100 times the Kd of the unlabeled ligand) of a structurally different compound to avoid interactions between the labeled and unlabeled ligand.[5][6] However, in many cases, unlabeled this compound is used.[6] If off-target binding is suspected, consider co-incubation with a selective ligand for the alternative target (e.g., a sigma receptor antagonist like 1,3-di(2-tolyl)guanidine) to block this component of binding.[3]
-
Improve Washing Technique:
-
Pre-treat Filters: To reduce radioligand binding to the filters, pre-soak them in a solution containing a substance to block non-specific sites. Polyethylenimine (PEI) is commonly used for this purpose.[7]
-
Modify Assay Buffer Composition: The inclusion of certain additives can help reduce NSB. Consider adding bovine serum albumin (BSA) or using a buffer with a different ionic strength.
Question 3: I am observing inconsistent results between experiments. What could be the cause?
Inconsistent results can stem from variability in several experimental steps:
-
Tissue/Cell Preparation: Ensure consistent preparation of your membrane fractions or cell cultures. Variability in protein concentration will affect the total number of available receptors.
-
Incubation Time: It is crucial to ensure that the binding reaction has reached equilibrium. This should be determined experimentally by measuring specific binding at various time points. Lower concentrations of radioligand will take longer to reach equilibrium.[6]
-
Pipetting Accuracy: Inaccurate pipetting of the radioligand, competitor, or protein can lead to significant variability. Calibrate your pipettes regularly.
-
Temperature Fluctuations: Maintain a consistent temperature during incubation and washing steps, as binding kinetics are temperature-dependent.
Frequently Asked Questions (FAQs)
Q: What is the typical Kd value for this compound binding to VAChT?
The reported equilibrium dissociation constant (Kd) for this compound and its analogs for VAChT is typically in the low nanomolar range. For example, the apparent affinity (Kd) of [3H]vesamicol for human VAChT has been reported as 4.1 ± 0.5 nM.[8] Studies with the vesamicol analog (+)-[(125)I]MIBT have shown Kd values of 4.4 ± 0.7 nM in primate striatum and 4.3 ± 1.2 nM in human temporal cortex.[9][10]
Q: How do I choose the right concentration of unlabeled this compound to define non-specific binding?
A common rule of thumb is to use the unlabeled ligand at a concentration 100 times its Kd.[1][6] This high concentration should saturate all the specific binding sites, ensuring that any remaining bound radioligand is due to non-specific interactions.
Q: Can this compound bind to other proteins besides VAChT?
Yes, a significant issue with this compound is its affinity for sigma (σ) receptors.[3] This can be a major source of non-specific binding, especially in tissues where sigma receptors are abundant. In some brain regions, binding to sigma sites can account for a substantial portion of the total --INVALID-LINK---vesamicol binding, ranging from 25% in the striatum to 60% in the medulla in one study.[3]
Q: What is the difference between a saturation and a competition binding assay?
-
Saturation Binding Assay: This experiment measures the total and non-specific binding of a radioligand at various concentrations to determine the receptor density (Bmax) and the radioligand's affinity (Kd).[5]
-
Competition Binding Assay: This assay measures the ability of an unlabeled compound to compete with a fixed concentration of a radioligand for binding to the receptor. This allows for the determination of the unlabeled compound's affinity (Ki) from its IC50 value.[11]
Quantitative Data Summary
The following tables summarize key binding parameters for this compound and its analogs from various studies.
Table 1: Binding Affinity of Vesamicol and Analogs for VAChT
| Compound | Radioligand | Preparation | Kd / Ki (nM) | Reference |
| (±)-Vesamicol | Ki = 2 | [8][12] | ||
| [3H]Vesamicol | Human VAChT | Kd = 4.1 ± 0.5 | [8] | |
| (+)-[(125)I]MIBT | Primate Striatum | Kd = 4.4 ± 0.7 | [9] | |
| (+)-[(125)I]MIBT | Human Temporal Cortex (Young Control) | Kd = 4.3 ± 1.2 | [10] | |
| (-)-o-methylvesamicol | Rat Brain Membranes | Ki = 6.7 | [4] | |
| This compound | Rat Brain Membranes | Ki = 4.4 | [4] |
Table 2: Off-Target Binding of Vesamicol Analogs
| Compound | Target | Ki (nM) | Reference |
| (+)-p-Methylvesamicol | Sigma-1 Receptor | 3.0 | [4] |
| (+)-p-Methylvesamicol | Sigma-2 Receptor | 40.7 | [4] |
| (+)-p-Methylvesamicol | VAChT | 199 | [4] |
Experimental Protocols
Protocol 1: Membrane Preparation from Brain Tissue
-
Homogenize brain tissue (e.g., striatum) in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in the desired assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
Protocol 2: --INVALID-LINK---Vesamicol Saturation Binding Assay
-
Prepare assay tubes containing:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 5 mM NaCl, 1 mM MgCl2, pH 7.4)
-
Increasing concentrations of --INVALID-LINK---Vesamicol (e.g., 0.1 - 20 nM).
-
For non-specific binding determination, a saturating concentration of unlabeled this compound (e.g., 10 µM).
-
-
Add the membrane preparation (typically 50-100 µg of protein) to each tube.
-
Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through GF/B or GF/C glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Analyze the data using non-linear regression to determine Kd and Bmax.
Visual Guides
Caption: Workflow for a typical this compound radioligand binding assay.
Caption: Decision tree for troubleshooting high non-specific binding.
References
- 1. graphpad.com [graphpad.com]
- 2. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Vesamicol and some of its derivatives: questionable ligands for selectively labelling acetylcholine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and binding affinities of methylvesamicol analogs for the acetylcholine transporter and sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chem.uwec.edu [chem.uwec.edu]
- 7. Search for the acetylcholine and vesamicol binding sites in vesicular acetylcholine transporter: the region around the lumenal end of the transport channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (±)-Vesamicol hydrochloride | CAS:120447-62-3 | Inhibits ACh transport | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Pharmacological characterization of the vesamicol analogue (+)-[(125)I]MIBT in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vesicular acetylcholine transporter density and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 12. (±)-Vesamicol hydrochloride | CAS 120447-62-3 | AH 5183 | Tocris Bioscience [tocris.com]
understanding the enantiomer specificity of (-)-Vesamicol in experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for experiments involving (-)-Vesamicol, a potent and specific inhibitor of the vesicular acetylcholine transporter (VAChT). Below you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-competitive and reversible inhibitor of the vesicular acetylcholine transporter (VAChT)[1]. VAChT is responsible for packaging newly synthesized acetylcholine (ACh) into synaptic vesicles, a crucial step for neurotransmission. By blocking VAChT, this compound prevents the loading of ACh into these vesicles, leading to a reduction in ACh release upon neuronal stimulation[1].
Q2: How does the activity of this compound compare to its enantiomer, (+)-Vesamicol?
A2: this compound is the more biologically active enantiomer and exhibits significantly higher potency in inhibiting VAChT compared to (+)-Vesamicol. While direct side-by-side comparisons of binding affinities are not always available in the literature, studies have shown that the effects of vesamicol on neuromuscular transmission are stereoselective, with the (+) isomer having no significant effect at concentrations where the (-) isomer produces a marked rundown of endplate current amplitudes[2].
Q3: What are the known off-target effects of this compound?
A3: A primary consideration when using this compound is its potential binding to sigma (σ) receptors[3]. Several vesamicol derivatives have shown considerable affinity for both σ1 and σ2 receptors, which can lead to confounding results. Additionally, at high concentrations, vesamicol has been reported to exhibit some sodium channel and alpha-adrenoceptor blocking activity[4]. Researchers should be aware of these potential off-target effects and consider using appropriate controls in their experiments.
Q4: How does this compound treatment affect acetylcholine levels in the brain?
A4: Treatment with vesamicol can lead to a decrease in the release of acetylcholine in vivo. However, it's important to note that it does not necessarily deplete the total brain acetylcholine content. Instead, it is thought to deplete a small, critical pool of transmitter that is readily releasable from synaptic vesicles.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or weak inhibition of acetylcholine release | 1. Incorrect enantiomer used: Ensure you are using the active this compound enantiomer. 2. Insufficient concentration: The effective concentration can vary depending on the experimental system. 3. Degradation of the compound: Improper storage can lead to loss of activity. 4. Low neuronal activity: The effect of vesamicol is activity-dependent as it acts on the recycling pool of synaptic vesicles. | 1. Verify the source and isomer of your vesamicol. 2. Perform a dose-response curve to determine the optimal concentration for your system. 3. Store this compound according to the manufacturer's instructions, typically at -20°C and protected from light. 4. Ensure your experimental paradigm includes appropriate stimulation to induce synaptic vesicle recycling. |
| High background or non-specific binding in radioligand assays | 1. Binding to sigma receptors: this compound can bind to sigma receptors, contributing to non-specific signal. 2. Inadequate washing: Insufficient washing can leave unbound radioligand on the filters. 3. Filter binding of the radioligand: Some radioligands can non-specifically adhere to the filter material. | 1. Include a sigma receptor ligand (e.g., haloperidol or 1,3-di(2-tolyl)guanidine) in your non-specific binding control tubes to block sigma receptor binding. 2. Optimize your washing procedure with ice-cold buffer and ensure rapid filtration. 3. Pre-soak filters in a solution like 0.5% polyethylenimine to reduce non-specific binding. |
| Variability in experimental results | 1. Inconsistent experimental conditions: Small variations in incubation time, temperature, or buffer composition can affect results. 2. Cell or tissue preparation variability: The health and density of cells or the quality of tissue homogenates can impact the outcome. 3. pH sensitivity: The binding of vesamicol to VAChT can be pH-dependent. | 1. Standardize all experimental parameters and perform experiments in replicate. 2. Use consistent cell passage numbers and ensure the quality of your biological preparations. 3. Maintain a stable and appropriate pH in your assay buffers, typically around 7.4. |
| Unexpected physiological or behavioral effects in vivo | 1. Off-target effects: Binding to sigma receptors or other targets could mediate the observed effects. 2. Pharmacokinetic issues: The route of administration and dosage can influence the concentration of the compound in the target tissue. 3. Interaction with other administered drugs: Co-administration of other compounds could lead to unforeseen interactions. | 1. Conduct control experiments with sigma receptor antagonists to dissect the contribution of off-target effects. 2. Perform pharmacokinetic studies to determine the optimal dosing regimen for your animal model. 3. Carefully review the pharmacology of all administered compounds for potential interactions. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its enantiomer. Note that values can vary depending on the experimental conditions and tissue source.
Table 1: Binding Affinity (Ki) and Inhibition Concentration (IC50) for VAChT
| Compound | Parameter | Value (nM) | Species/Tissue | Reference |
| This compound | Ki | 26.6 | Rat Brain | [5] |
| This compound | Ki | 1.0 | Torpedo californica | [5] |
| This compound | Kd | 4.1 ± 0.5 | Human VAChT (PC-12 cells) | [6] |
| This compound | IC50 | 14.7 ± 1.5 | Human VAChT (PC-12 cells) | [6] |
| (+)-Vesamicol | - | ~20-25x less potent than (-)-enantiomer | - | - |
Table 2: Off-Target Binding Affinity (Ki) of this compound
| Target | Value (nM) | Species/Tissue | Reference |
| σ1 Receptor | 37.6 | Guinea Pig Brain | [5] |
| σ2 Receptor | 42.3 | N18TG2 cell fused with septal neurons rat | [5] |
| α1-adrenoceptor | ~40,000 (Kd) | Rat Vas Deferens | [4] |
| α2-adrenoceptor | ~40,000 (Kd) | Rat Vas Deferens | [4] |
Experimental Protocols
[3H]-(-)-Vesamicol Radioligand Binding Assay
This protocol is adapted from methods described in the literature for determining the binding of [3H]-(-)-Vesamicol to VAChT in brain tissue homogenates.
Materials:
-
[3H]-(-)-Vesamicol (Radioligand)
-
Unlabeled this compound (for determining non-specific binding)
-
Brain tissue rich in cholinergic terminals (e.g., striatum)
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Tissue Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in fresh homogenization buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL.
-
Assay Setup: In triplicate, prepare assay tubes containing:
-
Total Binding: 100 µL of membrane suspension, 50 µL of assay buffer, and 50 µL of [3H]-(-)-Vesamicol (at a final concentration in the low nM range).
-
Non-specific Binding: 100 µL of membrane suspension, 50 µL of unlabeled this compound (at a final concentration of ~1-10 µM), and 50 µL of [3H]-(-)-Vesamicol.
-
-
Incubation: Incubate the tubes at room temperature (or 25°C) for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters three times with 4 mL of ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. For competition assays, use a range of unlabeled this compound concentrations and determine the Ki value using appropriate software.
Vesicular Acetylcholine Uptake Inhibition Assay
This protocol outlines a method to measure the inhibition of [3H]-acetylcholine uptake into synaptic vesicles.
Materials:
-
[3H]-Acetylcholine
-
This compound
-
Synaptosome preparation from a cholinergic-rich brain region
-
Uptake Buffer (e.g., containing sucrose, HEPES buffer, KCl, MgSO4)
-
ATP
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Synaptosome Preparation: Prepare synaptosomes from the brain region of interest using standard subcellular fractionation techniques.
-
Assay Setup: In microcentrifuge tubes, combine:
-
Synaptosome suspension
-
Uptake buffer
-
ATP (to energize the vesicles)
-
Varying concentrations of this compound or vehicle control.
-
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C to allow the inhibitor to interact with the vesicles.
-
Initiate Uptake: Add [3H]-acetylcholine to initiate the uptake reaction.
-
Incubation: Incubate for a defined period (e.g., 5-15 minutes) at 37°C.
-
Termination and Filtration: Stop the reaction by adding ice-cold uptake buffer and rapidly filtering the mixture through glass fiber filters. Wash the filters quickly with ice-cold buffer.
-
Quantification and Analysis: Determine the amount of radioactivity on the filters using a scintillation counter. Calculate the percent inhibition of acetylcholine uptake at each this compound concentration and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a [3H]-(-)-Vesamicol binding assay.
Caption: A logical approach to troubleshooting vesamicol experiments.
References
- 1. Vesamicol - Wikipedia [en.wikipedia.org]
- 2. The effects of vesamicol on trains of endplate currents and on focally recorded nerve terminal currents at mammalian neuromuscular junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vesamicol and some of its derivatives: questionable ligands for selectively labelling acetylcholine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-adrenoceptor blocking properties of vesamicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo and In Vitro Characteristics of Radiolabeled Vesamicol Analogs as the Vesicular Acetylcholine Transporter Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Active transport of acetylcholine by the human vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Frequency-Dependent Neuromuscular Block of (-)-Vesamicol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (-)-Vesamicol in neuromuscular junction (NMJ) experiments. Content is structured to address common challenges and provide in-depth procedural knowledge.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound at the neuromuscular junction?
A1: this compound is a potent, non-competitive, and reversible inhibitor of the vesicular acetylcholine transporter (VAChT).[1] By blocking VAChT, this compound prevents the uptake of newly synthesized acetylcholine (ACh) into synaptic vesicles in the presynaptic nerve terminal.[1] This leads to a depletion of the readily releasable pool of ACh-filled vesicles, resulting in a reduction of quantal content and subsequent failure of neuromuscular transmission, particularly during high-frequency nerve stimulation.
Q2: Why is the neuromuscular block induced by this compound frequency-dependent?
A2: The neuromuscular block is frequency-dependent because the inhibition of VAChT affects the refilling of synaptic vesicles with acetylcholine.[1][2] At low stimulation frequencies, there may be sufficient time for the limited stores of pre-filled vesicles to maintain some level of neurotransmission. However, during high-frequency stimulation, the demand for ACh release is high, and the recycling and refilling of vesicles cannot keep up due to the VAChT blockade.[2][3] This leads to a rapid depletion of ACh-containing vesicles and a pronounced "rundown" or fade in neuromuscular transmission.
Q3: Is there a difference in potency between the enantiomers of Vesamicol?
A3: Yes, the (-)-enantiomer of Vesamicol is significantly more potent than the (+)-enantiomer in blocking neuromuscular transmission.[1] Studies have shown that this compound can be approximately 20 times more potent than (+)-Vesamicol, a stereoselectivity that is consistent with its inhibitory action on VAChT.[1]
Q4: Can the neuromuscular block induced by this compound be reversed?
A4: The neuromuscular block induced by this compound is not effectively reversed by acetylcholinesterase inhibitors such as neostigmine.[1][4] This is because the primary deficit is the lack of ACh release from the presynaptic terminal, not the breakdown of ACh in the synaptic cleft. However, partial reversal of the block has been observed with potassium channel blockers like 4-aminopyridine (4-AP) or 3,4-diaminopyridine (3,4-DAP).[1] These agents increase the influx of calcium into the presynaptic terminal, which can enhance the release of any remaining ACh-containing vesicles.
Q5: What are the expected electrophysiological effects of this compound at the neuromuscular junction?
A5: Electrophysiological studies typically show a progressive reduction in the amplitude of end-plate potentials (EPPs) during trains of high-frequency stimulation.[2] Additionally, a decrease in the amplitude of miniature end-plate potentials (MEPPs) can be observed, particularly after periods of intense stimulation, reflecting a reduction in the quantal size due to incompletely filled vesicles.[1][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable neuromuscular block after this compound application. | 1. Insufficient drug concentration: The concentration of this compound may be too low to elicit a significant effect. 2. Inadequate stimulation frequency: The frequency-dependent nature of the block may not be apparent at very low stimulation rates. 3. Degraded drug stock: The this compound solution may have lost its potency. | 1. Increase drug concentration: Refer to the concentration-response data to select an appropriate concentration. 2. Increase stimulation frequency: Apply trains of higher frequency stimulation (e.g., 20-50 Hz) to unmask the frequency-dependent block. 3. Prepare fresh drug solution: Always use a freshly prepared solution of this compound for experiments. |
| High variability in the degree of neuromuscular block between preparations. | 1. Differences in synaptic activity prior to drug application: Preparations with a history of high spontaneous activity may have partially depleted ACh stores, leading to a more rapid onset of block. 2. Inconsistent drug incubation time: Insufficient time for the drug to diffuse into the tissue and exert its effect. | 1. Standardize equilibration period: Allow for a consistent and adequate equilibration period for the preparation before drug application. 2. Ensure consistent incubation time: Apply this compound for a standardized duration across all experiments to ensure consistent drug exposure. |
| The observed neuromuscular block is not frequency-dependent. | 1. Postsynaptic site of action: At very high concentrations, Vesamicol may have non-specific postsynaptic effects. 2. Compensatory mechanisms: At lower frequencies, compensatory mechanisms for ACh synthesis and packaging might be partially overcoming the block. | 1. Use the lowest effective concentration: Titrate the concentration of this compound to the lowest level that produces a clear frequency-dependent block. 2. Test a range of frequencies: Systematically evaluate the effect of this compound across a spectrum of stimulation frequencies (e.g., 1 Hz, 10 Hz, 50 Hz). |
| Difficulty in achieving partial reversal of the block with aminopyridines. | 1. Complete depletion of releasable ACh: Prolonged high-frequency stimulation in the presence of this compound may have exhausted the readily releasable pool of vesicles. 2. Inappropriate concentration of the reversal agent: The concentration of 4-AP or 3,4-DAP may be suboptimal. | 1. Attempt reversal at a partial block: Apply the reversal agent before the neuromuscular transmission is completely abolished. 2. Optimize reversal agent concentration: Perform a dose-response for the aminopyridine to find the most effective concentration for your preparation. |
Quantitative Data
Table 1: Concentration-Dependent Effects of this compound on Neuromuscular Transmission in Rat Phrenic Nerve-Hemidiaphragm Preparation
| Concentration of this compound | % Inhibition of Single Twitch Tension (0.1 Hz) (Mean ± SEM) | % Inhibition of Peak Tetanic Tension (50 Hz) (Mean ± SEM) | % Increase in Tetanic Fade (50 Hz) (Mean ± SEM) |
| 1 µM | ~10% | ~25% | ~40% |
| 3 µM | ~25% | ~60% | ~70% |
| 10 µM | ~60% | ~90% | ~95% |
| 30 µM | ~90% | >95% | >95% |
Data are estimated from cumulative concentration-effect curves presented in Kim et al., 2007.[4]
Table 2: Effect of this compound on the Rundown of End-Plate Current (EPC) Amplitudes in Rat Hemidiaphragm at 50 Hz Stimulation
| Condition | Observation |
| Control | Gradual rundown of EPC amplitudes during the train of stimulation. |
| 0.1 µM this compound | Enhanced rundown of EPC amplitudes compared to control. |
| 1 µM this compound | Further enhancement of the rundown of EPC amplitudes. |
| 1 µM (+)-Vesamicol | No significant effect on the rundown of EPC amplitudes. |
Based on findings from Pemberton et al., 1991.[2]
Experimental Protocols
Protocol 1: Evaluation of this compound's Effect on Twitch and Tetanic Contractions in the Rat Phrenic Nerve-Hemidiaphragm Preparation
This protocol is adapted from standard methods for studying neuromuscular transmission in vitro.
1. Preparation Dissection and Mounting:
-
Euthanize a rat according to institutionally approved ethical guidelines.
-
Dissect the phrenic nerve-hemidiaphragm preparation in a dissecting dish containing oxygenated (95% O2, 5% CO2) Krebs-Ringer solution at room temperature.
-
Carefully mount the preparation in an organ bath containing oxygenated Krebs-Ringer solution maintained at 37°C. Attach the phrenic nerve to a stimulating electrode and the diaphragm to a force-displacement transducer.
2. Stimulation and Recording:
-
Set the resting tension of the diaphragm to 1g.
-
Deliver supramaximal square-wave pulses (0.2 ms duration) to the phrenic nerve.
-
For single twitch tensions, stimulate at a frequency of 0.1 Hz.
-
For tetanic contractions, deliver trains of stimuli at 50 Hz for 2 seconds.
-
Record the isometric contractions using a data acquisition system.
3. Experimental Procedure:
-
Allow the preparation to equilibrate for at least 30 minutes, with continuous stimulation at 0.1 Hz.
-
Establish a stable baseline of single twitch and tetanic contractions.
-
Add this compound to the organ bath in a cumulative manner, allowing 20-30 minutes of incubation for each concentration to reach a steady-state effect.
-
Record single twitch tension, peak tetanic tension, and tetanic fade at each concentration.
4. Data Analysis:
-
Express the effects on single twitch tension and peak tetanic tension as a percentage inhibition of the baseline values.
-
Calculate tetanic fade as the percentage decrease from the peak tension to the tension at the end of the tetanic train.
Protocol 2: Electrophysiological Recording of End-Plate Potentials (EPPs) and Miniature End-Plate Potentials (MEPPs)
This protocol outlines the intracellular recording technique to study the synaptic effects of this compound.
1. Preparation and Setup:
-
Prepare a murine nerve-muscle preparation (e.g., soleus or diaphragm) as described in Protocol 1.
-
Pin the muscle in a recording chamber perfused with oxygenated physiological saline.
-
To prevent muscle contractions that would dislodge the microelectrode, add µ-Conotoxin GIIIB to the saline to block muscle sodium channels.
2. Intracellular Recording:
-
Fabricate glass microelectrodes with a resistance of 10-20 MΩ when filled with 3 M KCl.
-
Carefully impale a muscle fiber near the end-plate region with the microelectrode. A stable resting membrane potential of at least -60 mV should be achieved.
-
Record spontaneous MEPPs for a baseline period.
-
Stimulate the motor nerve with single pulses to evoke EPPs.
3. This compound Application and High-Frequency Stimulation:
-
After establishing a stable baseline of MEPPs and EPPs, introduce this compound into the perfusing solution.
-
Allow sufficient time for the drug to take effect (e.g., 15-30 minutes).
-
Apply a train of high-frequency stimulation (e.g., 50 Hz for 2-5 seconds) to the nerve.
-
Record the rundown of EPP amplitudes during the train.
-
Following the high-frequency train, record MEPPs to assess any changes in their amplitude distribution.
4. Data Analysis:
-
Measure the amplitudes of MEPPs and EPPs.
-
Analyze the rundown of EPP amplitudes during the high-frequency train by expressing the amplitude of each EPP as a percentage of the first EPP in the train.
-
Construct amplitude histograms for MEPPs before and after this compound treatment and high-frequency stimulation.
Visualizations
Caption: Mechanism of action of this compound at the neuromuscular junction.
Caption: General experimental workflow for studying this compound.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. A further study of the neuromuscular effects of vesamicol (AH5183) and of its enantiomer specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of vesamicol on trains of endplate currents and on focally recorded nerve terminal currents at mammalian neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of quantal size by vesamicol (AH5183), an inhibitor of vesicular acetylcholine storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effects of L-vesamicol, an inhibitor of vesicular acetylcholine uptake, on two populations of miniature endplate currents at the snake neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Vesamicol solubility in different laboratory solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of (-)-Vesamicol in common laboratory solvents. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and a summary of its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: In which common laboratory solvents is this compound soluble?
A1: this compound exhibits solubility in a range of organic solvents. It is highly soluble in Dimethyl Sulfoxide (DMSO)[1]. The hydrochloride salt form, (±)-Vesamicol hydrochloride, shows good solubility in ethanol and DMSO[2][3][4]. For aqueous solutions, its solubility is pH-dependent[5].
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: For preparing high-concentration stock solutions, newly opened, anhydrous DMSO is recommended. This compound is soluble in DMSO up to 100 mg/mL (385.52 mM) with the aid of ultrasonication and warming to 80°C[1]. For (±)-Vesamicol hydrochloride, DMSO is also a suitable solvent, with solubility up to 50 mM with gentle warming[2].
Q3: Can I dissolve this compound in aqueous buffers?
A3: this compound has limited solubility in aqueous solutions. The solubility in water at pH 7.4 is greater than 38.9 µg/mL[5]. For in vivo or cell-based assays requiring aqueous media, it is common practice to first dissolve the compound in a minimal amount of DMSO and then perform a serial dilution into the aqueous buffer. Be aware that the compound may precipitate at higher concentrations in aqueous solutions.
Q4: Are there any special handling precautions I should take when preparing solutions of this compound?
A4: Yes. When using DMSO as a solvent, it is important to use a fresh, anhydrous grade, as DMSO is hygroscopic and absorbed water can affect the solubility of the compound[1]. For warming, use a calibrated water bath and do not exceed the recommended temperatures to avoid potential degradation. Always prepare solutions in a well-ventilated area, wearing appropriate personal protective equipment (PPE).
Troubleshooting Guide
Issue: My this compound is not dissolving completely in the chosen solvent.
-
Solution 1: Increase Mechanical Agitation. Ensure you have thoroughly mixed the solution. Use a vortex mixer for several minutes. If particles are still visible, proceed to ultrasonication in a water bath for 15-30 minutes[6].
-
Solution 2: Gentle Warming. For solvents like DMSO and ethanol, gentle warming can significantly increase solubility. For this compound in DMSO, warming up to 80°C is effective[1]. For (±)-Vesamicol hydrochloride in DMSO, warming to 60°C can be used[7]. Always monitor the temperature closely to prevent degradation.
-
Solution 3: Use a Co-Solvent System. For aqueous applications, after initial dissolution in a minimal volume of DMSO, you can dilute the solution into a buffer containing a co-solvent or surfactant, such as PEG300 and Tween-80, which has been shown to improve the solubility of vesamicol compounds[7].
-
Solution 4: Check the Compound's Salt Form. Ensure you are using the correct solubility data for the specific form of vesamicol you have (e.g., free base vs. hydrochloride salt), as their solubilities can differ.
Issue: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
-
Solution 1: Decrease the Final Concentration. The most common reason for precipitation is that the final concentration in the aqueous buffer exceeds the compound's solubility limit. Try diluting your stock solution further to achieve a lower final concentration.
-
Solution 2: Optimize the Dilution Method. Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This can help to prevent localized high concentrations that lead to precipitation.
-
Solution 3: Use a Formulation with Solubilizing Agents. Consider including solubilizing agents like SBE-β-CD in your aqueous buffer, which has been shown to be effective for vesamicol compounds[7].
Quantitative Solubility Data
The following tables summarize the available quantitative solubility data for this compound and its racemic hydrochloride salt in various laboratory solvents.
Table 1: Solubility of this compound
| Solvent | Concentration | Conditions |
| DMSO | 100 mg/mL (385.52 mM) | With ultrasonication and warming to 80°C[1] |
| Water (pH 7.4) | > 38.9 µg/mL |
Table 2: Solubility of (±)-Vesamicol hydrochloride
| Solvent | Concentration | Conditions |
| DMSO | 50 mM | With gentle warming[2] |
| DMSO | 14 mg/mL (47.32 mM) | With ultrasonication and warming to 60°C[7] |
| DMSO | < 14.79 mg/mL | |
| Ethanol | 20 mM | |
| Ethanol | < 5.92 mg/mL | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL |
Experimental Protocols
Protocol for Determining the Solubility of this compound (Shake-Flask Method)
This protocol outlines a standard procedure for determining the solubility of a compound in a given solvent.
-
Preparation:
-
Accurately weigh a small amount of this compound (e.g., 5-10 mg) and place it into a clean, dry glass vial.
-
Add a measured volume of the desired solvent (e.g., 1 mL) to the vial.
-
-
Equilibration:
-
Seal the vial to prevent solvent evaporation.
-
Place the vial on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached. An excess of undissolved solid should be visible.
-
-
Separation of Saturated Solution:
-
After equilibration, allow the vial to stand undisturbed for at least 1 hour to allow the excess solid to settle.
-
Carefully aspirate the supernatant (the saturated solution) using a syringe fitted with a filter (e.g., 0.22 µm PTFE filter) to remove any undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with an appropriate solvent.
-
Analyze the concentration of this compound in the diluted solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculate the original concentration in the saturated solution to determine the solubility.
-
Mechanism of Action and Signaling Pathway
This compound is a potent and specific inhibitor of the vesicular acetylcholine transporter (VAChT)[8][9][10][11][12]. VAChT is an integral membrane protein responsible for packaging newly synthesized acetylcholine (ACh) from the cytoplasm into synaptic vesicles in the presynaptic terminal of cholinergic neurons. This process is driven by a proton gradient established by a vesicular H+-ATPase[8].
By non-competitively and reversibly blocking VAChT, this compound prevents the loading of ACh into synaptic vesicles[8]. This leads to a depletion of the releasable pool of ACh. Consequently, upon nerve stimulation, the amount of ACh released into the synaptic cleft is significantly reduced, resulting in the inhibition of cholinergic neurotransmission[8].
References
- 1. glpbio.com [glpbio.com]
- 2. (±)-Vesamicol hydrochloride | CAS:120447-62-3 | Inhibits ACh transport | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. apexbt.com [apexbt.com]
- 4. glpbio.com [glpbio.com]
- 5. Vesamicol | C17H25NO | CID 5662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Vesamicol - Wikipedia [en.wikipedia.org]
- 9. The pharmacology of vesamicol: an inhibitor of the vesicular acetylcholine transporter. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Vesamicol, an inhibitor of acetylcholine vesicle packaging, increases synaptophysin phosphorylation in rat cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of the acetylcholine transport blocker vesamicol on central cholinergic pressor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
stability of (-)-Vesamicol under various experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of (-)-Vesamicol under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: For long-term stability, this compound as a solid should be stored at -20°C, where it is stable for at least four years.[1] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use.[2]
Q2: How should I prepare a stock solution of this compound?
A2: this compound hydrochloride is soluble in organic solvents such as DMSO (up to 50 mM) and ethanol (up to 20 mM).[3][4] For aqueous solutions, it's recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer. If you observe any precipitation, gentle warming and/or sonication can be used to aid dissolution.[2]
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and reversible inhibitor of the vesicular acetylcholine transporter (VAChT).[5] It acts presynaptically by blocking the uptake of acetylcholine (ACh) into synaptic vesicles, which leads to a reduction in the amount of ACh released upon neuronal stimulation.[5][6]
Q4: Does this compound have any off-target effects?
A4: Yes, a critical consideration when using this compound is its significant affinity for sigma (σ) receptors, particularly σ1 and σ2.[2][7] In some brain regions, the binding to sigma receptors can be substantial, ranging from 25% to 60% of the total binding.[2] This off-target binding should be taken into account when designing experiments and interpreting results.
Q5: How does pH affect the binding of this compound to VAChT?
A5: The binding of this compound to VAChT is pH-dependent. At acidic pH, there is competition between protons and this compound for binding to the transporter.[5] The affinity of this compound for VAChT is lowest at acidic pH and increases as the pH becomes more alkaline, with a dissociation constant (Kd) decreasing from 12 nM at neutral pH to 2.1 nM at pH 10.[5][8]
Stability Data
Table 1: Storage Stability of this compound
| Form | Storage Temperature | Duration | Stability Notes |
| Solid | -20°C | ≥ 4 years | Stable for long-term storage.[1] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[2] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Recommended for longer-term solution storage.[2] |
Table 2: Factors Influencing this compound Stability and Activity
| Condition | Effect on Stability/Activity | Recommendations |
| pH | Binding to VAChT is pH-dependent; higher affinity at alkaline pH.[5][8] | Optimize buffer pH for your specific assay (typically around pH 7.4 for binding assays).[2] |
| Temperature | Stock solutions have limited stability at refrigerated and room temperatures. | Prepare working solutions fresh and use them promptly. Avoid prolonged exposure to high temperatures. |
| Light | Specific photostability data is unavailable. As a general precaution for organic molecules, prolonged exposure to UV or intense light should be avoided. | Store solid compound and solutions in light-protected containers (e.g., amber vials) and minimize light exposure during experiments. |
| Solvents | Soluble in DMSO and ethanol.[3][4] | Prepare high-concentration stock solutions in these solvents. For aqueous buffers, ensure final solvent concentration is compatible with the experimental system. |
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect in VAChT Assays
-
Question: My this compound treatment does not show the expected inhibition of acetylcholine uptake or release. What could be the reason?
-
Answer:
-
Degraded Compound: Ensure that your this compound stock solution has been stored correctly and is within its recommended stability period. Prepare fresh working solutions for each experiment.
-
Incorrect pH: The binding affinity of this compound is sensitive to pH.[5][8] Verify that the pH of your experimental buffer is optimal for Vesamicol binding (typically around neutral pH).
-
Solubility Issues: this compound may have precipitated out of your aqueous experimental buffer. Ensure that the final concentration of the organic solvent used to dissolve the compound is sufficient to maintain its solubility but not high enough to interfere with your assay. Gentle warming or sonication during preparation might help.[2]
-
Experimental Setup: Review your experimental protocol to ensure all steps are performed correctly. Forgetting a crucial component or an incorrect incubation time can lead to a lack of signal.
-
Issue 2: Unexpected or Off-Target Effects Observed
-
Question: I am observing effects that cannot be solely attributed to the inhibition of VAChT. What could be the cause?
-
Answer:
-
Sigma Receptor Binding: this compound has a high affinity for σ1 and σ2 receptors.[2][7] The observed effects might be due to the modulation of these receptors. To confirm this, you can use a selective sigma receptor antagonist in a control experiment to see if it blocks the unexpected effects.
-
Stereoisomer Purity: Ensure you are using the (-)-enantiomer of Vesamicol, which is more potent for VAChT. The presence of the (+)-isomer could lead to different pharmacological effects.
-
Compound Concentration: Using excessively high concentrations of this compound can increase the likelihood of off-target effects. Perform dose-response experiments to determine the optimal concentration for specific VAChT inhibition in your system.
-
Experimental Protocols
Protocol 1: --INVALID-LINK---Vesamicol Binding Assay
This protocol is adapted from studies characterizing the binding of radiolabeled this compound to VAChT.[2][5][9]
Materials:
-
--INVALID-LINK---Vesamicol
-
Unlabeled this compound (for determining non-specific binding)
-
Membrane preparation containing VAChT (e.g., from transfected cells or brain tissue)
-
Binding Buffer: 20 mM HEPES, 110 mM potassium tartrate, 1 mM dithiothreitol, pH 7.4
-
Wash Buffer: Cold binding buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare membrane fractions expressing VAChT.
-
In a microcentrifuge tube, add a specific amount of membrane protein (e.g., 20 µg).
-
For total binding, add varying concentrations of --INVALID-LINK---Vesamicol.
-
For non-specific binding, add a high concentration of unlabeled this compound (e.g., 10 µM) along with the --INVALID-LINK---Vesamicol.
-
Incubate the mixture at 37°C for 10 minutes.[2]
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
Protocol 2: General Procedure for Assessing Photostability
This is a general protocol based on ICH guidelines for photostability testing.
Materials:
-
This compound solution in a transparent container (e.g., quartz cuvette)
-
A control sample of the same solution protected from light (e.g., wrapped in aluminum foil)
-
A calibrated light source that provides both visible and UVA light
-
HPLC system with a suitable column for separating this compound from its potential degradation products
Procedure:
-
Prepare a solution of this compound of known concentration.
-
Divide the solution into two aliquots: one for light exposure and one as a dark control.
-
Place the light-exposed sample and the dark control in a photostability chamber.
-
Expose the samples to a controlled amount of light (e.g., 1.2 million lux hours for visible light and 200 watt-hours/square meter for UVA).
-
After the exposure period, analyze both the light-exposed and dark control samples by HPLC.
-
Compare the chromatograms of the two samples. The appearance of new peaks or a decrease in the area of the parent this compound peak in the light-exposed sample compared to the dark control indicates photodegradation.
-
Quantify the percentage of degradation by comparing the peak area of this compound in the exposed sample to that in the dark control.
Visualizations
Caption: Mechanism of this compound action at the presynaptic terminal.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. New systematically modified vesamicol analogs and their affinity and selectivity for the vesicular acetylcholine transporter - A critical examination of the lead structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Search for the acetylcholine and vesamicol binding sites in vesicular acetylcholine transporter: the region around the lumenal end of the transport channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity labeling of the vesamicol receptor of cholinergic synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arp1.com [arp1.com]
- 5. Multiple Protonation States of Vesicular Acetylcholine Transporter Detected by Binding of [3H]Vesamicol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of temperature on vesicular supply and release in autaptic cultures of rat and mouse hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural changes of benzylether derivatives of vesamicol and their influence on the binding selectivity to the vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiple protonation states of vesicular acetylcholine transporter detected by binding of [3H]vesamicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro characterization of [3H]VAT in cells, animal and human brain tissues for vesicular acetylcholine transporter - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Quantitative Structure-Activity Relationship (QSAR) Studies of Vesamicol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Quantitative Structure-Activity Relationship (QSAR) studies on vesamicol analogs, potent ligands for the vesicular acetylcholine transporter (VAChT). Understanding the relationship between the chemical structure of these analogs and their binding affinity is crucial for the development of selective and high-affinity radioligands for in vivo imaging of cholinergic deficits, particularly in the context of neurodegenerative diseases. This document summarizes key quantitative data, details experimental and computational methodologies, and visualizes the workflows involved in these research efforts.
Comparative Analysis of Vesamicol Analog Binding Affinities
Vesamicol and its analogs are not only ligands for VAChT but often exhibit affinity for sigma receptors (σ1 and σ2), which can lead to off-target effects in imaging studies. The following table summarizes the in vitro binding affinities (Ki values) of a selection of vesamicol analogs for VAChT, σ1, and σ2 receptors, providing a basis for comparing their potency and selectivity. Lower Ki values indicate higher binding affinity.
| Compound/Analog | VAChT Ki (nM) | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Reference |
| (-)-Vesamicol | 4.4 | - | - | [1] |
| (-)-o-Methylvesamicol (OMV) | 6.7 | - | - | [1] |
| (+)-p-Methylvesamicol (PMV) | 199 | 3.0 | 40.7 | [1] |
| (+)-pIV | - | 1.3 | 20.4 | [2] |
| (+)-IV-OH | - | 22.8 | 146.9 | [3] |
Performance of QSAR Models for Vesamicol Analogs
QSAR models are powerful tools for predicting the biological activity of novel compounds based on their physicochemical properties. Both 2D and 3D-QSAR studies have been conducted on vesamicol analogs to guide the design of more potent and selective VAChT ligands. The statistical parameters of these models are critical indicators of their predictive power.
3D-QSAR: Comparative Molecular Field Analysis (CoMFA)
A key 3D-QSAR study employed CoMFA to model the binding affinity of 37 vesamicol analogs, including 4-phenylpiperidine, spiro, and tropan derivatives.[4][5] The model's predictive capability was rigorously assessed through cross-validation.
| QSAR Model | No. of Compounds | q² (LOO) | q² (50% out) |
| CoMFA | 37 | 0.66 | 0.59-0.74 |
-
q² (LOO): Leave-one-out cross-validated correlation coefficient.
-
q² (50% out): Cross-validated correlation coefficient with 50% of compounds left out.
2D-QSAR for PET Imaging Agents
A 2D-QSAR model was developed for a series of 19 PET imaging agents targeting VAChT, which included vesamicol analogs.[6] This model utilized a Partial Least Squares (PLS) approach.
| QSAR Model | R² | Q² (LOO) | Q² LMO (25%) |
| 2D-QSAR (PLS) | 0.718 | 0.523 | 0.598 |
-
R²: Coefficient of determination (goodness of fit).
-
Q² (LOO): Leave-one-out cross-validated R².
-
Q² LMO (25%): Leave-many-out cross-validated R² with 25% of compounds left out.
Experimental and Computational Protocols
In Vitro VAChT Competitive Binding Assay
The determination of binding affinities of vesamicol analogs to VAChT is typically performed using a competitive radioligand binding assay.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the VAChT.
Materials:
-
Radioligand: (-)-[³H]vesamicol.
-
Source of VAChT: PC12(A123.7) cell homogenates, which are cells stably transfected to express rat VAChT.
-
Test Compounds: Vesamicol analogs at various concentrations.
-
Buffer: 50 mM Tris-HCl (pH 7.8).
-
Instrumentation: Liquid scintillation counter.
Procedure:
-
Incubation: Rat cerebral membranes are incubated with a fixed concentration of (+)-[³H]pentazocine (for sigma-1) or [³H]DTG (for sigma-2) and varying concentrations of the vesamicol analog test compounds.[3] For VAChT binding, cell homogenates are incubated with (-)-[³H]vesamicol and the test compounds.
-
Equilibration: The incubation mixtures are typically incubated for a specific duration (e.g., 90 minutes) at a controlled temperature (e.g., 37°C) to reach binding equilibrium.[3]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
3D-QSAR (CoMFA) Modeling Protocol
Objective: To build a 3D-QSAR model that quantitatively relates the 3D molecular fields of vesamicol analogs to their VAChT binding affinity.
Software: SYBYL or similar molecular modeling software.
Procedure:
-
Dataset Preparation: A dataset of vesamicol analogs with known VAChT binding affinities (Ki values) is compiled.[4][5]
-
Molecular Modeling: 3D structures of all molecules in the dataset are built and their energies are minimized.
-
Molecular Alignment: The molecules are aligned in 3D space based on a common scaffold or a pharmacophore hypothesis. This is a critical step for the validity of the model.
-
CoMFA Field Calculation: The aligned molecules are placed in a 3D grid. Steric and electrostatic interaction energies are calculated at each grid point using a probe atom. These energies constitute the CoMFA descriptors.
-
PLS Analysis: Partial Least Squares (PLS) analysis is used to generate a linear equation that correlates the CoMFA descriptors with the biological activities (pKi values).
-
Model Validation: The predictive power of the CoMFA model is evaluated using statistical methods such as leave-one-out (LOO) cross-validation and by predicting the activity of an external test set of compounds.[4][5] The cross-validated correlation coefficient (q²) is a key metric for assessing the model's robustness.
Visualized Workflows
References
- 1. Synthesis and binding affinities of methylvesamicol analogs for the acetylcholine transporter and sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of radioiodinated vesamicol analogs for sigma receptor imaging in tumor and radionuclide receptor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and evaluation of a novel radioiodinated vesamicol analog as a sigma receptor imaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First CoMFA characterization of vesamicol analogs as ligands for the vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Computational modeling of PET imaging agents for vesicular acetylcholine transporter (VAChT) protein binding affinity: application of 2D-QSAR modeling and molecular docking techniques - PMC [pmc.ncbi.nlm.nih.gov]
Validating (-)-Vesamicol as a Selective Marker for Cholinergic Terminals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (-)-Vesamicol with other established markers for identifying cholinergic nerve terminals. We present supporting experimental data, detailed protocols, and visual representations to facilitate an objective evaluation of its performance and selectivity.
Introduction to this compound
This compound is a potent and specific inhibitor of the vesicular acetylcholine transporter (VAChT).[1][2] This transporter is responsible for the uptake of newly synthesized acetylcholine (ACh) from the cytoplasm into synaptic vesicles, a critical step for subsequent neurotransmission. By binding to VAChT, this compound effectively blocks the packaging of ACh, leading to a depletion of vesicular ACh stores and a subsequent reduction in its release. This targeted action on a key component of the cholinergic machinery makes this compound and its radiolabeled analogs valuable tools for labeling and quantifying cholinergic terminals in both in vitro and in vivo studies.
Mechanism of Action of this compound
This compound acts as a non-competitive, reversible antagonist of VAChT. It binds to a site on the transporter that is distinct from the acetylcholine binding site. This binding event induces a conformational change in the transporter, thereby inhibiting its function. The consequence is a diminished loading of acetylcholine into synaptic vesicles, rendering them empty or partially filled.
References
A Comparative Analysis of (-)-Vesamicol and Benzovesamicol Derivatives as Vesicular Acetylcholine Transporter (VAChT) Ligands
A comprehensive guide for researchers and drug development professionals on the binding affinities, selectivity, and experimental evaluation of (-)-Vesamicol and its benzovesamicol analogs.
This compound is a well-established, non-competitive inhibitor of the vesicular acetylcholine transporter (VAChT), a crucial protein responsible for loading acetylcholine into synaptic vesicles.[1][2] Its ability to bind with high affinity to VAChT has made it a valuable research tool and a foundational structure for the development of imaging agents for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][2] This guide provides a comparative analysis of this compound and its benzovesamicol derivatives, focusing on their performance as VAChT ligands, supported by experimental data. A significant challenge in the development of vesamicol-based ligands is their off-target binding to sigma (σ) receptors, which can be co-localized with VAChT in several brain regions.[3][4]
Comparative Analysis of Binding Affinities
The development of benzovesamicol derivatives, which incorporate a benzene ring in place of the cyclohexyl ring of vesamicol, has led to compounds with varying affinities and selectivities for VAChT.[2] The following tables summarize the in vitro binding affinities of this compound and several key benzovesamicol derivatives for VAChT, as well as for the off-target σ1 and σ2 receptors. The data is presented as dissociation constants (Kd) or inhibition constants (Ki), with lower values indicating higher binding affinity.
| Compound | VAChT Affinity (Ki/Kd, nM) | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Selectivity (σ1/VAChT) | Reference |
| This compound | ~50 (IC50) | High Affinity | High Affinity | Low | [2][4] |
| Benzovesamicol | 1.32 | Considerable Affinity | Considerable Affinity | - | [5] |
| (E)-(R,R)-5-AOIBV | 0.45 | - | - | - | [6] |
| (R,R)-5-FPOBV | 0.77 | - | - | - | [6] |
| (S,S)-5-FPOBV | 8.4 | - | - | - | [6] |
| (E)-(S,S)-5-AOIBV | 4.3 | - | - | - | [6] |
| (R,R)-4-MAIBV | 8.8 | - | - | - | [6] |
| (-)-2-methylspirobenzovesamicol | 16 ± 4 | 464 ± 116 | >1000 | 29 | [1][3] |
| (-)-FEOBV | 19.6 ± 1.1 | 209 ± 94 | - | 10.7 | [3] |
| trans-5-iodo-2-hydroxy-3-[4-phenylpiperazinyl] tetralin (DRC140) | 0.3 (Kd) | 849 (for haloperidol) | 3052 (for 1,3-di(2-tolyl)guanidine) | >2800 | [7] |
Key Observations:
-
Stereoselectivity: The (R,R)-enantiomers of benzovesamicol derivatives generally exhibit significantly higher affinity for VAChT compared to their (S,S)-counterparts, highlighting the stereospecificity of the vesamicol binding site on VAChT.[6]
-
Structural Modifications: Elongating the chain at the 5-position of the benzovesamicol structure, as seen in (E)-(R,R)-5-AOIBV and (R,R)-5-FPOBV, is well-tolerated and can lead to very high binding affinities.[6]
-
Selectivity: While many high-affinity VAChT ligands also show considerable affinity for sigma receptors, some derivatives like (-)-2-methylspirobenzovesamicol and DRC140 have been developed with improved selectivity.[1][3][7] This is a critical factor for their potential use as specific imaging agents.[3][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and benzovesamicol derivatives.
In Vitro Competitive Binding Assay for VAChT
This assay determines the binding affinity of a test compound for VAChT by measuring its ability to compete with a radiolabeled ligand, typically --INVALID-LINK---Vesamicol.
Materials:
-
Tissue Preparation: Rat brain cortical homogenates or cell lines expressing human VAChT (e.g., PC12 cells).[8]
-
Radioligand: --INVALID-LINK---Vesamicol.
-
Test Compounds: this compound, benzovesamicol derivatives, and other competing ligands.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Sigma Receptor Ligand (for blocking): 1,3-di(2-tolyl)guanidine (DTG) to occlude sigma binding sites and ensure specific binding to VAChT.[4]
-
Glass fiber filters and a scintillation counter .
Procedure:
-
Tissue Homogenization: Prepare a crude synaptic vesicle fraction from the chosen tissue source.
-
Incubation: In assay tubes, combine the tissue homogenate, a fixed concentration of --INVALID-LINK---Vesamicol (typically at or below its Kd), and varying concentrations of the test compound. Include a tube with an excess of unlabeled this compound to determine non-specific binding. To assess selectivity, a parallel experiment can be run in the presence of a high concentration of a sigma receptor ligand.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway: Inhibition of Acetylcholine Vesicular Transport
The following diagram illustrates the mechanism by which this compound and its derivatives inhibit the transport of acetylcholine into synaptic vesicles.
Caption: Mechanism of VAChT inhibition by vesamicol derivatives.
Experimental Workflow: VAChT Competitive Binding Assay
This diagram outlines the key steps involved in a typical in vitro competitive binding assay to determine the affinity of novel compounds for VAChT.
Caption: Workflow for a VAChT competitive binding assay.
References
- 1. Synthesis and in vitro evaluation of spirobenzovesamicols as potential 11C-PET tracer alternatives to [18F]FEOBV for vesicular acetylcholine transporter (VAChT) imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo and In Vitro Characteristics of Radiolabeled Vesamicol Analogs as the Vesicular Acetylcholine Transporter Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vesamicol and some of its derivatives: questionable ligands for selectively labelling acetylcholine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New systematically modified vesamicol analogs and their affinity and selectivity for the vesicular acetylcholine transporter - A critical examination of the lead structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro evaluation of new benzovesamicol analogues as potential imaging probes for the vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperazine analog of vesamicol: in vitro and in vivo characterization for vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparison Guide: Stereoselective Effects of (-)-Vesamicol vs. (+)-Vesamicol on Endplate Currents
This guide provides a detailed comparison of the stereoselective actions of (-)-vesamicol and (+)-vesamicol on endplate currents at the neuromuscular junction. The content is tailored for researchers, scientists, and drug development professionals, offering quantitative data, experimental methodologies, and mechanistic diagrams to elucidate the distinct pharmacological profiles of these enantiomers.
Data Presentation: Quantitative Comparison
Vesamicol inhibits the vesicular acetylcholine transporter (VAChT), thereby blocking the loading of acetylcholine (ACh) into synaptic vesicles. This action is highly stereoselective, with the levorotatory isomer, this compound, being significantly more potent than the dextrorotatory isomer, (+)-vesamicol.
| Parameter | This compound | (+)-Vesamicol | Key Findings |
| Relative Potency | ~20x more potent | Baseline | This compound is approximately 20 times more potent than (+)-vesamicol in inhibiting stimulation-evoked ACh release and blocking neuromuscular transmission.[1][2] |
| Effect on EPC Rundown | Enhances rundown of EPC amplitude at 0.1-1 µM during high-frequency (50 Hz) stimulation.[3][4] | No effect on EPC rundown at 1 µM during high-frequency stimulation.[3][4] | The stereoselective rundown of EPC amplitudes is a key indicator of this compound's effect on ACh mobilization within motor nerve terminals.[3] |
| Effect on MEPC Amplitude | Reduces miniature endplate potential/current (MEPC) amplitude after prolonged stimulation.[2][5] | Not reported to have a significant effect at comparable concentrations. | The reduction in quantal size reflects the impaired filling of synaptic vesicles with ACh. |
| Non-selective Effects | At high concentrations (e.g., 1 mM), produces a local anesthetic-like block of nodal Na+ channels.[3][4] | Equipotent with the (-) isomer in blocking nodal Na+ channels at high concentrations.[3][4] | This effect is not stereoselective and does not contribute to the primary neuromuscular block at lower, pharmacologically relevant concentrations.[3] |
Mechanism of Action and Signaling
The primary mechanism of vesamicol is the non-competitive, allosteric inhibition of the vesicular acetylcholine transporter (VAChT).[6][7] VAChT is responsible for packaging newly synthesized ACh from the cytoplasm into synaptic vesicles, a crucial step for sustained neurotransmission.
By blocking VAChT, vesamicol prevents the refilling of synaptic vesicles. During high-frequency nerve stimulation, vesicles that have released their ACh content are recycled, but they cannot be adequately reloaded in the presence of the drug. This leads to the release of partially filled or empty vesicles, resulting in a progressive decrease (rundown) in the amplitude of endplate currents (EPCs) and a reduction in the size of miniature endplate currents (MEPCs).[2][3][8]
The significant difference in potency between the enantiomers indicates a specific stereochemical interaction with the binding site on the VAChT protein.[2] this compound has a much higher affinity for this site, leading to a potent blockade of ACh storage, whereas (+)-vesamicol is a weak inhibitor.[1][2]
Caption: Stereoselective inhibition of the Vesicular Acetylcholine Transporter (VAChT).
Experimental Protocols
The following outlines a generalized protocol for assessing the effects of vesamicol enantiomers on endplate currents, based on methodologies cited in the literature.[2][3][4]
1. Preparation:
-
Tissue: The rat phrenic nerve-hemidiaphragm preparation or the mouse triangularis sterni nerve-muscle preparation are commonly used.[3][4]
-
Dissection: The muscle with its nerve supply intact is dissected and mounted in a recording chamber. For EPC recordings, muscle fibres are often cut to reduce contraction artifacts.
-
Superfusion: The preparation is continuously superfused with a physiological saline solution (e.g., Krebs-Ringer solution) bubbled with 95% O₂ / 5% CO₂ and maintained at a physiological temperature (e.g., 30-32°C).
2. Electrophysiological Recording:
-
Technique: A two-electrode voltage clamp is used to record endplate currents (EPCs) from the muscle endplate region.
-
Electrodes: Glass microelectrodes filled with a suitable electrolyte (e.g., 3 M KCl) are used. One electrode measures membrane potential, and the other injects current to clamp the voltage.
-
Clamping Potential: The postsynaptic membrane is typically clamped at a negative potential (e.g., -80 mV) to record inward currents carried by Na⁺ and K⁺ ions.
3. Experimental Procedure:
-
Baseline Recording: Stable baseline EPCs are recorded by stimulating the motor nerve at a low frequency (e.g., 0.5-1 Hz).
-
Drug Application: The preparation is superfused with a solution containing either this compound or (+)-vesamicol at the desired concentration (e.g., 1 µM).
-
High-Frequency Stimulation: To assess the effect on transmitter mobilization and vesicle reloading, the nerve is stimulated with high-frequency trains (e.g., 50 Hz for 1-2 seconds).[3][4] The rundown (decline) in the amplitude of successive EPCs within the train is measured.
-
Data Analysis: The amplitudes of EPCs before and after drug application, and the rate of rundown during high-frequency stimulation, are measured and compared between the two enantiomers.
Caption: Workflow for electrophysiological analysis of vesamicol's effects on EPCs.
References
- 1. In favour of the vesicular hypothesis: neurochemical evidence that vesamicol (AH5183) inhibits stimulation-evoked release of acetylcholine from neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A further study of the neuromuscular effects of vesamicol (AH5183) and of its enantiomer specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of vesamicol on trains of endplate currents and on focally recorded nerve terminal currents at mammalian neuromuscular junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of vesamicol on trains of endplate currents and on focally recorded nerve terminal currents at mammalian neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of L-vesamicol, an inhibitor of vesicular acetylcholine uptake, on two populations of miniature endplate currents at the snake neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacology of vesamicol: an inhibitor of the vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A kinetic and allosteric model for the acetylcholine transporter-vesamicol receptor in synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transmitter packaging at frog neuromuscular junctions exposed to anticholinesterases; the role of second-stage acetylcholine loading - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Inhibition of Acetylcholine Release: A Comparative Guide to (-)-Vesamicol and its Alternatives
For researchers, scientists, and drug development professionals, understanding the mechanisms that modulate acetylcholine (ACh) release is paramount for advancing neuroscience and developing novel therapeutics. This guide provides a comprehensive comparison of (-)-Vesamicol, a well-characterized inhibitor of ACh release, with other key pharmacological tools. We delve into their mechanisms of action, present comparative quantitative data, and provide detailed experimental protocols for studying their effects.
This compound acts as a potent and specific inhibitor of the vesicular acetylcholine transporter (VAChT). By blocking the uptake of newly synthesized ACh from the cytoplasm into synaptic vesicles, it leads to a depletion of the readily releasable pool of the neurotransmitter, thereby inhibiting its subsequent release into the synaptic cleft. This non-competitive and reversible inhibition makes this compound an invaluable tool for studying the dynamics of cholinergic transmission.
Comparative Analysis of Acetylcholine Release Inhibitors
To provide a clear perspective on the efficacy and mechanism of this compound, this section compares it with other compounds known to inhibit acetylcholine release. The following table summarizes their key quantitative data, highlighting their distinct modes of action.
| Compound | Target | Mechanism of Action | IC50 / Ki | Organism/System |
| This compound | Vesicular Acetylcholine Transporter (VAChT) | Inhibits the transport of acetylcholine into synaptic vesicles. | IC50: ~50 nM | Rat cortical synaptosomes |
| Hemicholinium-3 | High-affinity choline transporter (CHT) | Competitively inhibits the reuptake of choline into the presynaptic terminal, thus limiting ACh synthesis. | Ki: ~25 nM (for CHT) IC50: 693 nM (for [3H]ACh release) | Guinea-pig myenteric neurons |
| Botulinum Toxin A | SNAP-25 (a SNARE protein) | A neurotoxin that proteolytically cleaves SNAP-25, preventing the fusion of synaptic vesicles with the presynaptic membrane. | IC50: ~0.02 nM | Cultured PC12 cells |
| 4-Aminobenzovesamicol (ABV) | Vesicular Acetylcholine Transporter (VAChT) | An analog of vesamicol that also inhibits vesicular ACh transport. | Potency similar to vesamicol for inhibiting ACh release. | Rat brain cortical slices |
| (trans)-Cyclohexovesamicol (transDec) | Vesicular Acetylcholine Transporter (VAChT) | A structural analog of vesamicol that blocks vesicular ACh transport. | Potency similar to or greater than vesamicol for inhibiting ACh release. | Rat brain cortical slices |
Experimental Protocols for Studying Acetylcholine Release Inhibition
Accurate and reproducible experimental design is crucial for investigating the effects of compounds like this compound. Below are detailed protocols for three common methodologies used to assess the inhibition of acetylcholine release.
Measurement of Acetylcholine Release from Brain Slices
This ex vivo method allows for the study of neurotransmitter release in a preparation that maintains some of the local synaptic circuitry.
Materials:
-
Rodent brain (e.g., rat or mouse)
-
Vibratome or tissue chopper
-
Artificial cerebrospinal fluid (aCSF), composition (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 26 NaHCO3, 10 D-glucose, 2.4 CaCl2, 1.3 MgSO4. Continuously gassed with 95% O2 / 5% CO2.
-
High-potassium aCSF (for depolarization), with KCl concentration raised to 30-50 mM and NaCl concentration reduced to maintain osmolarity.
-
Test compounds (e.g., this compound)
-
Collection vials
-
Method for ACh quantification (e.g., HPLC with electrochemical detection, mass spectrometry, or a commercially available acetylcholine assay kit).
Procedure:
-
Slice Preparation:
-
Rapidly dissect the brain region of interest (e.g., striatum, hippocampus, or cortex) in ice-cold, oxygenated aCSF.
-
Cut brain slices to a thickness of 300-400 µm using a vibratome or tissue chopper.
-
Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Pre-incubation:
-
Place individual slices in a superfusion chamber with a constant flow of oxygenated aCSF (1-2 mL/min) at 32-37°C.
-
Allow the slices to equilibrate for 30-60 minutes.
-
Collect baseline samples of the superfusate to measure basal ACh release.
-
-
Drug Application:
-
Introduce the test compound (e.g., this compound) into the aCSF at the desired concentration and continue the superfusion.
-
-
Stimulation and Collection:
-
After a set incubation period with the drug, switch the superfusion to high-potassium aCSF for a short period (e.g., 2-5 minutes) to induce depolarization-evoked ACh release.
-
Collect the superfusate during the stimulation period.
-
Switch back to normal aCSF to allow the slice to recover.
-
-
Analysis:
-
Quantify the concentration of ACh in the collected samples using a suitable analytical method.
-
Compare the amount of ACh released in the presence of the test compound to that released from control slices (without the drug).
-
In Vivo Measurement of Acetylcholine Release using Microdialysis
This technique allows for the sampling of neurotransmitters from the extracellular fluid of the brain in awake, freely moving animals.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Anesthetized or awake, freely moving animal (e.g., rat or mouse) with a surgically implanted guide cannula.
-
Perfusion fluid (typically aCSF)
-
Test compounds
-
Analytical system for ACh quantification (e.g., HPLC-ECD).
Procedure:
-
Probe Implantation:
-
Lower the microdialysis probe through the guide cannula into the brain region of interest.
-
-
Perfusion and Equilibration:
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2 µL/min) using a syringe pump.
-
Allow the system to equilibrate for 1-2 hours to establish a stable baseline of ACh levels.
-
-
Baseline Collection:
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) using a fraction collector.
-
-
Drug Administration:
-
Administer the test compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
-
Sample Collection:
-
Continue collecting dialysate samples to monitor changes in extracellular ACh concentration following drug administration.
-
-
Analysis:
-
Analyze the ACh content of the dialysate samples.
-
Express the results as a percentage of the baseline ACh levels.
-
Acetylcholine Release from Synaptosomes
Synaptosomes are isolated, sealed nerve terminals that retain the machinery for neurotransmitter uptake, storage, and release, providing a simplified model to study presynaptic mechanisms.
Materials:
-
Rodent brain tissue
-
Homogenization buffer (e.g., 0.32 M sucrose solution)
-
Dounce homogenizer
-
Centrifuge
-
Percoll or Ficoll gradients (for purification)
-
Krebs-Ringer buffer
-
Depolarizing solution (e.g., high-potassium buffer)
-
Test compounds
-
Method for ACh quantification.
Procedure:
-
Synaptosome Preparation:
-
Homogenize the brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 17,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.
-
For higher purity, resuspend the pellet and fractionate it on a Percoll or Ficoll density gradient.
-
-
Pre-incubation and Loading:
-
Resuspend the purified synaptosomes in a physiological buffer (e.g., Krebs-Ringer).
-
(Optional) Pre-load the synaptosomes with a radiolabeled precursor like [3H]-choline to track newly synthesized ACh.
-
Incubate the synaptosomes with the test compound.
-
-
Stimulation and Release:
-
Pellet the synaptosomes and resuspend them in the depolarizing solution to trigger ACh release.
-
Incubate for a short period.
-
-
Separation and Quantification:
-
Rapidly centrifuge the suspension to separate the synaptosomes (pellet) from the supernatant containing the released ACh.
-
Quantify the amount of ACh in the supernatant.
-
Visualization of Inhibitory Mechanisms
To visually represent the distinct points of intervention for this compound and its alternatives in the acetylcholine release pathway, the following diagrams are provided.
Figure 1. Signaling pathway of acetylcholine synthesis, packaging, and release, indicating the points of inhibition by various compounds.
Figure 2. Workflow diagram illustrating the key steps in the experimental protocols for studying acetylcholine release.
A Comparative Guide to Piperazine Analogs and (-)-Vesamicol for In Vitro and In Vivo Imaging of the Vesicular Acetylcholine Transporter
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of piperazine analogs and the benchmark compound, (-)-Vesamicol, for the in vivo imaging of the vesicular acetylcholine transporter (VAChT). VAChT is a critical presynaptic marker for cholinergic neurons, and its visualization is paramount in studying neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This document summarizes key quantitative data, details experimental methodologies, and presents visual workflows to aid in the selection and application of these imaging agents.
Performance Data: Piperazine Analogs vs. This compound Derivatives
The development of radioligands for VAChT has largely revolved around the vesamicol scaffold. However, a significant challenge with vesamicol and its derivatives is their off-target binding to sigma (σ) receptors, which can confound imaging results.[1][2][3] Piperazine analogs have emerged as a promising alternative, demonstrating improved selectivity for VAChT.[4][5]
Table 1: In Vitro Binding Affinities (Ki in nM) for VAChT and Sigma Receptors
| Compound | VAChT (Ki nM) | σ1 Receptor (Ki nM) | σ2 Receptor (Ki nM) | Selectivity (σ1/VAChT) | Selectivity (σ2/VAChT) | Reference |
| This compound | 2.7 | 191 | 251 | 70.7 | 93.0 | [6] |
| Piperazine Analogues | ||||||
| DRC140 | 0.3 (Kd) | 849 | 3052 | 2830 | 10173 | [4] |
| (±)-7i | 56.7 | >1000 | >1000 | >17.6 | >17.6 | [7] |
| This compound Derivatives | ||||||
| (-)-[18F]FEOBV | 1.1 | 120 | 1400 | 109.1 | 1272.7 | [1] |
| (-)-[18F]9e | 2.7 | 191 | 251 | 70.7 | 93.0 | [6] |
Note: Lower Ki/Kd values indicate higher binding affinity. Higher selectivity ratios indicate greater specificity for VAChT over sigma receptors.
Table 2: In Vivo Performance of Selected VAChT Radiotracers
| Radiotracer | Animal Model | Brain Uptake (%ID/g at peak) | Striatum/Cerebellum Ratio (at time p.i.) | Key Findings | Reference |
| [123I]-DRC140 | Rat | Rapid brain uptake | High | High specific binding, reduced by this compound pre-injection. | [4] |
| (-)-[18F]9e | Rat | 0.911 (striatum) | 1.88 (30 min) | Consistent with in vivo selectivity for VAChT. | [6] |
| (-)-[18F]9e | Macaque | - | 2.1 (2 h) | Potential as a PET tracer for clinical imaging. | [6] |
| (-)-[18F]FEOBV | Rat | - | High | Binding distribution consistent with known cholinergic anatomy. | [8] |
| (-)-[18F]FEOBV | Human | High (25-35% single-pass extraction) | >30 (striatum vs. cortex) | Safe and provides a robust index of VAChT binding. | [9] |
| [11C]-(±)5d/5e | - | - | - | Showed specific binding but insufficient for further preclinical studies. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Radioligand Binding Assay
This protocol is adapted from competitive binding assays used to determine the affinity of test compounds for VAChT and sigma receptors.[11]
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from its target receptor.
Materials:
-
Target Tissue: Membrane homogenates from PC-12 cells stably transfected with the rat VAChT gene, or from guinea pig or rat brain tissue for sigma receptors.[1][11]
-
Radioligand: --INVALID-LINK---Vesamicol for VAChT, --INVALID-LINK---Pentazocine for σ1 receptors, and [3H]DTG for σ2 receptors.[11]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Serial dilutions of piperazine analogs or this compound derivatives.
-
Blocking Agents: 1,3-di(2-tolyl)guanidine (DTG) to block sigma sites when assessing VAChT binding, and Haloperidol for non-specific binding determination for sigma receptors.[1]
-
Glass fiber filters (GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane homogenate (typically 50-150 µg protein), the radioligand (at a concentration near its Kd, e.g., 1-5 nM), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM this compound for VAChT).
-
Incubation Conditions: Incubate at room temperature (22-25°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Autoradiography
This protocol outlines the visualization of VAChT distribution in brain tissue sections.
Objective: To map the anatomical distribution of VAChT in brain slices by detecting the binding of a radiolabeled ligand.
Materials:
-
Frozen brain sections (10-20 µm thick) mounted on glass slides.
-
Radiolabeled ligand (e.g., [125I]-DRC140).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold incubation buffer).
-
Unlabeled ligand for determining non-specific binding (e.g., this compound).
-
Phosphor imaging plates or autoradiography film.
Procedure:
-
Pre-incubation: Thaw the brain sections and pre-incubate them in buffer to rehydrate the tissue and remove endogenous ligands.
-
Incubation: Incubate the sections with the radiolabeled ligand in incubation buffer. For adjacent sections, co-incubate with an excess of unlabeled ligand to determine non-specific binding.
-
Washing: Wash the slides in ice-cold buffer to remove unbound radioligand.
-
Drying: Dry the slides quickly with a stream of cool, dry air.
-
Exposure: Appose the dried slides to a phosphor imaging plate or autoradiography film in a light-tight cassette.
-
Imaging and Analysis: After an appropriate exposure time, scan the imaging plate or develop the film. Quantify the signal intensity in different brain regions using densitometry software.
In Vivo PET/SPECT Imaging
This protocol provides a general workflow for in vivo imaging in rodents.
Objective: To assess the brain uptake, regional distribution, and pharmacokinetics of a radiolabeled tracer in a living animal.
Materials:
-
Radiotracer (e.g., [123I]-DRC140 for SPECT, or an 18F or 11C labeled analog for PET).
-
Anesthetized rodent (e.g., rat or mouse).
-
PET or SPECT scanner.
-
Anesthesia system (e.g., isoflurane).
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in the scanner.
-
Radiotracer Administration: Administer a bolus injection of the radiotracer intravenously (e.g., via the tail vein).
-
Image Acquisition: Acquire dynamic or static images over a specified period. Dynamic scanning from the time of injection allows for kinetic modeling.
-
Blocking Studies: To confirm target specificity, in a separate cohort of animals, pre-administer a saturating dose of an unlabeled blocker (e.g., this compound) before injecting the radiotracer.
-
Image Reconstruction and Analysis: Reconstruct the imaging data and draw regions of interest (ROIs) on the images corresponding to different brain areas (e.g., striatum, cortex, cerebellum).
-
Quantification: Calculate the radioactivity concentration in each ROI over time to generate time-activity curves. Determine key parameters such as brain uptake (% injected dose per gram of tissue) and target-to-non-target ratios (e.g., striatum/cerebellum ratio).
Visualizing the Pathways and Processes
Graphviz diagrams are provided below to illustrate key concepts and workflows.
References
- 1. Vesamicol and some of its derivatives: questionable ligands for selectively labelling acetylcholine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vesamicol analogues as sigma ligands. Molecular determinants of selectivity at the vesamicol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro evaluation of new benzovesamicol analogues as potential imaging probes for the vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine analog of vesamicol: in vitro and in vivo characterization for vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of tumor-targeting aza-vesamicol derivatives with high affinity for sigma receptors for cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of tumor-targeting aza-vesamicol derivatives with high affinity for sigma receptors for cancer theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. PET radioligands for the vesicular acetylcholine transporter (VAChT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and labeling of a piperazine-based library of ¹¹C-labeled ligands for imaging of the vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro evaluation of spirobenzovesamicols as potential 11C-PET tracer alternatives to [18F]FEOBV for vesicular acetylcholine transporter (VAChT) imaging - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (-)-Vesamicol: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides crucial safety and logistical information for the proper disposal of (-)-Vesamicol, a potent inhibitor of acetylcholine transport. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals handling this compound.
This compound and its enantiomeric forms are pharmacologically active compounds that require careful handling and disposal. While some suppliers may classify vesamicol hydrochloride as non-hazardous under GHS, other sources categorize it as an acute toxin (oral, dermal, and inhalation).[1] Given its potent biological activity as an inhibitor of the vesicular acetylcholine transporter, it is imperative to treat this compound as a hazardous chemical waste.[2][3][4][5]
Key Safety and Handling Information
Before initiating any disposal procedures, ensure all personnel are familiar with the following safety protocols.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If handling the solid form outside of a fume hood or if aerosolization is possible, a dust mask (e.g., N95) is recommended.
Handling:
-
Avoid all personal contact. Do not breathe dust or aerosols.[1][6]
-
All handling of this compound, including weighing and preparing solutions, should be conducted in a chemical fume hood to minimize inhalation exposure.[1]
-
Ensure adequate ventilation in all areas where the compound is used and stored.[1][6]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its hydrochloride salt.
| Property | This compound | (±)-Vesamicol hydrochloride | D-(+)-Vesamicol hydrochloride |
| Molecular Formula | C₁₇H₂₅NO[2][7] | C₁₇H₂₆ClNO[1] | C₁₇H₂₅NO · HCl |
| Molecular Weight | 259.39 g/mol [2] | 295.85 g/mol [1][5] | 295.85 g/mol |
| IC₅₀ (Acetylcholine Transport) | 75 nM[2] | Kᵢ = 2 nM[3][4][5] | Not specified |
| Solubility | DMSO: 100 mg/mL[2] | DMSO: up to 50 mM with gentle warming[3] | Not specified |
| Storage Temperature | -20°C[2] | 4°C (solid), -20°C or -80°C (in solvent)[1][4] | Not specified |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the mandatory steps for the safe disposal of this compound waste, including pure compound, solutions, and contaminated materials.
1.0 Waste Segregation and Collection
1.1 Designate a Hazardous Waste Container:
- Use a dedicated, sealable, and clearly labeled hazardous waste container. The container must be made of a material compatible with the solvents used (e.g., a high-density polyethylene bottle for organic solvent waste).
- The container must be labeled "Hazardous Waste" and list all components, including this compound and any solvents, with their approximate concentrations.[8]
1.2 Aqueous Waste:
- Collect all aqueous solutions containing this compound in the designated hazardous waste container.
- Do not dispose of this compound solutions down the drain.[6][9] While some dilute, non-toxic aqueous solutions may be drain-disposable under strict local regulations, the potent pharmacological activity of this compound makes this route inappropriate.
1.3 Organic Solvent Waste:
- Collect all organic solvent solutions containing this compound in a designated hazardous waste container for flammable or halogenated solvents, as appropriate.
- Do not mix incompatible waste streams. For example, keep acidic waste separate from basic waste.[8][10]
1.4 Solid Waste:
- Unused Compound: Unwanted or expired solid this compound should be disposed of in its original container, if possible, or in a sealed and labeled container.[10]
- Contaminated Materials: All materials that have come into direct contact with this compound, such as pipette tips, gloves, weigh boats, and contaminated bench paper, must be considered hazardous waste.
- Collect these materials in a dedicated, sealed plastic bag or container that is clearly labeled "Hazardous Waste: this compound Contaminated Debris."
2.0 Waste Storage
2.1 Satellite Accumulation Area:
- Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
- The SAA should be in a secondary containment tray to prevent the spread of material in case of a leak.
- Keep waste containers securely closed except when adding waste.[6][8]
3.0 Final Disposal
3.1 Arrange for Professional Disposal:
- All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11][12]
- Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a chemical waste collection request form online.[11]
- Ensure all containers are properly labeled and sealed before the scheduled pickup.
3.2 Decontamination:
- Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol, followed by a standard laboratory detergent and water.[1]
- Dispose of all cleaning materials (e.g., wipes) as contaminated solid waste.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste streams in a laboratory setting.
Caption: Disposal workflow for this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. (±)-Vesamicol hydrochloride | CAS:120447-62-3 | Inhibits ACh transport | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (±)-Vesamicol hydrochloride | CAS 120447-62-3 | AH 5183 | Tocris Bioscience [tocris.com]
- 6. targetmol.com [targetmol.com]
- 7. Vesamicol | C17H25NO | CID 5662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Lab Related Waste | Center for Neuroscience Health and Safety [cnssafety.ucdavis.edu]
- 12. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
